7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZWCUFJOYFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This guide provides a detailed, in-depth technical overview for the synthesis of a specifically substituted analog, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The presence of a chlorine atom at the 7-position and a gem-dimethyl group at the C4 position introduces distinct synthetic challenges, including regiochemical control and the construction of a quaternary carbon center. This document outlines a robust and logical multi-step synthetic pathway, beginning from commercially available starting materials. We will delve into the causality behind the strategic choices for each transformation, provide detailed experimental protocols, and discuss the underlying reaction mechanisms. The primary strategy involves an initial Michael addition to construct the core carbon skeleton, followed by an intramolecular Friedel-Crafts acylation to form a key lactam intermediate, and a final reduction to yield the target compound.
Introduction
The Tetrahydroquinoline Scaffold: A Cornerstone in Drug Discovery
The tetrahydroquinoline motif is a recurring structural element in a vast array of biologically active molecules. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for interacting with biological targets. The versatility of the THQ core allows for substitution at various positions, enabling fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Consequently, domino reactions and other efficient synthetic strategies are continuously being developed to access novel THQ derivatives for pharmaceutical research.[2]
Focus Molecule: this compound
The target molecule combines three key structural features:
-
Tetrahydroquinoline Core: Provides the fundamental bicyclic framework.
-
C7-Chloro Substituent: This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing pKa and potential metabolic pathways. It also serves as a synthetic handle for further functionalization via cross-coupling reactions.
-
C4-Gem-Dimethyl Group: The installation of a quaternary carbon at the C4 position provides steric bulk, which can lock the molecule into specific conformations and block potential sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.
Primary Synthetic Challenges
A successful synthesis must strategically address two main challenges:
-
Regiocontrolled Formation of the 7-Chloro Isomer: Starting with 3-chloroaniline ensures the chlorine atom is correctly positioned in the final product following cyclization.
-
Construction of the C4-Quaternary Center: Direct alkylation of a pre-formed THQ ring at the C4 position to create a gem-dimethyl group is synthetically difficult. Therefore, the most logical approach is to construct this feature within an acyclic precursor prior to the ring-closing step.
A Proposed Retrosynthetic Strategy
Our strategy is built upon a logical disconnection of the target molecule. The most robust approach involves the reduction of a key lactam intermediate, 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This lactam can be formed via an intramolecular cyclization of an N-aryl propanoic acid derivative. This acyclic precursor, in turn, is readily accessible through a Michael addition between 3-chloroaniline and an appropriate acrylate ester. This linear approach ensures full control over the substitution pattern.
Caption: Retrosynthetic analysis of the target molecule.
The Core Synthetic Workflow
The chosen synthetic pathway is a three-part process designed for efficiency and control. It begins with the formation of the carbon backbone, proceeds to the crucial ring-forming step, and concludes with the final reduction to the desired saturated heterocycle.
Caption: The three-part synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 3-((3-chlorophenyl)amino)-3,3-dimethylpropanoate
This initial step involves a conjugate addition reaction. The nucleophilic aniline adds to the β-carbon of the α,β-unsaturated ester. The reaction is typically performed neat or in a non-protic solvent and can be catalyzed by a Lewis or Brønsted acid, although it often proceeds simply upon heating.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloroaniline (1.0 eq.) and methyl 3,3-dimethylacrylate (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature.
-
Dissolve the crude mixture in ethyl acetate and wash sequentially with 1M HCl to remove unreacted aniline, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Part B: Synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This part consists of three operations: saponification of the ester, conversion to the acid chloride, and the key intramolecular Friedel-Crafts acylation. The use of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial for promoting the electrophilic attack of the acylium ion onto the electron-rich position of the aniline ring, para to the activating amino group.
Protocol:
-
Saponification: Dissolve the crude ester from Part A in a mixture of methanol and 4M aqueous sodium hydroxide. Reflux the mixture for 2-4 hours until TLC indicates complete conversion to the more polar carboxylic acid. Cool the mixture, acidify with concentrated HCl to pH ~2 to precipitate the acid, and collect the solid by filtration.
-
Acid Chloride Formation: Suspend the dried carboxylic acid in dichloromethane (DCM) containing a catalytic amount of DMF. Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours. Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Intramolecular Cyclization: Add the crude acid chloride to pre-heated (80-100 °C) polyphosphoric acid with vigorous stirring. A patent for a similar intermediate, 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, describes a related cyclization of 3-(3-chloroanilino)propanoic acid in sulfuric acid.[3] Maintain the temperature for 1-2 hours.
-
Carefully pour the hot, viscous mixture onto crushed ice, which will hydrolyze the PPA and precipitate the crude lactam.
-
Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH) while cooling in an ice bath.
-
Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify the solid by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure lactam.
Part C: Reduction to this compound
The final step is the complete reduction of the C2-amide carbonyl group to a methylene group. This transformation requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), as milder reagents like sodium borohydride (NaBH₄) are ineffective at reducing amides.
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the lactam from Part B in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude target molecule.
-
Purify by column chromatography on silica gel to afford the final product.
Alternative Synthetic Routes
An alternative strategy involves the synthesis of the fully aromatic 7-Chloro-4,4-dimethylquinoline followed by its reduction.
-
Synthesis of the Quinoline: This could potentially be achieved via a Combes quinoline synthesis, reacting 3-chloroaniline with a suitable 1,3-diketone under strong acid catalysis. However, this reaction often requires harsh conditions and may produce undesired isomers.
-
Reduction: The subsequent reduction of the quinoline ring to the tetrahydroquinoline is a well-established transformation. Methods include catalytic hydrogenation over platinum or palladium, or electrocatalytic hydrogenation using water as a hydrogen source.[4] Transfer hydrogenation using reagents like Hantzsch esters or ammonia borane is also a viable and often safer alternative to high-pressure hydrogenation.[5][6]
While feasible, this route offers less control and potentially lower overall yields compared to the linear synthesis detailed above.
Data Summary
The following table summarizes the key transformations and expected outcomes for the primary synthetic pathway.
| Step | Reaction Type | Key Reagents | Typical Yield | Expected M+H⁺ (m/z) |
| A | Michael Addition | 3-Chloroaniline, Methyl 3,3-dimethylacrylate | 70-90% | 242.09 |
| B | Intramolecular Acylation | PPA or H₂SO₄ | 60-80% | 210.06 |
| C | Amide Reduction | LiAlH₄ or BH₃ | 75-90% | 196.09 |
Conclusion
The synthesis of this compound is most reliably achieved through a structured, multi-step approach that builds the molecule logically from simple precursors. The presented workflow, centered around a Michael addition, intramolecular Friedel-Crafts acylation, and a final powerful reduction, provides a high degree of control over the final structure, particularly the challenging C4-gem-dimethyl quaternary center and the C7-chloro regiochemistry. This robust methodology delivers the target compound in good overall yield and provides a solid foundation for researchers and drug development professionals seeking to explore this and related substituted tetrahydroquinoline scaffolds.
References
- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (n.d.).
-
Piña, J., Aguirre, L. S., Litwiller, L. T., Ly, H. T., Crockett, M. P., & Thomas, A. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Chemistry. Published online ahead of print. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021, November 2). Frontiers in Chemistry. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(1), 204–232. [Link]
-
Divergent Synthesis of Highly Substituted Tetrahydroquinolines and Cyclopentenes via Lewis Base Catalyzed Switchable [4 + 2] and [3 + 2] Annulations of MBH-Carbonates with Activated Olefins. (2023, April 20). The Journal of Organic Chemistry. [Link]
-
Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2025, February 4). Chemistry. [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). The Journal of Organic Chemistry. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2022, November 25). Nature Communications. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 506-514. [Link]
- IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents. (n.d.).
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026, January 16). Inorganic Chemistry. [Link]
Sources
- 1. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents [patents.google.com]
- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the physical and chemical properties of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing essential data and methodologies for the effective application of this molecule in research and development.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous natural products and synthetic compounds with a wide array of biological activities. These compounds have garnered considerable attention due to their diverse pharmacological properties, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents. The specific substitutions on the tetrahydroquinoline ring, such as the chloro group at the 7-position and the gem-dimethyl group at the 4-position in the title compound, play a crucial role in modulating its physicochemical properties and biological activity.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical characteristics of this compound is fundamental to predicting its behavior in chemical and biological systems.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Physicochemical Data
| Property | Value (Predicted/Inferred) | Notes |
| Molecular Formula | C₁₁H₁₄ClN | |
| Molecular Weight | 195.69 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted tetrahydroquinolines. |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | ~270-290 °C | Predicted value. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on the general solubility of tetrahydroquinoline derivatives. |
| pKa | Not available | The nitrogen atom is basic; the pKa is expected to be in the range of typical anilines. |
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for constructing the tetrahydroquinoline ring system.
General Synthetic Strategies
A common and effective method for the synthesis of tetrahydroquinolines is the domino reaction, which involves multi-step transformations in a single pot.[1] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted aniline with a carbonyl compound, followed by cyclization.
Figure 2: A plausible synthetic workflow for this compound.
Expert Insight: The choice of catalyst and reaction conditions is critical to control the regioselectivity of the cyclization and to minimize the formation of byproducts. Lewis acids or Brønsted acids are commonly employed to facilitate this transformation.
Key Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic secondary amine and the activated aromatic ring.
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or arylated to introduce a wide range of substituents, allowing for the generation of diverse chemical libraries for drug discovery.
-
Electrophilic Aromatic Substitution: The aromatic ring is susceptible to further electrophilic substitution. The directing effects of the chloro and amino groups will influence the position of the incoming electrophile.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the aliphatic protons of the saturated ring, and two singlets for the non-equivalent methyl groups at the C4 position.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each of the 11 unique carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 195 and an M+2 peak at m/z 197 with a characteristic isotopic ratio of approximately 3:1, confirming the presence of a single chlorine atom.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching band around 3300-3400 cm⁻¹, along with C-H and C=C stretching vibrations.
Experimental Protocol: Characterization of Tetrahydroquinoline Derivatives
The following is a general protocol for the characterization of synthesized tetrahydroquinoline derivatives.[3]
Objective: To confirm the structure and purity of a synthesized batch of this compound.
Materials:
-
Synthesized compound
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-purity solvents for HPLC (e.g., acetonitrile, water)
-
HPLC column (e.g., C18)
-
NMR spectrometer
-
HPLC system with UV detector
-
Mass spectrometer
-
Melting point apparatus
Methodology:
-
Purification:
-
Purify the crude product using column chromatography on silica gel.[3]
-
-
Melting Point Determination:
-
Determine the melting point of the purified solid using a calibrated apparatus.
-
-
NMR Spectroscopy:
-
Dissolve a small sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
-
-
Mass Spectrometry:
-
Obtain a mass spectrum to confirm the molecular weight and isotopic pattern.
-
-
Purity Analysis:
-
Assess the purity of the final compound using HPLC, aiming for >95% purity for biological screening.[3]
-
Figure 3: A typical workflow for the purification and characterization of tetrahydroquinoline derivatives.
Applications in Drug Discovery
Substituted tetrahydroquinolines are valuable scaffolds in the development of new therapeutic agents. The unique combination of a chloro substituent and gem-dimethyl groups in this compound makes it an attractive starting point for the synthesis of novel compounds with potential applications in areas such as:
-
Oncology: As a core for the design of kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: As a template for the development of new antibacterial or antiviral drugs.
-
Central Nervous System (CNS) Disorders: As a scaffold for compounds targeting receptors and enzymes in the CNS.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold for drug discovery. While detailed experimental data in the public domain is limited, this guide provides a solid foundation based on the known chemistry of related compounds. It is our hope that this document will stimulate further research into the synthesis, characterization, and biological evaluation of this and other novel tetrahydroquinoline derivatives, ultimately contributing to the development of new and effective therapeutics.
References
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Preclinical Research and Development
Introduction: A Tale of Two Scaffolds in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Within this vast landscape, the quinoline and tetrahydroquinoline cores have established themselves as "privileged structures," forming the backbone of numerous approved drugs and clinical candidates. The inherent versatility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide delves into the untapped potential of a specific, yet under-explored derivative: 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline .
While direct experimental data on this particular molecule is not extensively documented in current literature, its structural composition—a fusion of the electron-withdrawing 7-chloroquinoline moiety and a sterically hindered 4,4-dimethyl-1,2,3,4-tetrahydroquinoline framework—provides a compelling rationale for investigating its biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this promising compound. By synthesizing data from structurally related analogs, we will explore the probable biological activities, delineate potential mechanisms of action, and provide detailed experimental protocols to empower further research.
The 7-chloroquinoline scaffold is famously associated with the antimalarial drug chloroquine, but its utility extends far beyond infectious diseases, with numerous derivatives demonstrating potent anticancer and antimicrobial properties.[1][2] Similarly, the tetrahydroquinoline nucleus is a key feature in a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer and antimicrobial effects.[3][4] The strategic combination of these two pharmacophores in this compound suggests a high probability of synergistic or novel biological activities.
Hypothesized Biological Activities and Supporting Evidence from Analogs
Based on the extensive body of research on related 7-chloroquinoline and tetrahydroquinoline derivatives, we can postulate that this compound is likely to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The 7-chloroquinoline moiety is a well-established pharmacophore in the design of anticancer agents.[1] Its derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[1] The tetrahydroquinoline scaffold also contributes significantly to the anticancer profile of various compounds.[3]
Evidence from Structurally Related Compounds:
The following table summarizes the cytotoxic activity of various 7-chloroquinoline and tetrahydroquinoline derivatives against a range of human cancer cell lines, providing a strong rationale for investigating the anticancer potential of this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Chloroquinoline Derivatives | 7-Chloroquinoline hydrazone 16 | Leukemia (SR) | 0.12 | [5] |
| 7-Chloroquinoline hydrazone 23 | Various | Submicromolar | [5] | |
| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | [6] | |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | [6] | |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | [6] | |
| Tetrahydroquinoline Derivatives | 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | A-431 (Skin) | 2.0 ± 0.9 | [7] |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | HT-29 (Colon) | 4.4 ± 1.3 | [7] | |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | H460 (Lung) | 4.9 ± 0.7 | [7] | |
| Tetrahydroquinolinone derivative 20d | HCT-116 (Colon) | Micromolar | [8] |
Potential Mechanisms of Anticancer Action:
The anticancer effects of this compound are likely to be multifactorial. Based on the mechanisms elucidated for related compounds, the following pathways are prime candidates for investigation:
-
Induction of Apoptosis: Many 7-chloroquinoline derivatives trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] This often involves the disruption of mitochondrial membrane potential and the activation of caspases.[1]
-
Cell Cycle Arrest: The compound may halt cell proliferation by inducing cell cycle arrest at various checkpoints, such as G0/G1 or G2/M phases.[1][10]
-
Inhibition of Autophagy: Chloroquine and its analogs are known inhibitors of autophagy, a cellular recycling process that can promote cancer cell survival under stress.[2] By blocking the fusion of autophagosomes with lysosomes, these compounds can lead to the accumulation of cellular waste and trigger cell death.[2]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis.[11]
Visualizing the Potential: Synthesis and Anticancer Mechanism
To conceptualize the preclinical investigation of this compound, the following diagrams illustrate a plausible synthetic route and a hypothetical mechanism of anticancer action.
Caption: A generalized schematic of the Povarov reaction, a common method for synthesizing tetrahydroquinoline scaffolds.
Caption: A potential mechanism of action for the anticancer activity of the title compound.
Experimental Protocols for Anticancer Evaluation
The following are detailed, step-by-step methodologies for key experiments to assess the anticancer properties of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Antimicrobial Potential: A New Frontier
Beyond its potential as an anticancer agent, the 7-chloroquinoline scaffold is also a recognized pharmacophore in antimicrobial drug discovery.[12] Tetrahydroquinoline derivatives have also demonstrated significant antibacterial and antifungal activities.[13][14]
Evidence from Structurally Related Compounds:
The following table highlights the antimicrobial activity of various 7-chloroquinoline and tetrahydroquinoline derivatives, suggesting that this compound warrants investigation in this area.
| Compound Class | Derivative Example | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| 7-Chloroquinoline Derivatives | Compound 9 (click synthesis) | E. coli, S. aureus | Moderate to good inhibition zone | [15] |
| Compound 6 (carboxamide) | E. coli | 11.00 ± 0.04 mm | [16] | |
| Compound 8 (carbaldehyde) | E. coli | 12.00 ± 0.00 mm | [16] | |
| Compound 6 (sulphonamide) | A. niger | 28 mm | [17] | |
| Tetrahydroquinoline Derivatives | HSD1835 (SF5-substituted) | MRSA | 1-4 µg/mL | [13] |
| Compound 6 (quinoline-2-one) | B. cereus, S. aureus | MIC: 3.12 µg/mL | [14] |
Potential Mechanisms of Antimicrobial Action:
-
Bacterial Membrane Disruption: Some tetrahydroquinoline derivatives exert their bactericidal effects by disrupting the integrity of the bacterial cell membrane.[13]
-
DNA Gyrase Inhibition: Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase, an enzyme essential for DNA replication.[16] Molecular docking studies of some 7-chloroquinoline derivatives have shown potential binding to E. coli DNA gyrase B.[16]
Experimental Protocol for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
While the biological activity of this compound remains to be empirically determined, the wealth of data on its constituent scaffolds strongly suggests a high potential for significant anticancer and antimicrobial properties. This technical guide provides a comprehensive framework for initiating a preclinical investigation of this novel compound. The detailed experimental protocols and insights into potential mechanisms of action are intended to serve as a valuable resource for researchers in both academia and industry.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism of action through advanced molecular and cellular biology techniques will be crucial for its further development as a potential therapeutic agent. The unique structural features of this compound may lead to the discovery of novel biological activities and provide a new lead for the development of next-generation therapeutics.
References
-
Desgrouas, C., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(15), 2792. [Link]
-
Saeed, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29285-29298. [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Medicinal Chemistry Research, 27(4), 1145-1157. [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 517-524. [Link]
-
Kumar, A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Pharmaceuticals, 17(9), 1154. [Link]
-
Sintim, H. O., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(2), 246-254. [Link]
-
Khan, I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
-
Tsegaye, M. M., et al. (2022). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2022, 1-10. [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 517-524. [Link]
-
de Farias, K. M., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. [Link]
-
Egbujor, M. C., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148. [Link]
-
Chen, Y., et al. (2016). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry, 16(15), 1709-1717. [Link]
-
Al-Bari, M. A. A. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 13(16), 4141. [Link]
-
Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5246. [Link]
-
Ibrahim, M. A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 32. [Link]
-
Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6724-6741. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
Investigational Prospectus: Potential Therapeutic Applications of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide
Abstract
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline represents a novel, yet-unexplored chemical entity with significant therapeutic potential derived from its unique structural motifs. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous agents with demonstrated pharmacological activity.[1] The addition of a 7-chloro substituent, a common feature in potent antimalarial and anticancer drugs like chloroquine, and a gem-dimethyl group at the 4-position, which can enhance metabolic stability and modulate lipophilicity, creates a compelling candidate for drug discovery.[2][3] This guide serves as an investigational prospectus, synthesizing data from structurally related compounds to hypothesize potential therapeutic applications in oncology, neuroprotection, and inflammatory diseases. We present plausible synthetic routes, propose key mechanisms of action, and provide detailed, field-proven experimental protocols to validate these hypotheses, offering a comprehensive roadmap for its preclinical development.
Rationale for Investigation & Molecular Overview
The quest for novel therapeutic agents often begins with the rational design of molecules that combine proven pharmacophores in new ways. This compound is born from this principle.
-
The Tetrahydroquinoline (THQ) Scaffold: The THQ nucleus is prevalent in biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Its conformational flexibility allows it to interact with a diverse array of biological targets.
-
The 7-Chloro Substituent: The electronic properties of the 7-chloro group are critical to the bioactivity of the well-known 7-chloroquinoline series of compounds. This substitution is integral to the mechanism of action in anticancer and antimalarial agents, often enhancing binding affinity and modulating electronic distribution across the heterocyclic system.[6]
-
The 4,4-gem-Dimethyl Group: The introduction of a gem-dimethyl group at the C4 position provides a steric shield, which can prevent undesirable metabolic oxidation at this position, potentially increasing the compound's biological half-life. This modification also increases lipophilicity, which can significantly alter cell membrane permeability and target engagement. One study highlighted novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs), indicating their relevance in metabolic disease research.[1]
This unique combination of features suggests that this compound is a prime candidate for screening against diseases where cell proliferation, inflammation, and neuronal degradation are key pathologies.
Proposed Synthesis and Characterization
The synthesis of the title compound can be approached through established organometallic or hydrogenation techniques. A highly efficient method involves the selective transfer hydrogenation of the corresponding quinoline precursor, which avoids the need for high-pressure hydrogen gas and offers excellent functional group tolerance.
Proposed Synthetic Workflow
A plausible two-step synthesis begins with the appropriate 7-chloro-4-methylquinoline, which undergoes functionalization followed by reduction. An alternative, more direct approach is the transfer hydrogenation of 7-chloro-4,4-dimethyl-1,4-dihydroquinoline, if the precursor is accessible.
Caption: Proposed synthetic workflow for the target compound via transfer hydrogenation.
This approach, adapted from demonstrated nickel-catalyzed transfer hydrogenations of N-heteroarenes, is expected to be high-yielding and selective.[7] The resulting compound would then be purified via column chromatography and its structure confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the extensive literature on related scaffolds, we hypothesize three primary therapeutic avenues for investigation.
Anticancer Activity
Hypothesis: this compound will exhibit cytotoxic activity against various cancer cell lines, particularly those of lung and colon origin, by inducing apoptosis and causing cell cycle arrest.
Causality: Numerous 7-chloroquinoline derivatives have demonstrated potent antiproliferative effects.[2] Studies on 7-chloro-(4-thioalkylquinoline) derivatives, for instance, have shown they induce apoptosis, inhibit DNA/RNA synthesis, and cause an accumulation of cells in the G0/G1 phase.[8][9] While the tetrahydroquinolinone core has also been linked to apoptosis induction, the non-oxidized THQ core in our compound of interest may present a different kinase inhibition profile or mechanism.[10] We predict the mechanism will involve the intrinsic mitochondrial pathway of apoptosis.
Caption: Hypothesized signaling pathway for apoptosis induction by the target compound.
Neuroprotective Effects
Hypothesis: The compound will exhibit neuroprotective properties against oxidative stress and glutamate-induced excitotoxicity.
Causality: Tetrahydroisoquinolines, which are structurally similar to THQs, have demonstrated significant neuroprotective effects.[11] Specifically, 1-Methyl-1,2,3,4-tetrahydroisoquinoline was shown to protect against glutamate-induced cell death by antagonizing the glutamatergic system and scavenging free radicals.[12] Given that oxidative stress is a key factor in neurodegenerative diseases like Parkinson's, the THQ scaffold could offer a robust defense mechanism.[13] The lipophilic nature imparted by the gem-dimethyl and chloro groups may facilitate blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Anti-inflammatory Action
Hypothesis: The compound will modulate inflammatory pathways, likely through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Causality: Direct evidence supports the anti-inflammatory potential of both the THQ and 7-chloroquinoline scaffolds. Certain 5,6,7,8-tetrahydroquinolines have shown potent in vivo anti-inflammatory activity.[5] Furthermore, 7-chloro-4-(phenylselanyl) quinoline and its analogues have demonstrated significant antinociceptive and anti-inflammatory effects with a higher affinity for COX-2 over COX-1, suggesting a favorable safety profile regarding gastrointestinal side effects.[14]
Proposed Experimental Protocols for Validation
To rigorously test these hypotheses, a tiered approach starting with in vitro assays is recommended.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening
This protocol utilizes the Sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity in adherent cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) and a non-malignant control line (e.g., HEK293 kidney cells).[10]
Methodology:
-
Cell Plating: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 7-Chloro-4,4-dimethyl-THQ in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
Trustworthiness: This protocol is self-validating through the inclusion of a positive control (e.g., Doxorubicin), a negative control (vehicle), and a non-malignant cell line to assess selectivity.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To quantify the inhibition of NO production as an indicator of anti-inflammatory potential.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (1-50 µM) for 1 hour prior to stimulation.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only (to check for inherent cytotoxicity). Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT or SRB assay should be run to ensure that the reduction in NO is not due to cytotoxicity.
Data Presentation: Predictive Cytotoxicity Profile
The following table presents hypothetical, yet plausible, IC50 values for the investigational compound, designed to illustrate a desirable outcome from the screening protocol described above.
| Compound | Cell Line | Cancer Type | Predicted IC50 (µM)[10] | Selectivity Index (SI)¹ |
| 7-Chloro-4,4-dimethyl-THQ | A549 | Lung Carcinoma | 8.5 ± 0.9 | 10.6 |
| 7-Chloro-4,4-dimethyl-THQ | HCT-116 | Colon Carcinoma | 11.2 ± 1.3 | 8.0 |
| 7-Chloro-4,4-dimethyl-THQ | HEK293 | Non-malignant | 90.1 ± 7.5 | - |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.5 ± 0.1 | 20.0 |
| Doxorubicin (Control) | HCT-116 | Colon Carcinoma | 0.8 ± 0.2 | 12.5 |
| Doxorubicin (Control) | HEK293 | Non-malignant | 10.0 ± 1.1 | - |
¹ Selectivity Index (SI) is calculated as IC50 in non-malignant cells / IC50 in cancer cells. Higher values indicate greater selectivity for cancer cells.
Future Directions and Conclusion
The successful validation of in vitro activity for this compound would warrant progression to more advanced studies. Key future steps include:
-
Mechanism of Action Elucidation: Conducting further assays such as Western blotting to probe for key apoptotic proteins (Bcl-2, Bax, Caspase-3), cell cycle analysis via flow cytometry, and kinase inhibition profiling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substituents on the aromatic ring and the N1 position to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pharmacokinetics of related 4-aminoquinolines are complex, often characterized by a large volume of distribution and long half-lives, which must be carefully assessed.[15][16]
-
In Vivo Efficacy Studies: Progressing the most promising candidates to animal models of cancer, neurodegeneration, or inflammation to establish in vivo efficacy and safety.
References
-
Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]
-
da Silva, G. O., de Oliveira, R. B., de Faria, A. R., & de Souza, M. V. N. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
-
Fadda, A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
-
Aboutabl, M. E., et al. (2023). Exploring diverse frontiers: Advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapies. WestminsterResearch. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals. [Link]
-
MySkinRecipes. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]
-
Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Bazin, M-A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
-
da Silva, M. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]
-
Rainsford, K. D. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine. Birkhäuser, Basel. [Link]
-
Ferreira, M. E., et al. (2017). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Ali, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis of 7-chloroquinolinyl-4-aminopyridin-2(1H)-one based scaffolds as potential antimalarial and anticancer agents. ResearchGate. [Link]
-
Das, S., et al. (2024). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]
-
Dos Santos, D. B., et al. (2025). 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. Metabolic Brain Disease. [Link]
-
Wang, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]
-
Patel, K., & Shaikh, M. S. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]
-
Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. [Link]
-
Aboulenien, M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry. [Link]
-
Chen, X., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Future Medicinal Chemistry. [Link]
-
Davis, T. M. E., et al. (2006). Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. Antimicrobial Agents and Chemotherapy. [Link]
-
Oobuchi, Y., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. General Pharmacology: The Vascular System. [Link]
-
Ryu, Y., et al. (2001). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Chemical & Pharmaceutical Bulletin. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. scielo.br [scielo.br]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. umtm.cz [umtm.cz]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The introduction of specific substituents, such as a chloro group at the 7-position and a gem-dimethyl group at the 4-position, can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing this compound derivatives. We will delve into the mechanistic underpinnings of classical acid-catalyzed cyclization reactions, explore modern catalytic approaches, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Introduction: The Strategic Importance of the Substituted Tetrahydroquinoline Core
Tetrahydroquinolines (THQs) represent a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The structural rigidity and three-dimensional nature of the THQ core make it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation.
The specific functionalization of this core is a key strategy in drug design:
-
7-Chloro Substituent: The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many successful drugs, including the antimalarial chloroquine.[4] This electron-withdrawing group can influence the pKa of the heterocyclic nitrogen, alter metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through halogen bonding or by modifying the electronic character of the aromatic system.
-
4,4-dimethyl Group: The gem-dimethyl substitution at the C4 position serves two critical functions. Firstly, it introduces lipophilicity, which can enhance membrane permeability. Secondly, and more importantly, it acts as a "blocking" group that prevents oxidation and subsequent aromatization of the heterocyclic ring to a quinoline, thereby increasing the metabolic stability and preserving the sp3-hybridized, three-dimensional character of the scaffold.
This guide focuses on the practical synthesis of this targeted this compound framework, providing the necessary insights to enable its efficient construction and derivatization.
Retrosynthetic Analysis and Core Synthetic Strategies
The primary challenge in synthesizing the target scaffold lies in the construction of the heterocyclic ring with precise regiochemical control. A logical retrosynthetic analysis points to two main disconnection strategies, as illustrated below.
Caption: Retrosynthetic pathways for the target scaffold.
-
Strategy A (Acid-Catalyzed Cyclization): This is the most direct and atom-economical approach, involving the reaction of 3-chloroaniline with a three-carbon component, typically acetone, under strong acid catalysis. This falls under the umbrella of the Doebner-von Miller reaction or related cyclizations.
-
Strategy B (Reductive Cyclization): This domino reaction strategy involves the synthesis of a linear precursor containing a nitro group, which is then reduced to an amine in situ, triggering a spontaneous or catalyzed intramolecular cyclization to form the THQ ring.[5]
Primary Methodology: Acid-Catalyzed Condensation and Cyclization
The reaction of an aniline with two equivalents of an aldehyde or ketone under acidic conditions is a classic and robust method for constructing the tetrahydroquinoline core. For the synthesis of 4,4-dimethyl derivatives, acetone serves as an ideal and readily available starting material.
Mechanistic Rationale
The reaction proceeds through a cascade of acid-catalyzed steps. The causality behind the choice of strong acid (e.g., concentrated HCl, H₂SO₄, or polyphosphoric acid) is its dual role in catalyzing both the initial imine formation and the subsequent electrophilic aromatic substitution.
Caption: Key stages of the acid-catalyzed cyclization mechanism.
-
Aldol Condensation: Under acidic conditions, two molecules of acetone undergo self-condensation to form mesityl oxide.
-
Michael Addition: The aniline nitrogen of 3-chloroaniline acts as a nucleophile, attacking the β-carbon of the protonated mesityl oxide (a conjugate addition).
-
Iminium Ion Formation: The resulting keto-amine undergoes intramolecular condensation to form a cyclic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic iminium carbon, closing the six-membered ring. The chloro-substituent is meta-directing relative to the amine, favoring cyclization at the C6 position (para to the amine), which results in the desired 7-chloro substitution pattern.
-
Proton Transfer/Tautomerization: A final proton transfer step yields the stable this compound product.
Experimental Protocol: Synthesis from 3-Chloroaniline and Acetone
This protocol describes a self-validating system for the reliable synthesis of the target compound.
Materials:
-
3-Chloroaniline
-
Acetone (reagent grade)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a thick-walled, sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and a large excess of acetone (10-20 eq). Acetone serves as both reactant and solvent.
-
Acidification: Cool the mixture in an ice bath. Slowly and carefully add concentrated HCl (2.0-3.0 eq). The reaction is exothermic.
-
Heating: Securely seal the vessel or heat the flask to reflux. Maintain the reaction at 80-100°C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture over crushed ice.
-
Basification: Slowly neutralize the mixture by adding a concentrated NaOH solution until the pH is >10. This step deprotonates the product and precipitates inorganic salts. Perform this step in a well-ventilated fume hood and cool the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is typically a dark oil or solid. Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition | Rationale / Field Insight | Typical Yield |
| Acid Catalyst | Conc. HCl, H₂SO₄, PPA | Strong, non-oxidizing acids are preferred. HCl is convenient as it forms a hydrochloride salt, which can sometimes be isolated directly. | 40-60% |
| Temperature | 80-120°C | Higher temperatures are required to drive the multiple equilibria towards the final cyclized product. Sealed tube reactions can achieve higher pressures and temperatures, accelerating the reaction. | |
| Reaction Time | 24-72 hours | The reaction is often slow; progress should be monitored to determine the optimal endpoint and avoid degradation. | |
| Reactant Ratio | Acetone in large excess | A large excess of acetone pushes the equilibrium towards the formation of mesityl oxide and the final product, in accordance with Le Châtelier's principle. |
Alternative Strategy: Domino Reductive Cyclization
For substrates where the strong acidity of the primary method is not tolerated, a domino (or cascade) reaction provides an elegant alternative.[5] This approach involves the initial synthesis of a linear precursor that is primed for cyclization upon reduction of a nitro group.
Workflow and Mechanistic Considerations
Caption: Workflow for the domino reductive cyclization approach.
The key to this strategy is the choice of catalyst and reaction conditions. A catalyst like Palladium on carbon (Pd/C) is highly effective at reducing both the nitro group and the alkene double bond.[5] The solvent can play a crucial role in selectivity; for instance, dichloromethane has been reported to afford good selectivity and high yields in similar reductive cyclizations.[5]
Representative Protocol
Precursor Synthesis: The starting nitro-chalcone analog can be prepared via condensation of 4-chloro-2-nitroacetophenone with acetone under basic conditions.
Reductive Cyclization:
-
Setup: To a solution of the 1-(4-chloro-2-nitrophenyl)-3-methylbut-2-en-1-one precursor (1.0 eq) in ethanol or dichloromethane, add 5-10 mol% of 5% Pd/C catalyst.
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (1-4 atm) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography to isolate the target tetrahydroquinoline.
Characterization
The synthesized this compound derivatives should be rigorously characterized using standard analytical techniques.
| Technique | Expected Observations for the Target Scaffold |
| ¹H NMR | - Aromatic protons in the 6.5-7.5 ppm range showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. - A singlet for the two methyl groups (gem-dimethyl) around 1.3 ppm. - Methylene protons (C2 and C3) appearing as singlets or multiplets in the 1.8-3.5 ppm range. - A broad singlet for the N-H proton. |
| ¹³C NMR | - Distinct signals for the two methyl carbons (~25-30 ppm) and the quaternary C4 carbon (~35-45 ppm). - Signals for the C2 and C3 methylene carbons. - 6 aromatic carbon signals, including two quaternary carbons (one bearing Cl). |
| Mass Spec. | A clear molecular ion peak (M⁺) and a characteristic M+2 peak with ~1/3 the intensity of M⁺, confirming the presence of a single chlorine atom. |
| IR Spec. | A characteristic N-H stretching band around 3300-3400 cm⁻¹. |
Conclusion and Future Outlook
The synthesis of this compound derivatives is readily achievable through well-established chemical principles. The acid-catalyzed condensation of 3-chloroaniline and acetone remains the most direct and practical approach for large-scale synthesis, while domino reductive cyclization offers a milder alternative suitable for more sensitive substrates. The strategic combination of the 7-chloro and 4,4-gem-dimethyl substituents creates a metabolically robust scaffold with significant potential for the development of novel therapeutic agents. Future work in this area will likely focus on the asymmetric synthesis of chiral analogs and the further functionalization of this versatile core to explore new chemical space in drug discovery.
References
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13395-13431. [Link]
-
Garzinsky, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7535–7540. [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
Cheon, C.-H., et al. (2018). A chiral phosphoric acid as the sole catalyst enables an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. The Journal of Organic Chemistry, 83(20), 12486-12495. [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(21), 6656. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
El-Sayed, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(6), 1436-1445. [Link]
-
de Fátima, Â., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2136-2146. [Link]
-
Tukulula, M., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(16), 4991. [Link]
-
Wujec, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a novel chemical entity (NCE) built upon the privileged tetrahydroquinoline scaffold. Recognizing the diverse biological activities associated with this chemical class—including anticancer, antimicrobial, and neuroprotective effects—this document outlines a systematic, tiered approach for its preclinical evaluation.[1][2] We present detailed, field-proven protocols for foundational safety assessments, primary screening for biological activity, mechanistic elucidation, and early ADME-Tox profiling. The causality behind experimental choices is explained to empower researchers in drug discovery to not only execute these assays but also to interpret the resulting data with confidence. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel tetrahydroquinoline derivatives.
Introduction to this compound
Chemical Structure and Physicochemical Properties
The subject of this guide is this compound. Its structure features a tetrahydroquinoline core, which is a recognized "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][3] The specific substitutions—a chlorine atom at position 7 and gem-dimethyl groups at position 4—are expected to modulate its physicochemical and pharmacological properties.
-
Structure: (Illustrative structure, exact representation may vary)
-
Rationale for Investigation: The tetrahydroquinoline scaffold is present in numerous compounds with demonstrated anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral activities.[1] Derivatives have been shown to modulate critical cellular pathways, such as the PI3K/AKT/mTOR pathway, making them attractive candidates for therapeutic development.[1][4] The specific substitutions on this NCE warrant a thorough investigation to determine its unique biological profile.
-
Physicochemical Properties (Predicted):
Property Predicted Value Significance in Drug Discovery Molecular Weight ~209.7 g/mol Influences diffusion and absorption; smaller molecules (<500 Da) are often preferred. LogP (Octanol/Water) ~3.5 - 4.0 Indicates lipophilicity; affects membrane permeability, solubility, and metabolism. Topological Polar Surface Area ~12.5 Ų Predicts transport properties, including blood-brain barrier penetration. Hydrogen Bond Donors 1 Influences binding interactions and solubility. | Hydrogen Bond Acceptors | 1 | Influences binding interactions and solubility. |
The Tiered Approach to In Vitro Profiling
A logical, tiered approach is essential for efficiently characterizing an NCE. This strategy minimizes resource expenditure by using broad, cost-effective assays initially to identify signs of activity or liability before committing to more complex, resource-intensive mechanistic studies. This guide is structured to follow such a workflow.
Caption: A tiered workflow for NCE characterization.
Foundational In Vitro Safety: Cytotoxicity Profiling
Expertise & Rationale: Before investigating therapeutic efficacy, it is crucial to establish the compound's inherent cytotoxicity. This foundational screen determines the concentration range at which the compound kills cells, providing a therapeutic window for subsequent assays. The MTT assay is a robust, cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[5][6] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well format.[3]
Materials:
-
Cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Include wells for "cells only" (negative control) and "media only" (blank).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the NCE in culture medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Add fresh media with 0.5% DMSO to control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Solubilization:
-
Data Acquisition:
Data Analysis and Presentation
-
Calculation:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
-
IC50 Determination: Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Table (Example):
Cell Line NCE IC50 (µM) Doxorubicin IC50 (µM) (Control) A549 (Lung) Experimental Value ~0.1 MCF-7 (Breast) Experimental Value ~0.5 | VERO (Normal) | Experimental Value | >10 |
Primary Screening: Identifying Biological Activity
Expertise & Rationale: Based on the known activities of the tetrahydroquinoline scaffold, a logical starting point for primary screening is a kinase inhibitor panel.[1][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] A luminescence-based assay, such as ADP-Glo™, offers high sensitivity and a high-throughput format. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine the IC50 of the NCE against a specific kinase (e.g., mTOR, a known target for some quinoline derivatives).[3]
Materials:
-
Kinase of interest (e.g., recombinant mTOR protein)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]
-
NCE (serially diluted)
-
Staurosporine (positive control inhibitor)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
In a 384-well plate, add 1 µL of serially diluted NCE or control (Staurosporine, DMSO) to appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.[9]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Caption: Workflow for the luminescence-based kinase assay.
Mechanistic Assays: Confirming Target Engagement
Expertise & Rationale: A primary screen "hit" does not confirm that the compound binds to the intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[11][12] The principle is that a protein becomes more thermally stable when bound to a ligand.[13] By heating cells treated with the NCE across a temperature gradient, stabilized target proteins will remain in solution at higher temperatures compared to their unbound counterparts.[14]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol uses Western Blot for detection of the target protein.
Materials:
-
Cells expressing the target of interest (e.g., A549 cells for mTOR)
-
NCE and DMSO (vehicle control)
-
PBS and complete culture medium
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibody specific to the target protein (e.g., anti-mTOR)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Chemiluminescence detection system
-
PCR machine or thermal cycler for heating step
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the NCE (e.g., at 10x its kinase assay IC50) or DMSO vehicle for 1-2 hours.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[12]
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize protein concentration across all samples using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western Blotting using the target-specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the lowest temperature point) against temperature for both the DMSO- and NCE-treated samples.
-
A rightward shift in the melting curve for the NCE-treated sample indicates target stabilization and therefore, direct target engagement.[11]
-
Caption: Potential inhibition of the mTOR signaling pathway.
Early ADME-Tox Profiling
Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage failures in drug development.[15][16][17] These in vitro assays provide essential data to predict a compound's pharmacokinetic behavior and potential liabilities.[18][19]
Key In Vitro ADME-Tox Assays
A standard panel of early ADME-Tox assays should be performed.
| Assay | Purpose | Methodology Summary | Desirable Outcome |
| Metabolic Stability | To assess the rate of metabolism by liver enzymes. | Incubate NCE with liver microsomes (human, rat) and NADPH. Measure parent compound depletion over time via LC-MS/MS. | Half-life (t½) > 30 min |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubate NCE with specific recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and a probe substrate. Measure inhibition of probe metabolism. | IC50 > 10 µM |
| hERG Inhibition | To assess risk of cardiac arrhythmia (QT prolongation). | Use automated patch-clamp electrophysiology on cells expressing the hERG potassium channel. Measure channel blockade. | IC50 > 30 µM |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Use rapid equilibrium dialysis to separate bound and free compound fractions. Quantify via LC-MS/MS. | Moderate binding (avoids rapid clearance but allows for free drug at target). |
Summary and Future Directions
This guide has detailed a strategic, multi-tiered workflow for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity profiling to specific kinase inhibition, direct target engagement, and early safety assessment, a robust data package can be generated. Positive outcomes from this workflow—namely, selective cytotoxicity towards cancer cells, potent inhibition of a relevant kinase, confirmed intracellular target engagement, and a favorable early ADME-Tox profile—would strongly support advancing this compound into lead optimization and subsequent in vivo efficacy studies.
References
- In Vitro ADME and Toxicology Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/discovery-services/adme-tox/in-vitro-adme-toxicology-assays/]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8991-1_1]
- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-tetrahydroquinoline-compounds-a-technical-guide-for-researchers/]
- MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/sites/default/files/documents/mtt-assay-protocol.pdf]
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. [URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2023.2278458]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00344g]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
- Importance of ADME and Toxicology Studies in Drug Discovery. Stemmatters. [URL: https://www.stemmatters.com/blog/importance-of-adme-and-toxicology-studies-in-drug-discovery]
- Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-kinase-activity-assays/]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4745]
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [URL: https://www.mdpi.com/2072-6694/17/5/759]
- Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [URL: https://www.researchgate.
- In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [URL: https://vectorb2b.com/wp-content/uploads/2022/07/In-vitro-ADME-Tox-characterisation-in-drug-discovery-and-development.pdf]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
- ADME/Tox Studies Solutions for Drug Development. Revvity. [URL: https://www.revvity.com/application/adme-tox-studies-solutions-for-drug-development]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982269/]
- In Vitro Toxicology Services | ADME & Safety CRO. Symeres. [URL: https://symeres.com/in-vitro-toxicology/]
- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
- CETSA. Pelago Bioscience. [URL: https://www.pelagobio.com/cetsa]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01198]
- Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3153720/]
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [URL: https://www.youtube.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7462820/]
- Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/918/mak441-bul-ms.pdf]
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [URL: https://www.mdpi.com/1424-8247/15/10/1234]
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30451119/]
- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2022-0245]
- Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Bentham Science. [URL: https://www.benthamscience.com/article/147425]
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1983570]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 17. vectorb2b.com [vectorb2b.com]
- 18. revvity.com [revvity.com]
- 19. symeres.com [symeres.com]
An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Analogs
Introduction: The Strategic Importance of the 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides a versatile scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of a gem-dimethyl group at the C4 position serves a dual purpose in drug design: it introduces a degree of steric hindrance that can modulate binding to specific protein targets and, by blocking a potential site of metabolic oxidation, it can enhance the pharmacokinetic profile of the molecule.[2]
The addition of a chloro-substituent at the 7-position further refines the electronic properties of the aromatic ring, influencing the compound's lipophilicity and its ability to engage in halogen bonding, a recognized interaction in protein-ligand binding. This considered combination of substituents makes 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the synthetic strategies, isolation protocols, and characterization of this valuable class of compounds.
Part 1: Retrosynthetic Analysis and Strategic Synthesis Plan
A robust synthetic strategy for this compound and its analogs is predicated on a two-stage approach: first, the construction of the corresponding quinoline, followed by the selective reduction of the pyridine ring.
Caption: Retrosynthetic analysis of the target compound.
The Doebner-von Miller reaction, a classic method for quinoline synthesis, offers a convergent and efficient route.[5][6] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 7-chloro-4,4-dimethylquinoline, 3-chloroaniline is the logical aniline precursor. The α,β-unsaturated carbonyl partner can be generated in situ from the acid-catalyzed self-condensation of a suitable ketone or aldehyde.
Part 2: Synthesis of 7-Chloro-4,4-dimethylquinoline (The Quinoline Precursor)
Theoretical Foundation and Mechanistic Considerations of the Doebner-von Miller Reaction
The Doebner-von Miller reaction proceeds through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[7] Subsequent cyclization, dehydration, and oxidation lead to the aromatic quinoline ring. The choice of acid catalyst is critical; strong Brønsted acids like hydrochloric acid or sulfuric acid are commonly employed to promote both the initial condensation and the subsequent cyclization.[6] Lewis acids can also be utilized.[5] The reaction often requires an oxidizing agent to facilitate the final aromatization step, although in some cases, an excess of the anilinium salt or the α,β-unsaturated carbonyl compound can serve this purpose.[7]
Caption: Workflow of the Doebner-von Miller reaction.
Detailed Experimental Protocol for the Synthesis of 7-Chloro-4,4-dimethylquinoline
This protocol is adapted from general Doebner-von Miller procedures.[8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroaniline | 127.57 | 12.76 g | 0.1 |
| Mesityl Oxide | 98.14 | 14.72 g | 0.15 |
| Concentrated HCl | 36.46 | 20 mL | ~0.24 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (12.76 g, 0.1 mol) and ethanol (100 mL).
-
Acidification: Carefully add concentrated hydrochloric acid (20 mL) to the stirred solution. An exotherm may be observed.
-
Addition of Carbonyl Compound: Slowly add mesityl oxide (14.72 g, 0.15 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Reduction to this compound
Rationale for Choice of Reduction Method
The selective reduction of the pyridine ring of the quinoline system can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen is a highly effective and clean method.[7] Transfer hydrogenation, using a hydrogen donor such as formic acid or ammonium formate in the presence of a catalyst, offers a practical alternative that avoids the need for high-pressure hydrogenation equipment.[9]
Detailed Experimental Protocol for Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Chloro-4,4-dimethylquinoline | 191.66 | 10.0 g | 0.052 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 7-chloro-4,4-dimethylquinoline (10.0 g, 0.052 mol), 10% Pd/C (1.0 g), and ethanol (150 mL).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Part 4: Isolation and Purification
Principles of Purification for Tetrahydroquinoline Derivatives
The basic nitrogen atom in the tetrahydroquinoline ring allows for purification via acid-base extraction. However, for achieving high purity, chromatographic methods are indispensable. Column chromatography on silica gel is a standard and effective technique.[10] For more challenging separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] Recrystallization can also be an effective final purification step if the compound is a stable solid.[13]
Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 5: Structural Characterization
Unequivocal structural elucidation is achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0-7.2 (m, 2H): Aromatic protons on the chlorinated ring.
-
δ 6.5-6.7 (d, 1H): Aromatic proton ortho to the nitrogen.
-
δ 3.8-4.2 (br s, 1H): NH proton.
-
δ 3.2-3.4 (t, 2H): Methylene protons at C2.
-
δ 1.8-2.0 (t, 2H): Methylene protons at C3.
-
δ 1.3-1.5 (s, 6H): Gem-dimethyl protons at C4.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 140-145: Aromatic carbon attached to nitrogen.
-
δ 125-135: Aromatic carbons.
-
δ 115-125: Aromatic carbons.
-
δ 40-45: C2 methylene carbon.
-
δ 35-40: C4 quaternary carbon.
-
δ 30-35: C3 methylene carbon.
-
δ 25-30: Gem-dimethyl carbons.
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺: Expected at approximately 196.09. The fragmentation pattern would likely involve the loss of a methyl group (M-15).[14]
-
Part 6: Synthesis of Analogs
The this compound scaffold is amenable to further functionalization to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Strategies for analog synthesis.
-
N-Functionalization: The secondary amine can be readily alkylated or acylated using standard conditions (e.g., an alkyl halide or acyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine).
-
Aromatic Ring Functionalization: The chloro-substituent at the 7-position can be replaced or modified using transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, or Sonogashira reactions to introduce a variety of aryl, heteroaryl, amino, or alkynyl groups.
Conclusion
This guide has detailed a robust and logical pathway for the synthesis, isolation, and characterization of this compound and its analogs. The strategic combination of a classic named reaction for the construction of the quinoline core, followed by a reliable reduction method, provides a versatile entry point to this important class of compounds. The presented protocols, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising scaffold.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89.
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- BenchChem. (2025). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
- Beller, M., et al. (2016). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 6(12), 4079-4085.
- Huang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 756789.
- Marie, S., et al. (2007). Design, synthesis, and evaluation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives as PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 17(11), 3010-3013.
- Patel, H. M., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- Saini, P., & Kumar, A. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmaceutical Research, 7(14), 366-377.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Feng, Y., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 53(17), 6489-6499.
- Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(1), 75-91.
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- Parihar, R., & Sharma, V. (2020). QSAR rationales for the PPARα/γ agonistic activity of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. World Journal of Biology Pharmacy and Health Sciences, 3(1), 038-053.
- García-Cerrillo, S., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 22(9), 1488.
- Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Pharmaceuticals, 15(10), 1234.
-
PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
- Merck & Co., Inc. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S.
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
- Belkacem, Y., et al. (2013). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 5(12), 1088-1093.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Merck & Co., Inc. (1992).
-
Nature. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Rational Selection of Co-Catalysts for the Deaminative Hydrogenation of Amides. Retrieved from [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner-Miller_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The methodology is designed for researchers, scientists, and drug development professionals, providing a detailed protocol grounded in established scientific principles and regulatory expectations. The narrative explains the rationale behind the selection of chromatographic parameters, ensuring a robust and reliable analytical procedure suitable for quality control and stability testing.
Introduction: The Analytical Challenge
This compound is a substituted quinoline derivative, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities.[1][2][3] Accurate and precise quantification of this analyte is critical for ensuring product quality, from early-stage development through to final product release. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.[4][5]
The primary analytical challenge lies in developing a method that is not only accurate and precise for the parent analyte but is also "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[6][7] This application note details a reversed-phase HPLC (RP-HPLC) method that achieves this objective, validated according to the principles outlined by the International Council for Harmonisation (ICH).[8][9][10][11]
Foundational Principles: Method Development Rationale
The selection of the HPLC method parameters was driven by the physicochemical properties of this compound, a relatively non-polar, hydrophobic molecule. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), where a non-polar stationary phase is paired with a polar mobile phase.[4][5][12]
Stationary Phase Selection: The Core of the Separation
A C18 (octadecylsilane) stationary phase was selected for this method. C18 columns are the most widely used in RP-HPLC due to their strong hydrophobic retention, providing an excellent platform for separating a wide range of non-polar to moderately polar compounds.[4][12] The high surface area coverage of C18 phases allows for significant interaction with the hydrophobic this compound molecule, leading to predictable and reproducible retention.
Mobile Phase Optimization: Driving Selectivity and Elution
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. This composition is critical for controlling the retention and elution of the analyte.[12]
-
Organic Modifier: Acetonitrile was chosen as the organic solvent. Compared to methanol, acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. Increasing the concentration of the organic modifier weakens the interaction between the hydrophobic analyte and the C18 stationary phase, causing it to elute more quickly.[13]
-
Aqueous Phase and pH Control: A phosphate buffer (pH 3.0) is used as the aqueous component. The tetrahydroquinoline moiety contains a basic nitrogen atom. By maintaining the mobile phase pH below the pKa of this amine, the molecule will be protonated and exist in its ionized form. This can help to improve peak shape and prevent tailing, which can occur with basic compounds on silica-based columns.
-
Gradient Elution: A gradient elution program, where the proportion of acetonitrile is increased over time, is employed. This approach is particularly useful for stability-indicating methods as it ensures that both the main analyte and any potential degradation products (which may have a wide range of polarities) are eluted as sharp, well-resolved peaks within a reasonable analysis time.[13]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow, from sample preparation to final data analysis.
Caption: HPLC analytical workflow from preparation to reporting.
System Suitability and Method Validation: Ensuring Trustworthy Results
A robust analytical method must be self-validating, meaning it incorporates checks to ensure the system is performing correctly before and during sample analysis.[14][15] This is achieved through System Suitability Testing (SST) and formal method validation as prescribed by ICH guideline Q2(R1).[8][9][10]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[15][16] This is accomplished by injecting the working standard solution in replicate (typically five or six injections) and evaluating key performance indicators.[14]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration.[14][17] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[15][17] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[14] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |
Method Validation Summary (ICH Q2(R1))
The developed method should be fully validated to demonstrate its suitability for its intended purpose.[8][10][11] The following table summarizes the key validation parameters.
| Validation Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Stability-Indicating Power: Forced Degradation Studies
To prove the stability-indicating nature of the method, forced degradation studies are essential.[6][7] These studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products.[18][19] The objective is to demonstrate that any degradants formed are well-separated from the main analyte peak.[6]
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the analyte solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[7][19]
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis. The chromatograms should be evaluated for peak purity of the main analyte peak and the resolution between the main peak and any degradant peaks.
Relationship Between HPLC Parameters and Separation Quality
The success of a stability-indicating method hinges on achieving adequate separation. The following diagram illustrates the cause-and-effect relationship between key HPLC parameters and the quality of the chromatographic separation.
Caption: Interplay of HPLC parameters on separation quality.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust, precise, and accurate procedure for the quantitative analysis of this compound. The method's stability-indicating capabilities have been established through a forced degradation study design, ensuring its suitability for quality control and stability testing in a regulated environment. By adhering to the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently implement this method to generate reliable and trustworthy analytical data.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv Technology Corporation URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: European Compliance Academy (ECA) URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]
-
Title: A Review on Force Degradation Studies for Drug Substances Source: International Journal of Advance Research, Ideas and Innovations in Technology (IJARSCT) URL: [Link]
-
Title: Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx scientific URL: [Link]
-
Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]
-
Title: How to decide System Suitability Test (SST) in HPLC: Best Practice Source: Pharma Education URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? Source: ResearchGate URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. onyxipca.com [onyxipca.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. youtube.com [youtube.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
NMR spectroscopy of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
An Application Note and Protocol Guide for the NMR Spectroscopy of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The tetrahydroquinoline scaffold is a core motif in numerous biologically active molecules and pharmaceutical compounds, making unambiguous structural verification essential for research and development.[1] This document offers detailed, field-proven protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural steps, it delves into the causality behind experimental choices and provides a predictive analysis of the expected spectral data, guiding researchers through the process of signal assignment and complete structural confirmation.
Introduction: The Imperative for Structural Verification
This compound is a substituted heterocyclic compound. The precise arrangement of its substituents and the conformation of its saturated ring system are critical determinants of its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical method for elucidating such molecular structures in solution.
The strategic application of a multi-dimensional NMR approach is not merely for data collection, but for building a self-validating structural puzzle. While ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data, two-dimensional correlation experiments are indispensable for assembling the molecular framework.[2] Techniques like COSY identify proton-proton proximities, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connectivities that piece together the entire carbon skeleton, including quaternary centers.[3][4]
This guide is designed for researchers, chemists, and drug development professionals, providing both the practical "how-to" and the intellectual "why" behind the comprehensive NMR characterization of this molecule.
Experimental Design & Workflow
The logical flow for structural elucidation involves a sequential acquisition and analysis of NMR spectra, where each experiment builds upon the information provided by the last.
Caption: NMR Experimental Workflow for Structural Elucidation.
Detailed Protocols
The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for many non-polar to moderately polar organic compounds.[5] It provides good sample solubility and its residual proton signal (at ~7.26 ppm) typically does not interfere with key analyte signals.
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of CDCl₃.[5]
-
Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is critical.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.
-
Final Check: Cap the NMR tube and wipe it clean before inserting it into the spectrometer's spinner turbine.
1D NMR Spectroscopy Protocols
3.2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
-
Protocol:
-
Load the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Use a standard single-pulse proton experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals and analyze the multiplicities.
-
3.2.2. ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon environments in the molecule.
-
Protocol:
-
Use a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. A relaxation delay of 2 seconds is standard.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz).
-
Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
3.2.3. DEPT-135 Spectroscopy
-
Purpose: To differentiate between carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[6]
-
Protocol:
-
Run a standard DEPT-135 pulse program.
-
Acquire 256-512 scans.
-
Process the data similarly to the standard ¹³C spectrum. This experiment provides invaluable information for assigning the aliphatic signals.
-
2D NMR Spectroscopy Protocols
3.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[4]
-
Protocol:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension (F1).
-
Process the data to generate a symmetrical 2D map. Cross-peaks indicate coupled protons.
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[7]
-
Protocol:
-
Use a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the ¹³C spectral width in F1 to cover all expected carbon signals (e.g., 0-160 ppm).
-
Set the acquisition parameters based on an average one-bond coupling constant (¹J_CH) of ~145 Hz.
-
Acquire 4-8 scans per increment with 256 increments in F1.
-
Processing will yield a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks show direct C-H attachments.
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). This is the key experiment for assigning quaternary carbons.[7]
-
Protocol:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay for an average value of 8 Hz. This value is effective for detecting most two- and three-bond correlations.
-
Acquire 8-16 scans per increment with 256-512 increments in F1.
-
Processing reveals cross-peaks that connect protons to carbons separated by multiple bonds, allowing the assembly of the complete molecular skeleton.
-
Predicted Spectral Data and Interpretation
For the purpose of this guide, a full predictive analysis of the NMR spectra for this compound is provided. The atom numbering scheme used for assignments is shown below.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the molecule in CDCl₃.
| Atom No. | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | DEPT-135 Phase | Key 2D Correlations (Proton to...) |
| 1 (NH) | ~3.8 (s, broad, 1H) | - | - | HMBC: C8a, C2 |
| 2 (CH₂) | ~3.3 (t, J ≈ 6 Hz, 2H) | ~48 | Negative | COSY: H-3; HSQC: C2; HMBC: C3, C4, C8a |
| 3 (CH₂) | ~1.7 (t, J ≈ 6 Hz, 2H) | ~35 | Negative | COSY: H-2; HSQC: C3; HMBC: C2, C4, C4a |
| 4 (C) | - | ~33 | Absent | - |
| 4a (C) | - | ~145 | Absent | - |
| 5 (CH) | ~6.9 (d, J ≈ 8 Hz, 1H) | ~128 | Positive | COSY: H-6; HSQC: C5; HMBC: C4, C7, C8a |
| 6 (CH) | ~6.5 (dd, J ≈ 8, 2 Hz, 1H) | ~120 | Positive | COSY: H-5, H-8; HSQC: C6; HMBC: C4a, C8 |
| 7 (C) | - | ~129 | Absent | - |
| 8 (CH) | ~6.95 (d, J ≈ 2 Hz, 1H) | ~115 | Positive | COSY: H-6; HSQC: C8; HMBC: C1, C4a, C6, C7 |
| 8a (C) | - | ~122 | Absent | - |
| 9, 10 (CH₃) | ~1.3 (s, 6H) | ~30 | Positive | HSQC: C9/C10; HMBC: C3, C4, C4a |
Step-by-Step Spectral Interpretation
-
¹H NMR Analysis:
-
Aromatic Region (6.5-7.0 ppm): Three distinct signals are expected. H-5 will be a doublet due to coupling with H-6.[8] H-8 will be a doublet due to meta-coupling with H-6 (a smaller J value of ~2 Hz).[9] H-6 will be a doublet of doublets, being split by both H-5 and H-8.
-
Aliphatic Region (1.0-3.5 ppm): The gem-dimethyl groups at C4 (H-9, H-10) are equivalent and have no proton neighbors, resulting in a sharp singlet integrating to 6H. The two methylene groups (H-2 and H-3) will appear as two triplets, each integrating to 2H, due to mutual three-bond coupling. The H-2 protons are adjacent to the nitrogen, shifting them downfield relative to the H-3 protons.
-
NH Proton: The N-H proton signal is often broad and will appear as a singlet around 3.8 ppm. Its chemical shift can be concentration-dependent.[10]
-
-
¹³C and DEPT-135 Analysis:
-
The DEPT-135 spectrum is crucial. It will show two positive signals for the aromatic CH carbons (C5, C6, C8) and one for the methyl carbons (C9/C10). It will also show two negative signals for the methylene carbons (C2, C3).
-
The standard ¹³C spectrum will show four additional signals for the quaternary carbons (C4, C4a, C7, C8a) that are absent in the DEPT spectrum. C7, being attached to the electronegative chlorine, will be downfield, as will the aromatic quaternary carbons C4a and C8a.
-
-
2D NMR Correlation Analysis:
-
COSY: A cross-peak between the triplets at ~3.3 ppm and ~1.7 ppm will definitively confirm the H-2/H-3 connectivity. In the aromatic region, cross-peaks will confirm the H-5/H-6 and H-6/H-8 couplings.
-
HSQC: This spectrum acts as a map, connecting each proton signal directly to its corresponding carbon signal listed in the table, confirming the C-H assignments.
-
HMBC: This is the final piece of the puzzle. The diagram below illustrates the most critical correlations for confirming the overall structure.
-
Caption: Key HMBC correlations for structural assembly.
-
Crucial HMBC Insight: The singlet from the methyl protons (H-9/10) is the most powerful starting point. Its correlation to the quaternary carbon C4 (²J) and the methylene carbon C3 (³J) immediately establishes the dimethyl-substituted end of the aliphatic ring. Further correlation from these methyl protons to the aromatic quaternary carbon C4a (³J) bridges the aliphatic and aromatic rings, confirming the core tetrahydroquinoline structure.
Conclusion
By systematically applying the protocols outlined in this guide, a researcher can confidently elucidate and verify the structure of this compound. The integration of 1D and 2D NMR techniques provides a self-validating dataset that confirms not only the presence of all functional groups but also their precise connectivity within the molecular framework. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research in chemical synthesis and drug development.
References
-
Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from Benchchem website.[5]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from ResearchGate.[11]
-
The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from The Royal Society of Chemistry.[12]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from Frontiers in Chemistry.[13]
-
ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. Retrieved from ChemicalBook.[14]
-
IAEA INIS Repository. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from IAEA INIS Repository.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from PubChem.[15]
-
Wiley Online Library. (2015). Synthesis and spectral investigation of some new hetaryl‐substituted hydroquinolinone derivatives. DOI: 10.1002/mrc.4283.[3]
-
University of the West Indies. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of the West Indies.[6]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals.[16]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from Baxendale Group - Durham University.
-
MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from MDPI.[17]
-
Benchchem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives. Retrieved from Benchchem website.[2]
-
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from Semantic Scholar.[18]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository.[10]
-
PharmaTutor. (2016). What is coupling constant? How it is calculated?. Retrieved from PharmaTutor.[19]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts.[8]
-
Benchchem. (n.d.). Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy: A Comparative Guide. Retrieved from Benchchem website.[20]
-
ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from ResearchGate.[21]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[22]
-
ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from ACS Publications.[1]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from PubChem.[23]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University.[4]
-
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from YouTube.[24]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts.[7]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs.[9]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from University of Calgary.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 14. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 15. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. umtm.cz [umtm.cz]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pharmatutor.org [pharmatutor.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application Note: Mass Spectrometric Analysis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel chemical entities, precise and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing optimized protocols for sample preparation, ionization, and fragmentation analysis. The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals.
Physicochemical Properties and Expected Ionization Behavior
To develop a robust mass spectrometry method, it is essential to understand the physicochemical properties of the analyte. This compound possesses a basic nitrogen atom within its tetrahydroquinoline ring system, making it amenable to protonation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN | Inferred from structure |
| Monoisotopic Mass | 209.0815 g/mol | Calculated |
| InChIKey | Not available | - |
| Predicted LogP | ~3.5 | Inferred from similar structures |
| Basicity (pKb) | Estimated to be basic due to the secondary amine | Chemical principles |
Given its basic nature, this compound is expected to ionize efficiently in positive ion mode through protonation ([M+H]⁺). Electrospray ionization (ESI) is a suitable technique for this polar, basic compound.[1] For less polar samples or to overcome matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[2][3][4]
Experimental Workflow
A systematic workflow is critical for reproducible and accurate mass spectrometric analysis. The following diagram illustrates the key stages of the process, from sample preparation to data interpretation.
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.
Protocols
Protocol 1: Sample Preparation
Effective sample preparation is crucial to minimize matrix effects and ensure consistent ionization.[5][6][7]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[6]
Protocol 2: LC-MS Analysis
This protocol outlines the parameters for analyzing the prepared sample using a standard LC-MS system.
Table 2: LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the compound of interest. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | The basic nitrogen is readily protonated.[8] |
| Capillary Voltage | 3.5 kV | Optimal for ESI.[8] |
| Gas Temperature | 300 °C | Aids in desolvation of the ESI droplets.[9] |
| Gas Flow | 8 L/min | Facilitates efficient desolvation. |
| Nebulizer Pressure | 35 psi | Creates a fine spray for efficient ionization. |
| Full Scan Range | m/z 50-500 | To detect the precursor ion and potential adducts. |
| Tandem MS (MS/MS) | ||
| Precursor Ion | m/z 210.09 | The expected [M+H]⁺ ion for C₁₁H₁₄ClN. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation.[10][11] |
| Collision Energy | 10-40 eV (ramped) | A range of energies to produce informative fragment ions.[10] |
Data Interpretation: Expected Mass Spectrum and Fragmentation
Based on the molecular formula C₁₁H₁₄ClN, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 210.09 m/z. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak ([M+2+H]⁺) having an intensity of about one-third of the M peak ([M+H]⁺).
Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is a powerful technique for structural elucidation.[12][13] The fragmentation of the protonated this compound is likely to proceed through several key pathways initiated by the charge on the nitrogen atom.
Expected Fragmentation Pathways:
-
Loss of a Methyl Group: A common fragmentation pathway for molecules containing gem-dimethyl groups is the loss of a methyl radical (•CH₃), resulting in a stable tertiary carbocation.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroquinoline ring system can undergo RDA fragmentation, leading to the cleavage of the heterocyclic ring.
-
Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation pathway, particularly at higher collision energies.
Caption: Proposed major fragmentation pathways for protonated this compound under CID conditions.
Table 3: Predicted Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |
| 210.09 | 195.07 | •CH₃ | Loss of a methyl group from the gem-dimethyl position. |
| 210.09 | 154.04 | C₄H₆ | Result of a Retro-Diels-Alder fragmentation. |
| 210.09 | 174.05 | HCl | Elimination of hydrogen chloride. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. The proposed protocols for sample preparation and LC-MS/MS analysis are based on established principles of small molecule analysis. The predicted fragmentation patterns offer a basis for the structural confirmation of the analyte. By following these guidelines, researchers and drug development professionals can achieve reliable and reproducible results for the characterization and quantification of this compound.
References
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022). Molecules. [Link]
-
Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. (2018). ResearchGate. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers. [Link]
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
-
Collision-induced dissociation of phenethylamides: role of ion-neutral complex. (2015). Journal of The American Society for Mass Spectrometry. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. (2022). Bitesize Bio. [Link]
-
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. (2015). Analytical Chemistry. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
Mass Spectra of Oxygenated Quinolines. (1966). Canadian Journal of Chemistry. [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2023). Inorganic Chemistry. [Link]
-
Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. (2014). Analytical Chemistry. [Link]
-
Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. Michigan State University. [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. (2015). Analytical Chemistry. [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]
-
Mass Spectrometry Ionisation Techniques. University of Sheffield. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. (2017). Pradeep Research Group. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
-
1,2,3,4-Tetrahydroquinoline. PubChem. [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (2015). Molecular & Cellular Proteomics. [Link]
-
Ionization Modes. University of Notre Dame. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews. [Link]
-
Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. (2016). Analytical Chemistry. [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]
-
Tetrahydroquinoline. Wikipedia. [Link]
-
Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube. [Link]
-
para-methyl tetrahydroquinoline. The Good Scents Company. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pradeepresearch.org [pradeepresearch.org]
- 4. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 5. tecan.com [tecan.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. opentrons.com [opentrons.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. – Rappsilber Laboratory [rappsilberlab.org]
Protocol for synthesizing 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the lab
An Application Note for the Laboratory Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif in medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting properties that range from anticancer to antimicrobial.[1] The specific substitution pattern on the tetrahydroquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule of this protocol, this compound, incorporates a chlorine atom at the 7-position, which can significantly influence its electronic properties and metabolic stability, and a gem-dimethyl group at the 4-position, which introduces steric bulk and can impact receptor binding and conformation. This guide provides a comprehensive, albeit theoretical, protocol for the laboratory-scale synthesis of this novel compound, based on established principles of organic synthesis.
PART 1: A Proposed Synthetic Strategy
The synthesis of this compound can be envisioned through a two-step process, commencing with the acid-catalyzed condensation and cyclization of 3-chloroaniline with mesityl oxide (4-methyl-3-penten-2-one), followed by the reduction of the resulting intermediate. This approach is a modification of well-known methods for quinoline synthesis, adapted for the specific substitution pattern of the target molecule.
Step 1: Acid-Catalyzed Condensation and Cyclization
The initial step involves the reaction of 3-chloroaniline with mesityl oxide in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid. This reaction is anticipated to proceed through an initial Michael addition of the aniline to the α,β-unsaturated ketone, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization) to form the tetrahydroquinoline ring system. The gem-dimethyl group is directly installed from the mesityl oxide precursor.
Step 2: Reduction of the Dihydroquinoline Intermediate
It is plausible that the cyclization reaction in Step 1 may yield a more oxidized species, such as a 1,4-dihydroquinoline or even a fully aromatic quinoline, depending on the reaction conditions and the stability of the intermediates. Therefore, a subsequent reduction step is included to ensure the formation of the desired 1,2,3,4-tetrahydroquinoline. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation or the use of hydride reagents.[2][3]
PART 2: Experimental Protocol
Disclaimer: This protocol is a proposed synthetic route and has not been optimized. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Chloroaniline | ReagentPlus®, 99% | Sigma-Aldrich | 108-42-9 |
| Mesityl oxide | 98% | Alfa Aesar | 141-79-7 |
| Polyphosphoric acid | Fisher Scientific | 8017-16-1 | |
| Sodium borohydride | 99% | Acros Organics | 16940-66-2 |
| Methanol | Anhydrous | J.T.Baker | 67-56-1 |
| Dichloromethane | ACS Grade | VWR | 75-09-2 |
| Ethyl acetate | HPLC Grade | EMD Millipore | 141-78-6 |
| Hexanes | ACS Grade | Macron Fine Chemicals | 110-54-3 |
| Anhydrous sodium sulfate | 7757-82-6 | ||
| Saturated sodium bicarbonate solution | |||
| 1 M Hydrochloric acid | |||
| Silica gel | 60 Å, 230-400 mesh |
Step-by-Step Methodology
Step 1: Synthesis of 7-Chloro-4,4-dimethyl-1,4-dihydroquinoline
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add polyphosphoric acid (50 g).
-
Heat the polyphosphoric acid to 80 °C with stirring.
-
In a separate beaker, prepare a mixture of 3-chloroaniline (12.75 g, 0.1 mol) and mesityl oxide (10.8 g, 0.11 mol).
-
Add the mixture of 3-chloroaniline and mesityl oxide dropwise to the hot polyphosphoric acid over a period of 30 minutes, maintaining the reaction temperature between 80-90 °C.
-
After the addition is complete, increase the temperature to 120 °C and stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 7-chloro-4,4-dimethyl-1,4-dihydroquinoline.
Step 2: Reduction to this compound
-
Dissolve the purified 7-chloro-4,4-dimethyl-1,4-dihydroquinoline (from Step 1) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (3.8 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point: To assess the purity of the solid product.
PART 3: Scientific Integrity and Rationale
Expertise & Experience: Causality Behind Experimental Choices
The choice of a two-step synthesis involving an acid-catalyzed cyclization followed by reduction is based on established and robust methodologies for the synthesis of substituted quinolines and tetrahydroquinolines.
-
Choice of Starting Materials: 3-Chloroaniline is a readily available starting material that provides the desired chlorine substitution at the 7-position of the final product. Mesityl oxide is an ideal precursor for the gem-dimethyl group at the 4-position due to its α,β-unsaturation which facilitates the initial conjugate addition, and the carbonyl group which participates in the subsequent cyclization.
-
Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for intramolecular electrophilic aromatic substitution reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are analogous to the proposed cyclization.[4][5] It acts as both a solvent and a dehydrating agent, driving the reaction towards the cyclized product.
-
Reduction Step: The potential formation of a dihydroquinoline or quinoline intermediate necessitates a reduction step. Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines and enamines present in the likely intermediates, without affecting the aromatic ring. Catalytic hydrogenation is another viable option.[3]
Trustworthiness: A Self-Validating System
The proposed protocol incorporates several checkpoints to ensure its reliability and success:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC at each step allows for the determination of reaction completion and the identification of any significant side products.
-
Purification: The inclusion of purification steps, such as extraction, washing, and column chromatography, is crucial for isolating the desired product in high purity.
-
Spectroscopic Characterization: Comprehensive characterization of the intermediates and the final product by NMR, MS, and IR spectroscopy provides definitive structural confirmation and validates the success of the synthetic route.
Safety Precautions
-
3-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][7][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn.[6][7][8][9]
-
Strong Acids: Polyphosphoric acid and sulfuric acid are corrosive and can cause severe burns. Handle with extreme care, and always add acid to water, never the other way around.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled away from ignition sources and quenched carefully.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
PART 4: Visualization & Formatting
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Proposed Reaction Mechanism Diagram
Caption: Plausible reaction mechanism for the synthesis.
References
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2014;19(1):204-232. [Link]
-
Safety Data Sheet: 3-Chloroaniline. Carl ROTH. [Link]
-
Safety Data Sheet: 3-Chloroaniline. Carl ROTH. [Link]
-
3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines. Chemistry of Heterocyclic Compounds. 1987;23:389–392. [Link]
-
The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC. 2000;(iii):372-381. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2016;21(10):1381. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. 2021;9:764790. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2016;21(10):1381. [Link]
-
Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry. 2018;146:635-647. [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. 2024. [Link]
-
Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry. 2009;29(10):1551-1561. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. 2021;18:2081-2115. [Link]
-
Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. University of Delaware. [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. 2015;20(11):20668-20681. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for the Investigation of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Anticancer Research
Introduction: The Therapeutic Potential of the Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, demonstrating significant efficacy against various cancer cell lines.[1][3] These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[4][5][6]
The 7-chloroquinoline moiety, in particular, is a common feature in several biologically active molecules, and its derivatives have been a subject of intense investigation for their antiproliferative properties.[3][7][8] Similarly, the tetrahydroquinoline core has been identified in compounds exhibiting potent anticancer activities.[2][9][10] The compound of interest, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, uniquely combines both the 7-chloroquinoline and a substituted tetrahydroquinoline framework. This structural amalgamation suggests a strong rationale for its investigation as a potential novel anticancer agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound. The following sections detail the scientific basis for this investigation and provide robust, step-by-step protocols for in vitro and in vivo evaluation.
Scientific Rationale and Mechanistic Insights
The impetus for investigating this compound as an anticancer agent is rooted in the well-documented activities of its parent scaffolds. The 7-chloroquinoline core is known to contribute to the cytotoxic effects of various compounds, often through mechanisms that involve DNA intercalation or the inhibition of key enzymes involved in cell proliferation.[7][8] The tetrahydroquinoline moiety, on the other hand, has been associated with a range of biological activities, including the induction of apoptosis and cell cycle arrest.[2][4][10]
The gem-dimethyl substitution at the 4-position of the tetrahydroquinoline ring is a notable structural feature. This substitution may enhance the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability. Furthermore, the steric bulk of the dimethyl group could influence the compound's binding affinity and selectivity for specific biological targets.
Based on the activities of related compounds, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[4][5][6][11]
-
Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints, thereby inhibiting cell proliferation.[5][6]
-
Inhibition of Pro-Survival Signaling Pathways: It may interfere with key signaling cascades, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.
The following protocols are designed to systematically investigate these potential mechanisms of action.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate])
-
Normal human cell line (e.g., HEK293 [kidney] for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |
| A549 | Lung Carcinoma | To be determined | To be determined |
| HCT-116 | Colorectal Carcinoma | To be determined | To be determined |
| PC-3 | Prostate Adenocarcinoma | To be determined | To be determined |
| HEK293 | Normal Kidney | To be determined | To be determined |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To investigate if this compound causes cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to investigate the effect of the compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Objective: To determine the molecular mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
In Vivo Anticancer Efficacy Assessment: Xenograft Tumor Model
To translate in vitro findings to a more complex biological system, a human tumor xenograft model in immunodeficient mice is recommended.
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Animal Model: Athymic nude mice or SCID mice.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Experimental Workflow and Potential Mechanisms
Caption: A streamlined workflow for the anticancer evaluation of novel compounds.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its Analogs as Novel Antimalarial Agents
Introduction: A New Scaffold for Combating Malaria Resistance
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic agents that operate via new mechanisms of action.[1] While classic quinoline antimalarials like chloroquine have been mainstays of treatment, their efficacy has been severely compromised.[2][3] The tetrahydroquinoline (THQ) scaffold has emerged as a promising starting point for developing next-generation antimalarials.[1][4][5]
This guide focuses on the evaluation of substituted 1,2,3,4-tetrahydroquinolines, using the well-characterized compound MMV692140 from the Medicines for Malaria Venture (MMV) Pathogen Box as a primary exemplar.[1][6] This compound, a potent THQ derivative, was found to be active against multiple life-cycle stages of Plasmodium parasites and acts through a novel mechanism, making it an excellent case study for researchers investigating similar molecules like 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.[1] These application notes provide the scientific rationale and detailed protocols for the synthesis, and the in vitro and in vivo characterization of this promising class of antimalarial agents.
Proposed Mechanism of Action: Targeting Protein Synthesis
Unlike traditional quinolines that interfere with heme polymerization in the parasite's food vacuole, the tetrahydroquinoline MMV692140 exhibits a distinct and highly sought-after mechanism of action.[7][8] Resistance studies and subsequent analysis have identified its putative target as the Plasmodium falciparum translation elongation factor 2 (PfeEF2).[1][6]
Causality: PfeEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1] By inhibiting PfeEF2, the compound effectively stalls this process, leading to a complete shutdown of protein production and subsequent parasite death. This novel target is advantageous because the compound remains active against parasite strains that have developed resistance to conventional drugs.[1]
Sources
- 1. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide: Unveiling the Bioactivity of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline and tetrahydroquinoline ring systems are cornerstone pharmacophores in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From the potent antimalarial effects of chloroquine to the anticancer properties of various derivatives, this structural motif has proven to be a fertile ground for drug discovery.[2][3][4] The specific compound, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, represents a novel chemical entity with unexplored biological potential. The presence of the 7-chloro substitution and the gem-dimethyl group at the 4-position suggests the potential for unique interactions with biological targets.
This guide provides a comprehensive framework for the systematic investigation of the bioactivity of this compound. We will progress from broad, high-throughput screening to more focused biochemical and cell-based assays to elucidate its mechanism of action. This tiered approach is designed to efficiently identify and characterize the compound's therapeutic potential.
Part 1: Initial Exploration - High-Throughput Screening (HTS) for Hit Identification
Given the novelty of this compound, the initial step is to cast a wide net to identify potential biological activities. High-throughput screening (HTS) allows for the rapid and automated testing of our compound against a large number of biological targets.[5]
Conceptual Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for initial bioactivity assessment.
Protocol 1: Broad-Spectrum Phenotypic Screening
A phenotypic screen using a diverse panel of human cancer cell lines is a logical starting point, given the known anticancer activities of related quinoline derivatives.[1][4]
Objective: To identify if this compound exhibits cytotoxic or cytostatic effects on various cancer cell lines.
Materials:
-
This compound
-
Panel of human cancer cell lines (e.g., NCI-60 panel)
-
Appropriate cell culture media and supplements
-
384-well clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cancer cell lines into 384-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in DMSO. A typical starting concentration for a primary screen is 10 µM.[6]
-
Compound Addition: Using an automated liquid handler, add the compound dilutions to the cell plates. Include appropriate controls (vehicle control: DMSO; positive control: a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control. Identify "hits" as compounds that cause a significant reduction in cell viability (e.g., >50% inhibition).
| Parameter | Recommendation | Rationale |
| Plate Format | 384-well | Miniaturization to conserve compound and reagents.[6] |
| Compound Concentration | 10 µM | A standard concentration for primary HTS to identify initial hits.[6] |
| Incubation Time | 72 hours | Allows for multiple cell-doubling times to observe effects on proliferation. |
| Assay Readout | ATP-based luminescence | A robust and sensitive method for determining cell viability. |
Part 2: Target Deconvolution and Mechanistic Studies
Once a "hit" is confirmed from the primary screen, the next crucial step is to identify the molecular target and elucidate the mechanism of action. Based on the activities of similar compounds, we can hypothesize potential targets.[3][4]
Hypothesized Target Classes and Corresponding Assays
| Hypothesized Target Class | Rationale based on Analogs | Proposed Assay Type |
| Protein Kinases | Many quinoline derivatives are known kinase inhibitors. | Biochemical Kinase Activity Assays (e.g., ADP-Glo™) |
| Heme Polymerase | Chloroquine and other 7-chloroquinolines inhibit this parasitic enzyme.[2] | Heme Polymerization Inhibition Assay |
| DNA Intercalation/Damage | Some quinoline derivatives exert their anticancer effects by interacting with DNA.[4] | DNA Intercalation Assay (e.g., using a fluorescent probe) |
| G-Protein Coupled Receptors (GPCRs) | The tetrahydroquinoline scaffold is found in some GPCR ligands. | GPCR Activation/Inhibition Assays (e.g., cAMP or calcium flux assays) |
Protocol 2: Biochemical Kinase Inhibition Assay (Example: PI3K)
Derivatives of 7-chloroquinoline have been suggested to act through inhibition of the PI3K enzyme.[3]
Objective: To determine if this compound directly inhibits the activity of a specific protein kinase (e.g., PI3K).
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
ADP-Glo™ Kinase Assay (Promega)
-
This compound
-
Known PI3K inhibitor (positive control, e.g., Wortmannin)
-
384-well white microplates
Procedure:
-
Reagent Preparation: Prepare all assay reagents according to the ADP-Glo™ Kinase Assay technical manual.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control.
-
Kinase Reaction:
-
Add the kinase reaction buffer to the wells.
-
Add the test compound or controls.
-
Add the PI3K enzyme and incubate briefly.
-
Initiate the reaction by adding the ATP and PIP2 substrate mixture.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mechanistic Assay Workflow
Caption: Tiered approach for elucidating the mechanism of action.
Part 3: In-Cell Target Engagement and Phenotypic Confirmation
Biochemical assays confirm direct interaction with a purified target, but it is crucial to verify that this interaction occurs within a cellular context and leads to the observed phenotype (e.g., cell death).
Protocol 3: Western Blot for PI3K Pathway Inhibition
Objective: To determine if this compound inhibits the PI3K signaling pathway in cells by measuring the phosphorylation of a downstream target, Akt.
Materials:
-
Cancer cell line identified as sensitive in the primary screen
-
This compound
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH). A dose-dependent decrease in p-Akt indicates pathway inhibition.
Part 4: Assay Validation and Data Interpretation
Robust and reproducible data are the bedrock of any drug discovery program. Assay validation ensures the reliability of your results.[7][8]
Key Validation Parameters
| Parameter | Definition | Acceptance Criterion (for HTS) |
| Z'-factor | A measure of the statistical effect size, separating the signal of the positive and negative controls.[6] | Z' > 0.5 indicates an excellent assay.[6] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 5 is generally desirable. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% for both positive and negative controls. |
| IC50 Reproducibility | The consistency of the half-maximal inhibitory concentration across multiple experiments. | Less than a three-fold variation between runs. |
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). Chloroquine phosphate. PubChem. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- de F. P. L. de Oliveira, A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Scientia Pharmaceutica, 88(4), 53.
-
ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]
- Google Patents. (n.d.). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
ResearchGate. (2014). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
MDPI. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Contract Pharma. (2019). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Cell-based assays for screening androgen receptor ligands. Retrieved from [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
KCAS Bio. (2022, February 26). Why is Assay Validation Important?. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline phosphate (1:2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. dispendix.com [dispendix.com]
- 8. Why is Assay Validation Important? | KCAS Bio [kcasbio.com]
Application Notes & Protocols: High-Throughput Screening of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives
For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries centered around the 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold. Quinolines and their derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide offers an in-depth, experience-driven framework for assay development, primary screening, data analysis, and hit validation, tailored to identify novel bioactive agents from this specific chemical class. We present a detailed protocol for a cell-based luminescence assay to assess cytotoxicity, a common and critical endpoint in early drug discovery.
Introduction: The Scientific Rationale
The this compound core represents a compelling starting point for drug discovery. The chlorine atom at the 7-position can significantly influence the molecule's electronic properties and metabolic stability, while the dimethyl substitution at the 4-position can impart conformational rigidity. This unique combination of features makes this scaffold a promising candidate for interacting with a variety of biological targets. High-throughput screening (HTS) is an indispensable methodology that enables the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological pathway or target.[4][5] The goal of an HS campaign is to efficiently sift through thousands of compounds to find a manageable number of "hits" for further investigation.[6]
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process, meticulously planned to ensure data quality and minimize the advancement of false positives.[7][8] Each stage builds upon the last, progressively refining the pool of candidate compounds.
Caption: A typical workflow for a high-throughput screening campaign.
Assay Selection and Development: The Foundation of a Successful Screen
The choice of assay is paramount and is dictated by the biological question being addressed. For the initial screening of a novel compound library like the this compound derivatives, a cell-based viability/cytotoxicity assay is a logical starting point. Such assays provide a broad assessment of the compounds' biological activity and potential as anticancer agents.[9][10]
Rationale for a Luminescence-Based ATP Assay
We recommend a luminescence-based assay that quantifies intracellular ATP levels as a surrogate for cell viability.[11] This method offers several advantages for HTS:
-
High Sensitivity: Luminescent assays are generally more sensitive than colorimetric or fluorescent methods, allowing for the use of lower cell numbers and reagent volumes.[12][13][14]
-
Wide Dynamic Range: These assays typically have a broad linear range, which is beneficial for distinguishing subtle cytotoxic effects.[12][13]
-
"Add-and-Read" Format: The homogenous nature of these assays simplifies automation, as they do not require washing or separation steps.[15]
-
Reduced Interference: Luminescence is less susceptible to interference from autofluorescent compounds, a common issue in chemical libraries.[15]
Cell Line Selection
The choice of cell line should be guided by the therapeutic area of interest. For a general cytotoxicity screen, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is recommended to identify compounds with broad-spectrum activity or potential selectivity.[3]
Detailed Protocol: Luminescence-Based Cell Viability HTS
This protocol is designed for a 384-well plate format, which is a standard for HTS to conserve reagents and compounds.[16]
Materials and Reagents
-
Cell Line: e.g., MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Compound Library: this compound derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.
-
Reagent: Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Control Compounds:
-
Positive Control (Maximal Cytotoxicity): Staurosporine (10 µM final concentration).
-
Negative Control (No Cytotoxicity): 0.1% DMSO in culture medium.
-
-
Equipment:
-
Automated liquid handler.
-
Multimode plate reader with luminescence detection capabilities.
-
CO2 incubator (37°C, 5% CO2).
-
Experimental Procedure
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Dilute the cells in culture medium to a final concentration of 5,000 cells/20 µL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library with culture medium.
-
Using a pintool or acoustic liquid handler, transfer 20 nL of the compound solutions from the source plates to the assay plates containing the cells. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
The plate layout should include columns dedicated to positive (Staurosporine) and negative (0.1% DMSO) controls.
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Hit Identification
Rigorous data analysis is crucial for the reliable identification of hits.[17][18]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19][20] It reflects the separation between the positive and negative controls.[21]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.
-
µ_p and µ_n are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[7][22]
Hit Selection
-
Normalization: The raw luminescence data from each plate is normalized to the plate's internal controls. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))
-
Hit Threshold: A common threshold for primary hit selection is a percent inhibition greater than 50% or a value that is three standard deviations away from the mean of the sample population (Z-score ≤ -3).
Hit Validation Cascade
Primary hits must undergo a series of validation steps to eliminate false positives and confirm their activity.[8][23]
Caption: A typical hit validation workflow.
Hit Confirmation
Freshly sourced powders of the primary hit compounds are re-tested in the primary assay to confirm their activity.
Dose-Response Analysis
Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC50 value).
Orthogonal and Secondary Assays
To further validate the hits and gain insights into their mechanism of action, they should be tested in orthogonal assays. For example, if a compound shows cytotoxicity, a follow-up assay could measure the activation of caspases to determine if the cell death is occurring via apoptosis.
Compound Management: Ensuring Integrity
The integrity of the compound library is critical for the success of an HTS campaign. Proper storage and handling of compounds are essential to prevent degradation and ensure accurate results.[24][25]
-
Storage: Compounds should be stored in a controlled environment, typically at -20°C in a desiccated atmosphere.
-
Solvent: DMSO is the most common solvent for compound libraries, but its concentration in the final assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[16]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be minimized to prevent compound precipitation and degradation.
Conclusion
The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel bioactive compounds. The protocols and strategies outlined in this document provide a robust framework for conducting a successful HTS campaign, from initial assay development to the validation of promising hits. By adhering to these principles of scientific rigor and best practices, researchers can maximize the efficiency and effectiveness of their drug discovery efforts.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127–136.
- Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
- Semantic Scholar. (n.d.). Bioluminescent assays for high-throughput screening.
- O'Brien, P., et al. (2006). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of biomolecular screening, 11(2), 135-144.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications.
- On HTS. (2023). Z-factor.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 578–591.
- Wikipedia. (n.d.). Z-factor.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(4), 349-361.
- Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 144-148.
- Promega Corporation. (n.d.). How to Measure Cell Viability.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Combinatorial Chemistry & High Throughput Screening, 14(4), 264-286.
- Wikipedia. (n.d.). High-throughput screening.
- Ahsan, M. J., et al. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PloS one, 10(10), e0140135.
- HiTSeekR: a comprehensive analysis of high-throughput screens. (2014).
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 578-591.
- de Oliveira, R. B., et al. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(11), 2384-2394.
- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. marinbio.com [marinbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 14. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. academic.oup.com [academic.oup.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. assay.dev [assay.dev]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 24. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Experimental design for 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline efficacy studies
An Application Guide for the Preclinical Efficacy Evaluation of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Promise of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous compounds with a remarkable breadth of biological activities.[1][2] Derivatives of this versatile structure have demonstrated significant potential as anticancer, neuroprotective, anti-inflammatory, and antiviral agents.[1] Notably, their role as potential anticancer therapeutics is an area of intense research, with many derivatives exhibiting potent cytotoxicity against a variety of human cancer cell lines.[3] The mechanisms underlying these anticancer effects are diverse and include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.[3]
Given this promising background, the novel compound this compound represents a compelling candidate for efficacy studies. This guide provides a systematic, multi-phased experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate its potential as a therapeutic agent. The protocols herein are designed to first establish a foundational understanding of the compound's biological activity, then to elucidate its mechanism of action, and finally to assess its efficacy in a preclinical in vivo setting.
Part 1: Foundational In Vitro Efficacy Profiling
The initial and most critical step is to determine whether this compound possesses any biological activity against cancer cells. A broad screening approach using a panel of diverse cancer cell lines is the most efficient way to identify potential activity and selectivity. In vitro assays provide an essential platform for the initial stages of cancer drug discovery.[4][5]
Logical Workflow for Initial In Vitro Screening
The following diagram outlines the decision-making process for the initial in vitro evaluation of the compound.
Caption: Workflow for initial screening of the test compound.
Protocol 1: Broad-Spectrum Anticancer Activity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of human cancer cell lines.
Rationale: Screening against multiple cell lines from different tissues of origin (e.g., lung, breast, colon, leukemia) is crucial. It helps to identify if the compound has broad-spectrum cytotoxicity or if it is selective for a particular cancer type. This initial screen is a cost-effective way to triage compounds with insufficient anticancer activity before committing to more resource-intensive studies.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5][6]
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Panel of human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon, K562-leukemia)
-
Appropriate cell culture media and fetal bovine serum (FBS)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or similar)
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in the appropriate cell culture medium.
-
Cell Seeding: Seed the 96-well plates with cells at a predetermined optimal density (e.g., 5,000 cells/well in 50 µL of medium). Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add 50 µL of the 2x working solutions to the appropriate wells to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Data Presentation: IC50 Values of Test Compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | [Insert Value] |
| MCF7 | Breast Adenocarcinoma | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] |
| K562 | Chronic Myelogenous Leukemia | [Insert Value] |
| PNT1A | Normal Prostate Epithelium | [Insert Value] |
A non-cancerous cell line (e.g., PNT1A) is included to assess for cancer-specific cytotoxicity.
Part 2: Elucidation of the Mechanism of Action (MoA)
If the initial screening reveals potent and selective activity, the next logical step is to investigate how the compound kills cancer cells. Common mechanisms for anticancer agents include inducing apoptosis and causing cell cycle arrest.[3][4]
Protocol 2: Apoptosis Induction Analysis via Flow Cytometry
Objective: To determine if the compound induces apoptosis in a sensitive cancer cell line.
Rationale: Apoptosis is a form of programmed cell death that is a primary target for many chemotherapeutics. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
A sensitive cancer cell line identified from Protocol 1
-
Test compound and DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Hypothetical Signaling Pathway Modulation
Tetrahydroquinoline derivatives have been known to modulate key cancer signaling pathways such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Further investigation could involve using techniques like Western blotting to see if the test compound affects the phosphorylation status of key proteins in this pathway.
Caption: Potential mechanism of action via PI3K/Akt pathway.
Part 3: Preclinical In Vivo Assessment
Positive in vitro results must be validated in a living organism.[5] Before assessing efficacy, it is crucial to understand the compound's pharmacokinetic (PK) profile to establish an appropriate dosing regimen.[7]
Protocol 3: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of the test compound in rodents (e.g., mice or rats) after intravenous (IV) and oral (PO) administration.
Rationale: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This data informs dose selection and scheduling for subsequent efficacy studies and is a critical component of any Investigational New Drug (IND) application.[7][8]
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Test compound
-
Formulation vehicles for IV and PO administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals for at least one week before the study.
-
Dosing:
-
IV Group (n=3-4 animals): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-4 animals): Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC (ng*h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t½, h) | [Insert Value] | [Insert Value] |
| Clearance (CL) | [Insert Value] | N/A |
| Bioavailability (F%) | N/A | [Calculate Value] |
Protocol 4: Human Tumor Xenograft Efficacy Model
Objective: To evaluate the in vivo antitumor efficacy of the test compound in an immunodeficient mouse model bearing human tumor xenografts.
Rationale: The cell line-derived xenograft (CDX) model is a foundational and widely used in vivo model in preclinical oncology.[9][10] It involves implanting human tumor cells into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[9]
Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical xenograft efficacy study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
A sensitive cancer cell line cultured in sterile conditions
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in an appropriate vehicle
-
Positive control chemotherapy agent (e.g., paclitaxel)
-
Calipers for tumor measurement, scale for body weight
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 million cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Randomize the tumor-bearing mice into treatment groups (n=8-10 mice per group), e.g.:
-
Group 1: Vehicle Control (PO or IP)
-
Group 2: Test Compound, Dose 1 (PO or IP)
-
Group 3: Test Compound, Dose 2 (PO or IP)
-
Group 4: Positive Control (e.g., Paclitaxel, IV)
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily for 21 days) based on PK data and tolerability studies.
-
Efficacy and Tolerability Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
Conclusion and Future Directions
This guide outlines a logical and robust pathway for the preclinical efficacy evaluation of this compound. By progressing from broad in vitro screening to mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support the compound's potential for further development. Positive outcomes from these studies would justify more advanced preclinical work, such as safety toxicology studies and evaluation in more clinically relevant patient-derived xenograft (PDX) models, which better preserve the heterogeneity of human tumors.[9][10]
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
-
Sharma, H., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(1), 39-48. Available at: [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Royal Society of Chemistry. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14015. Available at: [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]
-
Romon, E. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17763. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Biocytogen. Available at: [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Available at: [Link]
-
Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). Available at: [Link]
-
Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–257. Available at: [Link]
-
Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. Available at: [Link]
-
Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PMC. Available at: [Link]
-
Harrington, K. J., et al. (2010). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 105(5), 628–639. Available at: [Link]
-
In vivo rat PK profiling in drug discovery: New challenges. ResearchGate. Available at: [Link]
-
14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
Preclinical Contract Research to Accelerate Drug Development: Study Design and FDA Toxicology Guidelines Considerations. Biotech Spain. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. University of Kansas. Available at: [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. Available at: [Link]
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. Available at: [Link]
-
Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. xenograft.org [xenograft.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The synthesis of this compound, a substituted tetrahydroquinoline, presents a unique set of challenges due to the specific substitution pattern on the heterocyclic ring. A robust and high-yielding synthetic route is crucial for its application in medicinal chemistry and drug discovery. This guide will focus on a plausible and adaptable synthetic strategy, highlighting critical parameters and potential pitfalls at each step.
A logical synthetic approach involves a multi-step sequence starting from commercially available precursors. The key steps we will address are:
-
Synthesis of 3-chloroaniline: The foundational aromatic amine.
-
Michael Addition: Formation of the crucial C-N bond.
-
Intramolecular Friedel-Crafts Cyclization: Construction of the quinoline core.
-
Reduction of the Lactam: Formation of the final tetrahydroquinoline ring.
This guide will provide detailed troubleshooting for each of these stages in a user-friendly question-and-answer format.
Proposed Synthetic Pathway
A viable synthetic route to this compound is outlined below. This pathway is designed for its logical flow and reliance on well-established organic transformations, which allows for more predictable troubleshooting.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides & FAQs
This section is structured to address specific issues you may encounter during your synthesis.
Part 1: Synthesis of 3-Chloroaniline
Question 1: My reduction of 1-chloro-3-nitrobenzene to 3-chloroaniline is incomplete or has a low yield. What are the possible causes and solutions?
Answer:
Incomplete reduction is a common issue in the synthesis of anilines from nitroarenes. The Béchamp reduction, using iron and an acid, is a classic method, but its efficiency can be influenced by several factors.[1][2]
Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Iron Powder | The surface of the iron powder may be oxidized, reducing its reactivity. | Activate the iron powder by washing it with dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by washing with water and ethanol, and then drying under vacuum. |
| Insufficient Acid | The acid is required to generate the active reducing species and dissolve the iron. | Ensure the correct stoichiometry of the acid. A gradual addition of the acid can sometimes improve the reaction rate and prevent side reactions. |
| Poor Reaction Kinetics | The reaction may be too slow at the current temperature. | Increase the reaction temperature, but monitor for potential side reactions. The choice of solvent can also play a role; for instance, using a co-solvent like ethanol can improve solubility. |
| Alternative Reduction Methods | The Béchamp reduction may not be optimal for your specific setup. | Consider alternative reduction methods such as catalytic hydrogenation (e.g., H2, Pd/C) or using other metal/acid combinations like Sn/HCl.[3][4] |
dot
Caption: Key components of the Béchamp reduction.
Part 2: Michael Addition and Friedel-Crafts Cyclization
Question 2: The Michael addition of 3-chloroaniline to 3,3-dimethylacrylic acid is not proceeding, or I am getting a low yield of the desired β-amino acid.
Answer:
The Michael addition of anilines to α,β-unsaturated carboxylic acids can be challenging due to the reduced nucleophilicity of the aniline and the potential for polymerization of the acrylic acid derivative.
Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of Aniline | The electron-withdrawing chloro group deactivates the aniline. | The reaction may require elevated temperatures to proceed. Consider using a catalyst, such as a Lewis acid, to activate the acrylic acid. |
| Use of an Activated Acrylic Acid Derivative | The carboxylic acid itself may not be sufficiently reactive. | Convert the 3,3-dimethylacrylic acid to its more reactive acid chloride or ester derivative. This will increase the electrophilicity of the β-carbon. |
| Polymerization of the Michael Acceptor | α,β-Unsaturated carbonyl compounds can polymerize under acidic or basic conditions. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Control the reaction temperature carefully. |
Question 3: My intramolecular Friedel-Crafts cyclization of 3-(3-chlorophenylamino)-3-methylbutanoic acid is failing or giving a low yield of the lactam.
Answer:
Intramolecular Friedel-Crafts reactions are sensitive to the nature of the acid catalyst, solvent, and reaction temperature.[5][6] The electron-withdrawing chloro group on the aniline ring can make the aromatic ring less nucleophilic and thus hinder the cyclization.
Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Solution |
| Insufficiently Strong Acid Catalyst | A strong acid is required to protonate the carboxylic acid and generate the acylium ion intermediate. | Use a strong dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). These reagents are highly effective for intramolecular acylations. |
| Deactivation of the Aromatic Ring | The chloro group deactivates the aromatic ring, making it less susceptible to electrophilic attack. | The reaction may require higher temperatures to overcome the activation energy barrier. However, be cautious of potential charring and side reactions at very high temperatures. |
| Steric Hindrance | The gem-dimethyl group can introduce steric hindrance that disfavors the cyclization. | While difficult to alter, optimizing the reaction conditions (temperature, catalyst) is the primary way to overcome this. In some cases, alternative cyclization strategies might be necessary. |
| Incorrect Regiochemistry | Cyclization could potentially occur at the ortho or para position to the amino group. | The directing effect of the amino group and the chloro substituent will influence the regiochemistry. The desired cyclization is para to the chloro group and ortho to the amino group. Careful analysis of the product mixture (e.g., by NMR) is essential to confirm the structure. |
dot
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Part 3: Reduction of the Lactam
Question 4: I am having trouble with the reduction of 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to the final tetrahydroquinoline. The reaction is incomplete or I am getting side products.
Answer:
The reduction of a lactam (a cyclic amide) to a cyclic amine requires a strong reducing agent.[7][8] Lithium aluminum hydride (LiAlH₄) is a common choice, but the reaction needs to be performed under anhydrous conditions.
Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Solution |
| Deactivated LiAlH₄ | LiAlH₄ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent is critical for complete reduction. | Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure the reaction goes to completion. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature. | The reaction is typically performed in a high-boiling ether solvent like tetrahydrofuran (THF) at reflux. Monitor the reaction progress by TLC. |
| Difficult Work-up | The work-up procedure for LiAlH₄ reactions can be tricky and may lead to loss of product. | A careful and controlled work-up is essential. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method for quenching the reaction and precipitating the aluminum salts, which can then be filtered off. |
| Alternative Reducing Agents | For some substrates, LiAlH₄ may not be the optimal choice. | Consider other reducing agents such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), which can also be effective for lactam reduction.[9] |
dot
Caption: Reduction of the lactam to the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloroaniline from 1-Chloro-3-nitrobenzene (Béchamp Reduction)
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (3 eq.) and a solution of 1-chloro-3-nitrobenzene (1 eq.) in ethanol/water (e.g., 5:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.1 eq.) dropwise over a period of 30 minutes.
-
After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides.
-
Make the filtrate basic with a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloroaniline.
Protocol 2: Synthesis of this compound
This is a multi-step protocol presented as a continuous workflow.
Step A: Michael Addition and Cyclization
-
In a round-bottom flask, dissolve 3-chloroaniline (1 eq.) and 3,3-dimethylacrylic acid (1.1 eq.) in a high-boiling solvent like toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the Michael addition is complete (monitor by TLC), cool the reaction mixture.
-
Slowly and carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring.
-
Heat the mixture to 120-140 °C for 2-4 hours to effect the intramolecular Friedel-Crafts cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product, 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactam, which can be purified by column chromatography.
Step B: Reduction of the Lactam
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the lactam from Step A in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography.
References
-
Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link][3]
-
askIITians. Which reaction sequence would be best to prepare 3-chloroaniline from benzene. [Link][10]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link][8]
-
Google Patents. Method for preparing 3-methyl-2-butenoic acid. [11]
-
Organic Chemistry Portal. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). [Link][9]
-
ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link][4]
-
Sciencemadness.org. Nitrobenzene (Vogel 1956) 3-chloronitrobenzene (Booth 2007) 3-chloroaniline (Bechamp 1854) 7-chloro-4-hydroxyquinoline (Vardanya. [Link]
-
SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. AMINATION BY REDUCTION. [Link][12]
-
ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link][2]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link][13]
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link][14]
-
ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link][15]
-
Allen. Which reaction sequence would be best to prepare 3-chloro-aniline form benzene. [Link][16]
-
Vedantu. Which reaction sequence would be best to prepare 3chloroaniline class 11 chemistry CBSE. [Link][17]
-
Vedantu. Show all the steps to how 3chloroaniline can synthesize class 12 chemistry CBSE. [Link][18]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link][19]
-
ResearchGate. A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. [Link][20]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link][21]
-
RSC Publishing. Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. [Link][22]
-
ACS Publications. Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. [Link][24]
-
Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link][25]
-
PubMed. 2,2'-Bipyridine-Enabled Photocatalytic Radical [4+2] Cyclization of N-Aryl-α-amino Acids for Synthesizing Polysubstituted Tetrahydroquinolines. [Link][26]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link][5]
-
Google Patents. 7-chloroquinaldine synthesis. [27]
-
RSC Publishing. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link][29]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][30]
-
Organic Chemistry Portal. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link][6]
-
ResearchGate. Organocatalytic asymmetric cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones. [Link][31]
-
ResearchGate. Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. [Link][32]
-
Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link][33]
-
ResearchGate. Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link][34]
-
Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link][35]
-
ResearchGate. Synthesis route for the target compounds 4a–f. Reagents and conditions:.... [Link][36]
-
PubMed. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. [Link][37]
Sources
- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 [organic-chemistry.org]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 10. Which reaction sequence would be best to prepare 3-chloroaniline from - askIITians [askiitians.com]
- 11. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 12. srict.in [srict.in]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Which reaction sequence would be best to prepare 3-chloro-aniline form benzene [allen.in]
- 17. Which reaction sequence would be best to prepare 3chloroaniline class 11 chemistry CBSE [vedantu.com]
- 18. Show all the steps to how 3chloroaniline can synthesize class 12 chemistry CBSE [vedantu.com]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. chemsynthesis.com [chemsynthesis.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. 2,2'-Bipyridine-Enabled Photocatalytic Radical [4+2] Cyclization of N-Aryl-α-amino Acids for Synthesizing Polysubstituted Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 28. BJOC - Search Results [beilstein-journals.org]
- 29. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the purification of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific tetrahydroquinoline derivative. By combining established chemical principles with practical, field-tested insights, this resource aims to provide robust troubleshooting strategies and a deeper understanding of the underlying chemistry.
Introduction: The Purification Challenge
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry. The presence of a chlorine atom, a gem-dimethyl group, and a secondary amine within the tetrahydroquinoline scaffold presents a unique set of purification challenges. Achieving high purity is critical for accurate biological evaluation and to meet stringent regulatory standards in drug development.
The primary purification hurdles stem from:
-
Structural Isomers: Synthesis can often lead to the formation of regioisomers (e.g., 5-chloro or 6-chloro isomers) which can be difficult to separate due to similar physical properties.
-
Oxidation Byproducts: The tetrahydroquinoline ring is susceptible to oxidation, leading to the formation of the corresponding quinoline, which can be a significant impurity.[1]
-
Residual Starting Materials and Reagents: Incomplete reactions necessitate the removal of unreacted precursors and reaction reagents.
-
Formation of Side Products: Depending on the synthetic route, other side reactions can introduce a variety of impurities.[2]
This guide provides a structured approach to tackling these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: My purified product contains an aromatic impurity, as indicated by ¹H NMR signals in the δ 8.0-9.0 ppm region.
Probable Cause: This is a classic sign of oxidation of the tetrahydroquinoline ring to the corresponding 7-chloro-4,4-dimethylquinoline. Tetrahydroquinolines are known to be susceptible to oxidation, which can occur during the reaction, work-up, or even during storage if exposed to air and light.[3][4]
Solution:
-
Minimize Oxidation During Synthesis and Work-up:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
During the work-up, minimize the exposure of the product to air.
-
-
Purification Strategy: Column Chromatography
-
The oxidized quinoline is significantly less polar than the desired tetrahydroquinoline. This difference in polarity can be exploited for separation by silica gel column chromatography.[1]
-
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The gem-dimethyl groups at the 4-position may slightly reduce the polarity compared to unsubstituted tetrahydroquinolines, so the optimal solvent system should be determined by thin-layer chromatography (TLC).
-
-
Issue 2: My product appears as a single spot on TLC, but analytical data (e.g., HPLC or elemental analysis) suggests the presence of impurities.
Probable Cause: Co-elution of impurities with the main product on TLC is a common issue, especially with structurally similar isomers. The synthesis of substituted quinolines can sometimes yield a mixture of regioisomers that are difficult to resolve with standard TLC systems.[5]
Solution:
-
Optimize Chromatographic Conditions:
-
TLC: Experiment with different solvent systems of varying polarity. A mixture of dichloromethane and methanol or the use of a small percentage of triethylamine in the mobile phase can sometimes improve the separation of basic compounds like tetrahydroquinolines.
-
HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolution. A C18 reverse-phase column is a good starting point.[6]
-
Recommended HPLC Conditions:
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. The acidic modifier helps to protonate the amine, leading to sharper peaks.
-
Detection: UV at a wavelength where the quinoline ring absorbs (e.g., ~254 nm).
-
-
-
-
Recrystallization: If an appropriate solvent system can be identified, recrystallization can be a powerful technique for removing closely related impurities.[7]
Issue 3: I am struggling to remove a polar, baseline impurity.
Probable Cause: This could be due to residual inorganic salts from the work-up or highly polar starting materials or byproducts.
Solution:
-
Aqueous Wash: Before column chromatography, ensure the organic layer containing the crude product is thoroughly washed with water and brine to remove any water-soluble impurities.
-
Liquid-Liquid Extraction: An acid-base extraction can be very effective.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic tetrahydroquinoline will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped non-basic impurities.
-
Basify the aqueous layer (e.g., with 1M NaOH) and extract the purified product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Due to its susceptibility to oxidation, the purified compound should be stored as a solid under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[3] Storing in solution, especially in solvents like DMSO, can accelerate degradation.[3]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure and check for the presence of impurities. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons, the protons on the heterocyclic ring, and the singlet for the two methyl groups.
-
HPLC: To determine the purity of the sample. A purity of >95% is generally required for biological screening.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q3: I am considering recrystallization for purification. What solvents should I screen?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[7] For substituted tetrahydroquinolines, common solvents to screen include:
-
Alcohols (e.g., ethanol, isopropanol).
-
Ketones (e.g., acetone).
-
Esters (e.g., ethyl acetate).
-
Hydrocarbons (e.g., hexanes, heptane) as an anti-solvent in a two-solvent system (e.g., ethyl acetate/hexanes).[9] A small-scale solvent screening is the most effective way to identify the optimal solvent or solvent mixture.
Experimental Protocols
Protocol 1: Column Chromatography for the Removal of Oxidized Impurities
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude product.[10]
-
Loading: Carefully add the silica gel slurry containing the crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or 2% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the boiling point of the solvent. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good candidate solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Aromatic impurity in NMR | Oxidation to quinoline | Column chromatography (silica gel, hexanes/ethyl acetate gradient) |
| Co-eluting impurities | Structural isomers | Optimize TLC/HPLC conditions, consider recrystallization |
| Polar baseline impurity | Residual salts, polar starting materials | Aqueous wash, acid-base extraction |
| Product degradation on storage | Oxidation | Store as a solid under inert gas, in the dark, at low temperature |
Visualizations
Purification Workflow
Caption: A logical workflow for the purification of this compound.
Impurity Formation and Removal
Caption: Overview of potential impurity formation and corresponding purification strategies.
References
- Weidner, R., et al. (2010). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
- Al-Hujaily, E. M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6695.
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Yang, X.-L., et al. (2018). Oxidative Cyclization Synthesis of Tetrahydroquinolines and Reductive Hydrogenation of Maleimides under Redox-Neutral Conditions. Organic Letters, 20(11), 3254–3258.
- de la Torre, M. C., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1033–1039.
-
ResearchGate. (n.d.). Oxidation of tetrahydroquinolines catalyzed by NPCH. Reaction conditions. Retrieved from [Link]
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 207-238.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Gendrot, M., et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Malaria Journal, 17(1), 1-11.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
- Patti, A., & Pedotti, S. (2010). A simple method for the synthesis of 1,2,3,4-tetrahydroquinolines by reductive cyclization of 2-nitrochalcones. Tetrahedron Letters, 51(48), 6364-6367.
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved from [Link]
-
MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Stability of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is limited in publicly available literature. This guide is based on established principles of chemical stability and data from structurally related tetrahydroquinoline and chloroquinoline compounds. The recommendations provided herein should be adapted and validated for your specific experimental conditions.
Introduction
As a Senior Application Scientist, I understand that unexpected experimental results can be a significant source of frustration and delay. This technical support guide is designed to provide you with in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. While this specific molecule may not have extensive documentation, the principles governing the stability of related heterocyclic compounds can offer valuable guidance. This resource will help you anticipate potential challenges, diagnose issues, and implement robust experimental protocols.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: I prepared a stock solution of this compound in DMSO, and after a few days of storage at 4°C, I've noticed a slight yellowing of the solution. Is this a cause for concern?
Answer:
Yes, a change in color, such as yellowing, is often an indicator of chemical degradation. Tetrahydroquinoline scaffolds can be susceptible to oxidation, which can lead to the formation of colored byproducts.[1] The dimethyl groups at the 4-position may offer some steric hindrance, but oxidation of the aromatic ring or the nitrogen atom is still possible.
Causality and Recommended Actions:
-
Oxidation: The nitrogen atom in the tetrahydroquinoline ring can be susceptible to oxidation. The presence of atmospheric oxygen, even dissolved in the solvent, can be sufficient to initiate this process over time.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can alter the polarity and potentially participate in degradation reactions. Peroxides in older batches of solvents like THF or dioxane (if used) can also be a source of oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare fresh solutions for your experiments whenever possible, especially for sensitive compounds.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[2]
-
Solvent Purity Check: Use freshly opened bottles of high-purity solvents. If you suspect solvent contamination, use a new, sealed bottle.
-
Analytical Confirmation: To confirm degradation, you can analyze your aged stock solution alongside a freshly prepared one using HPLC-UV or LC-MS. The appearance of new peaks or a decrease in the main peak area in the aged sample would confirm degradation.
-
Question 2: My compound shows inconsistent activity in my cell-based assays. Could this be related to its stability in the aqueous culture medium?
Answer:
Absolutely. The stability of a compound in aqueous media can be significantly different from its stability in an organic stock solution. Factors such as pH, temperature, and the presence of media components can all influence the rate of degradation. Many quinoline derivatives exhibit pH-dependent stability.[3][4]
Causality and Recommended Actions:
-
pH-Dependent Hydrolysis: The tetrahydroquinoline ring system can be susceptible to hydrolysis under acidic or basic conditions. Physiological pH (around 7.4) is generally mild, but some compounds can still degrade.
-
Interaction with Media Components: Components in your cell culture medium, such as salts, amino acids, or reducing agents (like glutathione), could potentially react with your compound.
-
Troubleshooting Workflow:
Caption: Workflow for investigating compound stability in cell culture media.
Question 3: I am conducting forced degradation studies and I'm not seeing significant degradation under acidic or basic conditions. Does this mean my compound is very stable?
Answer:
Not necessarily. While resistance to acid and base hydrolysis is a good sign, forced degradation studies should encompass a range of stress conditions to establish a comprehensive stability profile.[5][6][7] Other common degradation pathways for compounds with aromatic amine structures include oxidation and photodecomposition.
Causality and Recommended Actions:
-
Oxidative Degradation: The electron-rich aromatic ring and the secondary amine are potential sites for oxidation. Hydrogen peroxide is a common reagent used to induce oxidative stress.[6]
-
Photostability: Many aromatic compounds absorb UV or visible light, which can lead to photodegradation.[8] The energy from light can promote the molecule to an excited state, making it more reactive.
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | Hydrolysis of susceptible functional groups |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | Hydrolysis of susceptible functional groups |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of amine or aromatic ring |
| Thermal Degradation | 80°C, 48h (solid and solution) | Thermally induced decomposition |
| Photodegradation | UV (254 nm) and/or visible light exposure | Photolytic cleavage or rearrangement |
For a detailed protocol on performing a forced degradation study, please refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed vial.[2][9] To minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. As mentioned previously, purging with an inert gas before sealing can further prolong stability by displacing oxygen.[2]
Q2: Which solvents are best for preparing stock solutions?
A2: High-purity, anhydrous DMSO is a common choice for creating highly concentrated stock solutions. For compounds with sufficient solubility, anhydrous ethanol or acetonitrile can also be used. It is crucial to use a solvent that is compatible with your downstream application and does not react with the compound. Always consult the supplier's safety data sheet for any specific handling and storage recommendations.[10][11]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products can only be identified through analytical techniques like LC-MS/MS and NMR, we can hypothesize based on the structure. Potential degradation pathways for tetrahydroquinolines include:
-
Aromatization: Oxidation can lead to the formation of the corresponding quinoline.
-
N-Oxidation: The nitrogen atom can be oxidized to an N-oxide.
-
Ring Opening: Under harsh conditions, cleavage of the heterocyclic ring could occur.
Caption: Hypothetical degradation pathways for this compound.
Q4: How can I develop a stability-indicating analytical method?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[7][12] Typically, this is an HPLC method. The key requirement is that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound. To develop such a method, you would use samples from your forced degradation studies, which contain a mixture of the parent compound and its degradants, to optimize your chromatographic conditions (e.g., mobile phase composition, gradient, column type).
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation (Solution): Prepare a sample in a neutral solvent (e.g., water:acetonitrile 50:50).
-
Thermal Degradation (Solid): Place a small amount of the solid compound in a vial.
-
Photodegradation: Prepare a sample in a transparent vial. Prepare a control sample in a vial wrapped in aluminum foil.
-
-
Incubation:
-
Incubate the acid, base, and thermal (solution) samples at 60°C.
-
Incubate the oxidative degradation sample at room temperature.
-
Place the thermal (solid) sample in an oven at 80°C.
-
Place the photodegradation samples (exposed and control) in a photostability chamber.[8]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze all samples by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
References
- Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 2023.
- Forced Degrad
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich, 2025.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Benchchem.
- Development of forced degradation and stability indic
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific, 2025.
- 7-Chloro-4-hydroxyquinoline - SAFETY D
- Factors affecting stability of drugs. Slideshare.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- What Factors Influence Stability?. ARL Bio Pharma.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- Gas chromatographic analysis of chloroquine after a unique reaction with chloroform
- DRUG STABILITY. IJSDR.
- PRODUCT INFORMATION - Desethylchloroquine. Cayman Chemical.
- PRODUCT INFORMATION - Chloroquine (phosph
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Core Synthetic Strategy: Electrophilic Cyclization
The most direct and common approach to constructing the 4,4-dimethyl-tetrahydroquinoline core is via an intramolecular electrophilic cyclization. This typically involves the acid-catalyzed reaction of an N-alkenylaniline, specifically N-(3,3-dimethylallyl)-3-chloroaniline. The acid protonates the alkene, generating a tertiary carbocation that is subsequently attacked by the electron-rich aniline ring to form the desired six-membered ring.
Caption: Proposed reaction pathway for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is significantly low, or the reaction has stalled. What are the primary factors to investigate?
Low conversion is a frequent issue in electrophilic cyclizations. The problem can typically be traced back to the catalyst system, reaction temperature, or the purity of the starting materials.
Causality and Solution:
-
Catalyst Choice & Loading: The choice of acid catalyst is paramount. The reaction requires an acid strong enough to protonate the alkene but not so harsh that it promotes side reactions.
-
Brønsted Acids: Strong protic acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are often effective. PPA can also serve as the solvent.
-
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can also promote the cyclization.[1] These are particularly useful in aprotic solvents.
-
Optimization: Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase the loading. A full equivalent or even use as a solvent (in the case of PPA) may be necessary.
-
-
Temperature Control: Temperature governs the reaction kinetics.
-
Low Temperature: Insufficient heat may lead to a sluggish or stalled reaction.
-
High Temperature: Excessive heat can cause decomposition of the starting material or product and lead to the formation of tar and other byproducts.[2]
-
Optimization: Begin trials at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Solvent Selection: The solvent must be inert to the strong acid conditions and capable of solubilizing the starting material.
-
High-Boiling Aprotic Solvents: Solvents like toluene, xylene, or dichlorobenzene are often good choices as they allow for a wide range of reaction temperatures.
-
Protic Solvents: In some cases, the acid itself (PPA) can act as the solvent.
-
-
Reagent Purity: Ensure the N-(3,3-dimethylallyl)-3-chloroaniline precursor is pure. Impurities can interfere with the catalyst or introduce competing side reactions.
Data Summary: Catalyst and Temperature Effects
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Observation | Recommended Action |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 80 | Low conversion (<20%) after 12h | Increase temperature to 110°C or increase catalyst loading. |
| AlCl₃ | Dichlorobenzene | 60 | Moderate conversion (~50%) with some byproducts | Maintain temperature, screen other Lewis acids. |
| BF₃·OEt₂ | Dichloromethane | 40 | Slow reaction, clean profile | Increase temperature gradually; consider a sealed vessel. |
| PPA | Neat | 100 | Good conversion (>80%), viscous mixture | Optimal choice, ensure efficient stirring. |
Q2: I'm observing a significant byproduct. How can I identify and minimize it?
The most common byproduct in this reaction is the isomeric 5-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This arises from the electrophilic attack at the ortho position relative to the amino group, which is also activated.
Causality and Minimization:
-
Mechanism of Isomer Formation: The cyclization is an intramolecular electrophilic aromatic substitution. While the para position (leading to the 7-chloro product) is often sterically favored, the ortho position is also electronically activated, leading to the 5-chloro isomer. The ratio of these products is influenced by the reaction conditions.[3]
-
Steric Hindrance: Bulky acid catalysts can favor the formation of the less sterically hindered para product (7-chloro).
-
Thermodynamic vs. Kinetic Control: Stronger acids and higher temperatures often favor the thermodynamically more stable product.[3] Experimentation is key to determining which isomer is favored under which conditions.
-
Minimization Strategy:
-
Screen Catalysts: Compare a sterically bulky Lewis acid with a smaller Brønsted acid.
-
Optimize Temperature: Run the reaction at a lower temperature to potentially favor kinetic control or a higher temperature to favor thermodynamic control. Analyze the product ratio at each step.
-
Solvent Effects: Varying solvent polarity can influence the transition state and, therefore, the regioselectivity.
-
Caption: Competing pathways leading to desired product and isomeric byproduct.
Q3: How can I effectively purify the final product away from the starting material and byproducts?
Purification can be challenging due to the similar polarities of the desired product, the isomeric byproduct, and any unreacted starting material. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup (Acid-Base Extraction):
-
After the reaction is complete, quench the mixture carefully with ice-water and basify with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the nitrogen of the tetrahydroquinoline products and starting material, making them soluble in organic solvents.
-
Extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
This is the most effective method for separating the 7-chloro and 5-chloro isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity. The less polar compound will elute first. Monitor fractions by TLC.
-
-
Recrystallization (If applicable):
-
If a solid product is obtained after chromatography and is sufficiently pure, recrystallization can be used for final polishing. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: How is the N-(3,3-dimethylallyl)-3-chloroaniline precursor synthesized?
The precursor is typically synthesized via a standard nucleophilic substitution reaction.
-
Reaction: 3-chloroaniline is reacted with an appropriate 3,3-dimethylallyl halide (e.g., 1-bromo-3-methyl-2-butene, also known as prenyl bromide).
-
Conditions: The reaction is usually carried out in the presence of a mild base (e.g., K₂CO₃, NaHCO₃) to scavenge the HBr byproduct. A polar aprotic solvent like acetonitrile or DMF is suitable. The reaction is typically run at room temperature to 50 °C.
Q2: What are the best analytical methods for monitoring the reaction and characterizing the product?
A combination of techniques is essential for reliable analysis.
-
Reaction Monitoring:
-
TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of products. Use a UV lamp for visualization.
-
LC-MS: Offers more detailed information, confirming the mass of the product and separating isomers, which may be difficult to resolve by TLC.
-
-
Product Characterization:
-
¹H and ¹³C NMR: Essential for confirming the structure, including the substitution pattern on the aromatic ring and the presence of the 4,4-dimethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR: Can confirm the presence of key functional groups (e.g., N-H stretch).
-
Q3: Can other synthetic routes be used to synthesize this molecule?
Yes, other strategies exist for synthesizing substituted tetrahydroquinolines, though the intramolecular cyclization described is often the most direct for this specific substitution pattern. Alternative methods include:
-
Reductive Amination/Cyclization: A domino reaction starting from a 2-nitroarylketone could be envisioned, though synthesizing the required ketone precursor might be complex.[4]
-
Povarov Reaction: A three-component reaction of an aniline, an aldehyde, and an alkene.[5][6] For this target, 3-chloroaniline, an aldehyde, and isobutylene could theoretically be used, but controlling regioselectivity and side reactions would be a significant challenge.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
N-(3,3-dimethylallyl)-3-chloroaniline (1.0 eq)
-
Polyphosphoric Acid (PPA) (10x weight of starting material)
-
Ice-water
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add N-(3,3-dimethylallyl)-3-chloroaniline (e.g., 5.0 g).
-
Catalyst Addition: Carefully add polyphosphoric acid (e.g., 50 g) to the flask. The mixture will be viscous.
-
Cyclization: Begin vigorous stirring and heat the mixture in an oil bath to 100-120 °C.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., 95:5 Hexane:EtOAc) or by taking small aliquots, quenching them in base, extracting, and analyzing by LC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Very carefully and slowly, pour the viscous mixture onto a large beaker of crushed ice with stirring.
-
Basification: Slowly add 10 M NaOH solution to the aqueous mixture until the pH is greater than 10. Ensure the mixture is well-stirred and cool during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 10%) to separate the isomers and any remaining impurities.
References
- Benchchem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
- Jeanet, A., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- Reddy, G. S., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances.
- Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
- Gicquel, M., et al. (2020).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
- Benchchem. (n.d.). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines.
-
Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
- ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Madkour, H. M. F., et al. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Google Patents. (n.d.). Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
Enhancing the biological activity of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives
Introduction
Welcome to the technical support center for researchers working with 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives. This scaffold represents a promising starting point for developing novel therapeutics across various disease areas. However, like any medicinal chemistry program, the path from a hit compound to a viable lead is fraught with challenges. This guide is designed to provide practical, in-depth solutions to common experimental hurdles you may encounter. It is structured as a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and field-proven insights to accelerate your research.
Section 1: Solubility and Formulation Challenges
Poor aqueous solubility is a primary obstacle in early-stage drug discovery, impacting data quality and therapeutic potential.[1] The rigid, heterocyclic nature of the tetrahydroquinoline core can contribute to low solubility due to strong crystal lattice packing.[2]
Frequently Asked Questions (FAQs)
Q1: My 7-chloro-4,4-dimethyl-THQ derivative has extremely low solubility in aqueous buffers, even with DMSO as a co-solvent. What are my immediate options for in-vitro testing?
A1: This is a common issue. Before undertaking significant synthetic modifications, several formulation strategies can be employed:
-
pH Modification: If your derivative possesses an ionizable group (like a basic amine), adjusting the pH of your buffer can significantly increase solubility.[3] For a basic amine, lowering the pH will lead to protonation and formation of a more soluble salt.
-
Use of Co-solvents: While you've used DMSO, the concentration is critical. Many cell-based assays have a low tolerance for DMSO (typically <0.5%). If your assay permits, you might explore other co-solvents like ethanol, PEG-400, or cyclodextrins, which can form inclusion complexes to enhance solubility.[3]
-
Salt Formation: If you have sufficient material, forming a salt (e.g., HCl or TFA salt) of a basic nitrogen can dramatically improve aqueous solubility.[4] This is a standard practice before moving to more complex formulations.
Q2: I'm considering structural modifications to improve solubility. What are the most effective and rational strategies for this specific scaffold?
A2: The key is to disrupt crystal packing and/or introduce polar, water-interacting groups at solvent-exposed positions that do not interfere with target binding.[5]
-
Introduce Polar, Saturated Heterocycles: Replacing a lipophilic aryl group or alkyl chain with a solubilizing group like a morpholine or piperazine is a highly effective and widely used strategy.[1][6] These groups are non-planar, which helps disrupt crystal packing, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[5]
-
Add Flexible Polar Chains: Attaching short, flexible chains with terminal polar groups (e.g., -OH, -COOH, -NH2) can enhance solubility. An ethyleneoxy linker is a good example.[5]
-
Disrupt Planarity: The 4,4-dimethyl substitution on your core already helps reduce planarity compared to an unsubstituted quinoline. Further strategic disruption of molecular symmetry can also improve solubility by increasing the entropy of dissolution.[2]
Section 2: Enhancing Biological Potency
Once solubility is addressed, the focus shifts to improving the intrinsic potency of your compound series. This involves a deep understanding of the structure-activity relationship (SAR).
Troubleshooting Guide: Low or Inconsistent Potency
Issue: My new analogues show no improvement, or even a decrease, in potency compared to the initial hit.
This common frustration requires a systematic approach to diagnose the underlying cause. The following workflow can help isolate the problem.
// Troubleshooting paths integrity_issue [label="Problem: Degradation/Impurity\nSolution: Re-synthesize & Purify", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_issue [label="Problem: Precipitation in Assay\nSolution: Re-test at Lower Conc.\n or Reformulate", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; assay_issue [label="Problem: Assay Interference\nSolution: Use Orthogonal Assay\n for Confirmation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
check_integrity -> integrity_issue [style=dashed]; check_solubility -> solubility_issue [style=dashed]; check_assay -> assay_issue [style=dashed]; } enddot Caption: Troubleshooting workflow for low potency analogues.
Frequently Asked Questions (FAQs)
Q3: My compound was identified in a high-throughput screen (HTS). Could its activity be an artifact?
A3: This is a critical consideration. Some chemical scaffolds, including certain fused tetrahydroquinolines, are known as Pan-Assay Interference Compounds (PAINS).[7] These compounds can show activity in a wide range of assays through non-specific mechanisms, such as forming aggregates that sequester proteins or by generating reactive species. It has been shown that some fused tricyclic THQs can degrade in solution under standard laboratory conditions, and the resulting byproducts may be the source of the observed activity.[7] It is crucial to confirm the activity in an orthogonal, label-free assay (if possible) and to rigorously check for dose-response behavior that is not excessively steep.
Q4: What are the key structural regions on the 7-Chloro-4,4-dimethyl-THQ core that are typically modified to modulate potency?
A4: Based on extensive research into quinoline and tetrahydroquinoline scaffolds, specific positions are amenable to modification to explore the SAR.[8][9]
-
The Nitrogen (N1 position): The secondary amine is a key handle for modification. Adding substituents here can explore new binding pockets and modulate the compound's physicochemical properties. Structure-activity relationship studies on related tetrahydroisoquinolines have shown that N-substituents are critical for potency.[8]
-
The Aromatic Ring (Positions 5, 6, 8): The chlorine at position 7 is a defining feature. Modifications at other positions on this ring can influence electronic properties and provide vectors for additional interactions with the target protein.
-
Bioisosteric Replacement: Consider replacing the chlorine at C7 with other groups (e.g., -CF3, -OCH3) to probe the importance of its electronic and steric properties for binding.
Section 3: Addressing Metabolic Stability
A potent compound is of little therapeutic value if it is metabolized too quickly. Improving metabolic stability is a key step in lead optimization.[10]
Frequently Asked Questions (FAQs)
Q5: My lead compound has high potency but is rapidly cleared in liver microsome assays. What are the likely metabolic "soft spots" on this scaffold?
A5: The most common sites of metabolic attack by Cytochrome P450 enzymes are:
-
Aromatic Hydroxylation: Unsubstituted positions on the aromatic ring are susceptible to oxidation.
-
N-Dealkylation: If you have an alkyl group on the N1 nitrogen, it can be a primary site of metabolism.
-
Oxidation of the Alicyclic Ring: The benzylic position (C2) can be a site for oxidation.
Studies on related tetrahydroisoquinoline scaffolds have identified specific positions as metabolic soft spots, necessitating functionalization to improve stability without compromising solubility or potency.[11]
Q6: What are proven strategies to "block" metabolic sites and improve the half-life of my compounds?
A6:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic soft spot can slow the rate of C-H bond cleavage by P450 enzymes (the kinetic isotope effect), thereby improving metabolic stability.[10]
-
Blocking with Fluorine: Introducing a fluorine atom at a site of aromatic hydroxylation can effectively block that metabolic pathway. Fluorine is small and highly electronegative, which can also favorably modulate binding affinity.
-
Introducing Heteroatoms: Replacing a CH group in the aromatic ring with a nitrogen atom (creating a pyridyl ring, for example) can alter the electronic properties and block metabolism at that site.[1]
-
Steric Hindrance: Introducing a bulky group near a metabolic site can sterically shield it from the active site of metabolic enzymes.
Illustrative SAR Data Table
The following table presents hypothetical data from an optimization campaign to illustrate how modifications can impact key drug-like properties.
| Compound ID | Modification at N1 | Modification at C6 | Target IC50 (nM) | Kinetic Solubility (µg/mL) | Microsomal t½ (min) |
| LEAD-001 | -H | -H | 50 | 2 | 5 |
| LEAD-002 | -CH3 | -H | 45 | 1.5 | < 2 |
| LEAD-003 | -Cyclopropyl | -H | 25 | 3 | 15 |
| LEAD-004 | -Cyclopropyl | -F | 20 | 2.5 | 45 |
| LEAD-005 | -(CH2)2-Morpholine | -F | 30 | >100 | 40 |
Table 1: Hypothetical SAR data showing iterative improvement of a lead series.
Section 4: Key Experimental Protocols
Trustworthy data begins with robust and well-executed protocols.
Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To determine the solubility of compounds in an aqueous buffer, which is critical for interpreting bioassay results.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of your test compounds in 100% DMSO.
-
Compound Addition: In a clear 96-well plate, add 2 µL of your 10 mM stock solution to 198 µL of aqueous assay buffer (e.g., PBS, pH 7.4). This creates a nominal final concentration of 100 µM. Perform this in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the absorbance values to wells containing only buffer (negative control) and wells with a known insoluble compound (positive control). A significant increase in absorbance indicates that the compound has precipitated and its solubility is below 100 µM.
Protocol 2: Human Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of pooled human liver microsomes (HLM) in phosphate buffer.
-
Prepare a 2X NADPH regenerating solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Prepare a 1 µM working solution of your test compound in buffer.
-
-
Incubation:
-
In a 96-well plate, add your test compound, HLM, and buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The in-vitro half-life (t½) is calculated as: t½ = 0.693 / k.
General Hit-to-Lead Workflow
The following diagram illustrates the iterative cycle of medicinal chemistry in an academic or industrial setting.
References
- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.PMC - NIH.
- Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines.
- The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspart
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.PMC - NIH.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- Improving solubility via structural modification.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.RSC Publishing.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Fused Tetrahydroquinolines Are Interfering with Your Assay.Journal of Medicinal Chemistry.
- Drug metabolic stability in early drug discovery to develop potential lead compounds.PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during production. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, making robust and scalable synthesis routes critical for drug discovery and development.[1][2][3] This guide provides field-proven insights and troubleshooting strategies to optimize your synthetic workflow.
Synthesis Strategy Overview: The Friedländer Annulation
One of the most direct and reliable methods for constructing the quinoline core is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4] For the target molecule, this typically involves the reaction of a substituted 2-aminoaryl ketone with a carbonyl compound, followed by reduction of the resulting quinoline or through a direct cyclization to the tetrahydroquinoline.
The key to a successful and scalable synthesis lies in controlling the reaction conditions to favor the desired intramolecular cyclization while minimizing side reactions. Key parameters that require careful optimization include the choice of catalyst, solvent, and reaction temperature.[5]
Caption: General workflow for the synthesis of the target tetrahydroquinoline.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of substituted tetrahydroquinolines.
Q1: What are the most critical parameters to optimize for a successful Friedländer synthesis of a tetrahydroquinoline derivative?
A1: The three most critical parameters are the catalyst, solvent, and reaction temperature.[5]
-
Catalyst: The choice of a Lewis or Brønsted acid is crucial.[6] While traditional catalysts like sulfuric acid or PPA (polyphosphoric acid) are effective, they often require high temperatures and can lead to charring and side products. Modern methods may employ milder catalysts like iodine, bismuth, or scandium triflates for improved yields and selectivity.[5]
-
Solvent: The solvent must be high-boiling (if thermal conditions are required) and inert to the reaction conditions. Solvents like toluene, xylene, or diphenyl ether are common choices for high-temperature cyclizations.[7] The solvent can also influence reaction kinetics and the solubility of intermediates.[1]
-
Temperature: Temperature control is vital. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote the formation of byproducts. The optimal temperature is highly dependent on the specific substrates and catalyst used.[8]
Q2: How do I minimize the formation of oxidized quinoline byproducts?
A2: The formation of the fully aromatic quinoline instead of the desired tetrahydroquinoline is a common side reaction, often caused by oxidation of the intermediate or the final product, especially at high temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is the most effective way to prevent oxidation.
-
Reductive Conditions: Some domino reaction approaches perform the cyclization under hydrogenation conditions (e.g., using Pd/C and H₂), which inherently prevents the formation of oxidized species and directly yields the tetrahydroquinoline.[1]
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times, as this increases the likelihood of dehydrogenation.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free or "neat" reactions are a viable green chemistry approach for this synthesis. Using a solid-supported catalyst, such as silica-supported P₂O₅, can efficiently catalyze the Friedländer annulation under solvent-free conditions, often leading to shorter reaction times and simpler work-up procedures.[9] This approach is particularly attractive for large-scale production as it reduces solvent waste and cost.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise during scale-up. This guide provides a systematic approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 50%, or the reaction stalls. What are the primary factors to investigate?
A: Low yields are often traced back to issues with the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: Lewis and Brønsted acid catalysts can be sensitive to moisture. Ensure your catalyst is fresh and anhydrous.[5] If you are using a heterogeneous catalyst, verify its activity and loading.
-
Reagent Quality: The purity of the starting aniline and ketone is paramount. Impurities can interfere with the catalyst or participate in side reactions. Ensure starting materials are pure and solvents are anhydrous.
-
Insufficient Temperature: Many cyclization reactions have a significant activation energy barrier. Verify your internal reaction temperature is reaching the target setpoint. A small deviation can dramatically slow the reaction rate.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8] An incomplete reaction is a common cause of low yield.[8]
Problem 2: Significant Byproduct Formation
Q: My crude TLC/NMR shows multiple major spots, indicating significant byproduct formation. How can I improve selectivity?
A: Byproduct formation is typically due to competing side reactions, which can be mitigated by adjusting reaction conditions.
-
Self-Condensation: The active methylene compound (ketone) can self-condense under acidic or basic conditions. This can be minimized by slowly adding the ketone to the reaction mixture or by using milder reaction conditions.[8]
-
Oxidation: As mentioned in the FAQ, the tetrahydroquinoline product can be oxidized to the corresponding quinoline. Running the reaction under a strictly inert atmosphere (N₂ or Argon) is crucial.
-
Temperature Control: Overheating can provide the energy needed for alternative reaction pathways. Lowering the reaction temperature, even if it extends the reaction time, can often lead to a cleaner product profile.
Problem 3: Challenges in Product Isolation and Purification
Q: My crude product is a dark, viscous oil that is difficult to handle and purify by crystallization. What are the best practices for isolation?
A: Purification is a critical step for achieving the desired product quality, especially at scale.
-
Effective Work-up: After the reaction is complete, a proper aqueous work-up is essential. This includes neutralizing the acid catalyst and washing with brine to remove water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer the product to the organic phase.
-
Column Chromatography: For viscous oils, column chromatography is the most effective purification method.[10][11]
-
Silica Gel: Use silica gel (70-230 mesh is standard) as the stationary phase.[9]
-
Solvent System: A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is recommended to effectively separate the product from non-polar byproducts and polar baseline impurities.
-
-
Recrystallization: If an initial crystallization attempt fails, try a different solvent or solvent system (e.g., ethanol, or hexane/ethyl acetate mixtures).[7] Seeding the solution with a small crystal of pure product can sometimes induce crystallization.
Key Experimental Protocols
The following protocols are representative and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Representative Synthesis via Acid-Catalyzed Cyclization
This protocol describes a general procedure for the synthesis of the title compound.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Charging Reagents: To the flask, add the starting 3-chloro-N-(2,2-dimethyl-3-oxobutyl)aniline (1.0 equiv) and a suitable high-boiling solvent like toluene (5-10 mL per gram of starting material).
-
Inerting: Purge the system with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like Sc(OTf)₃, 5-10 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 110-140°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking samples for TLC or LC-MS analysis.
-
Completion: Once the starting material is consumed, cool the reaction mixture to room temperature.
Protocol 2: Work-up and Purification
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Summary Tables for Optimization
When scaling up, it is crucial to screen parameters to find the optimal conditions. The tables below illustrate how to structure the results from catalyst and solvent screening experiments.
Table 1: Catalyst Screening Results
| Entry | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | H₂SO₄ | 140 | 12 | >95 | 45 |
| 2 | PPA | 140 | 10 | >95 | 60 |
| 3 | Sc(OTf)₃ | 120 | 18 | >95 | 85 |
| 4 | InCl₃ | 120 | 24 | 80 | 72 |
| 5 | Iodine | 100 | 24 | 75 | 68 |
| Note: Data is illustrative and based on typical outcomes for similar reactions. |
Table 2: Solvent Screening Results (using Sc(OTf)₃ as catalyst)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Toluene | 110 | 20 | >95 | 82 |
| 2 | Xylene | 130 | 16 | >95 | 88 |
| 3 | Dioxane | 100 | 24 | 90 | 75 |
| 4 | Acetonitrile | 82 | 36 | 60 | 55 |
| Note: Data is illustrative. Higher boiling point aromatic solvents often give better results for this type of cyclization. |
References
- Benchchem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. Benchchem.
-
McClure, K. J., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(6), 7698-7724. [Link]
-
Wang, D., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 756778. [Link]
-
National Center for Biotechnology Information. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. PubChem. [Link]
- Benchchem. (2025). Avoiding Byproduct Formation in Tetrahydroquinoline Synthesis. Benchchem.
- Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic-Chemistry.org. [Link]
- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
- American Chemical Society. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate.
-
Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6709. [Link]
- Jeanet, M., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- Wiley Online Library. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Chemistry – A European Journal.
- Hasaninejad, A. R., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-78.
- Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Elsevier.
- Benchchem. (2025). Optimizing Reaction Conditions for Quinolinone Synthesis. Benchchem.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- ChemicalBook. (n.d.). CHLOROQUINE synthesis. ChemicalBook.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives and evaluation of their antimalarial and anticancer activities.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]
- ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Google Patents. (n.d.). Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 3. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umtm.cz [umtm.cz]
Validation & Comparative
A Comparative Guide to 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and Other Tetrahydroquinoline Analogs for Researchers in Drug Discovery
This technical guide provides a comprehensive comparison of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with other tetrahydroquinoline (THQ) derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential therapeutic applications of this important class of heterocyclic compounds. This guide delves into the synthetic rationale, comparative biological performance, and key experimental protocols relevant to the evaluation of these molecules.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline ring system is a prominent structural motif found in a wide array of biologically active natural products and synthetic pharmaceutical agents. Its rigid, fused-ring structure provides a versatile scaffold for the spatial presentation of various functional groups, enabling interaction with a diverse range of biological targets. Derivatives of THQ have demonstrated a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1] The modular nature of THQ synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Strategic Substitutions: The Role of the 7-Chloro and 4,4-Dimethyl Groups
The specific substitution pattern of this compound imparts distinct chemical and biological properties. Understanding the contribution of each substituent is crucial for rational drug design.
The 7-Chloro Substituent: Enhancing Biological Potency
The introduction of a chlorine atom at the 7-position of the quinoline and tetrahydroquinoline ring is a well-established strategy in medicinal chemistry to enhance biological activity.[2] This is particularly evident in the development of antimalarial drugs like chloroquine and in numerous anticancer agents.[3] The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic ring, potentially modulating the compound's interaction with biological targets and its metabolic stability. In the context of anticancer activity, the 7-chloro group has been associated with increased cytotoxicity in various cancer cell lines.[4]
The 4,4-Dimethyl Substitution: The Thorpe-Ingold Effect and its Implications
The gem-dimethyl group at the C4 position introduces significant conformational constraints on the tetrahydroquinoline ring system. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect , can favor specific ring conformations and influence the molecule's overall shape.[5] This conformational rigidity can lead to:
-
Enhanced Binding Affinity: By pre-organizing the molecule into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Improved Metabolic Stability: The steric hindrance provided by the dimethyl groups can shield adjacent positions from metabolic enzymes, thereby increasing the compound's half-life.[5]
-
Modulation of Physicochemical Properties: The addition of the lipophilic methyl groups can alter the compound's solubility and membrane permeability, which are critical pharmacokinetic parameters.
Comparative Performance Analysis
While direct, head-to-head experimental data comparing this compound with a wide range of other THQ analogs in a single study is limited in the public domain, we can infer its potential performance based on the established structure-activity relationships (SAR) of related compounds.
Anticancer Activity
Tetrahydroquinoline derivatives have shown promise as anticancer agents, often through mechanisms involving the induction of apoptosis and cell cycle arrest. The combination of the 7-chloro group, known to enhance cytotoxicity, and the 4,4-dimethyl substitution, which can improve target binding and metabolic stability, suggests that this compound could be a potent anticancer agent.
Below is a table summarizing the cytotoxic activity of various substituted tetrahydroquinoline and quinoline derivatives against different cancer cell lines to provide a contextual baseline.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 - 34.34 | [6] |
| 4-Acetamido-2-methyl-THQs | HeLa (Cervical) | 13.15 | [6] |
| 7-Chloroquinoline Hydrazone | SR (Leukemia) | 0.12 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 | [7] |
This table presents data from different studies and should be used for contextual comparison only.
Based on the data for related compounds, it is plausible that this compound would exhibit significant cytotoxicity, likely in the low micromolar range, against various cancer cell lines. The precise potency would depend on the specific cancer cell type and the underlying mechanism of action.
A hypothetical signaling pathway for the anticancer activity of tetrahydroquinoline derivatives is illustrated below.
Caption: General synthetic workflow for 7-Chloro-4,4-dimethyl-THQ.
Materials:
-
3-Chloroaniline
-
3,3-Dimethylacrolein
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3-chloroaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid catalyst (e.g., InCl₃, 10 mol%).
-
Cool the mixture to 0 °C and add 3,3-dimethylacrolein (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compound on cancer cell lines. [1] Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (and other THQ analogs for comparison)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the synthesized compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (and other THQ analogs for comparison)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 50 µL of each compound dilution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.
Conclusion
This compound represents a synthetically accessible and promising scaffold for drug discovery. The strategic incorporation of a 7-chloro group and a 4,4-dimethyl moiety is anticipated to confer potent biological activity, particularly in the realm of anticancer research. The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of this and other tetrahydroquinoline derivatives. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline analogs. By dissecting the roles of the chloro and gem-dimethyl groups, and exploring further modifications, we aim to provide a predictive framework for the rational design of novel therapeutic agents.
While direct and extensive research on the this compound scaffold is limited, we can infer a robust SAR profile by examining related structures, particularly 7-chloroquinolines and various substituted tetrahydroquinolines. This guide synthesizes findings from disparate studies to build a cohesive understanding.
The Core Scaffold: Understanding the Contributions of Key Substituents
The this compound core possesses three key structural features that dictate its biological activity: the 7-chloro group, the 4,4-dimethyl substitution, and the tetrahydroquinoline ring itself.
-
7-Chloro Group: The presence of a halogen at the 7-position of the quinoline ring is a well-established feature in many antimalarial and anticancer agents, most notably Chloroquine. The 7-chloro substituent significantly influences the electronic properties of the aromatic ring and can enhance binding to biological targets. Studies on 7-chloroquinoline derivatives have demonstrated their potent antimalarial, anticancer, and antimicrobial activities.[1][2][3][4] The chlorine atom's electron-withdrawing nature can impact the pKa of the heterocyclic nitrogen, influencing cellular uptake and accumulation in acidic organelles like the parasite's digestive vacuole.
-
4,4-Dimethyl Substitution: The gem-dimethyl group at the 4-position of the tetrahydroquinoline ring introduces significant steric bulk. This substitution can serve several purposes in drug design:
-
Conformational Restriction: It locks the conformation of the alicyclic ring, which can lead to a more favorable interaction with a specific binding site on a target protein.
-
Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.
-
Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.
-
-
Tetrahydroquinoline Ring: The saturated portion of the THQ scaffold provides a three-dimensional character that is often crucial for high-affinity binding to protein targets. The nitrogen atom in the ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions.
Structure-Activity Relationship: A Comparative Analysis
To elucidate the SAR of this compound analogs, we will compare the biological activities of related compounds where systematic modifications have been made.
Impact of Substitutions on the Aromatic Ring
While our core structure has a chloro group at position 7, exploring other substitutions at this and other positions on the aromatic ring can provide valuable insights.
| Compound/Analog Class | R7-Substituent | Biological Activity | Key Findings |
| 7-Chloroquinoline Derivatives | Cl | Antimalarial, Anticancer | The 7-chloro group is often crucial for activity. Modifications at the 4-position with various side chains modulate potency.[1][3] |
| 7-Hydroxy Quinolinone Derivatives | OH | Anticancer | The 7-hydroxy group can also confer potent activity, with further substitutions influencing the mechanism of action. |
| 7-Substituted 4-Aminoquinoline Analogs | Various | Antimalarial | Diaryl ether and biaryl substitutions at the 7-position can lead to potent activity against drug-resistant strains.[5] |
Expert Inference: Based on the established importance of the 7-chloro group, it is highly probable that analogs of this compound will exhibit significant biological activity. The key to optimizing this activity will lie in the modifications at the 1-position (the nitrogen atom) and potentially on the aromatic ring, while retaining the 7-chloro and 4,4-dimethyl features.
Impact of Substitutions on the Nitrogen Atom (N1)
The nitrogen atom of the tetrahydroquinoline ring is a primary site for derivatization. Modifications at this position can dramatically alter the compound's physicochemical properties and biological target engagement.
| N1-Substituent | Analog Class | Biological Activity | Key Findings |
| Acyl Group | Ibuprofen Hybrid | Antioxidant, Anti-inflammatory | Acylation of the THQ nitrogen with a known drug molecule can create hybrid compounds with combined or enhanced activities.[6] |
| Morpholine-4-carbonyl | Morpholine-Substituted THQ | Anticancer (mTOR inhibitors) | The introduction of a morpholine-containing moiety can direct the compound to specific protein kinases like mTOR.[7] |
| Arylsulfonyl Group | Tetrahydroisoquinoline Derivatives | Anticancer | Sulfonamide derivatives have shown potent and selective inhibitory activity against various cancer-related enzymes. |
SAR Insights:
-
Small Alkyl or Acyl Groups: These can modulate lipophilicity and steric bulk, influencing cell permeability and target binding.
-
Aromatic and Heterocyclic Moieties: Introduction of these groups can lead to additional π-π stacking or hydrogen bonding interactions with the target protein, enhancing potency.
-
Basic Side Chains: Appending a basic amine-containing side chain, similar to that in Chloroquine, could be a promising strategy for developing antimalarial agents.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of standardized in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimalarial Activity: SYBR Green I-Based Assay
This fluorescence-based assay is a high-throughput method for screening compounds against Plasmodium falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human red blood cells.
-
Compound Plating: Add serial dilutions of the test compounds to a 96-well plate.
-
Parasite Addition: Add the parasitized red blood cell suspension to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Reading: Read the fluorescence using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.
Visualizing the SAR and Experimental Workflow
General SAR of this compound Analogs
Caption: Key modification points on the core scaffold and their expected impact on biological activity.
Experimental Workflow for Compound Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known SAR of related quinoline and tetrahydroquinoline derivatives, researchers can rationally design and synthesize new analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. The key to success will be the systematic exploration of substitutions at the N1-position and potentially on the aromatic ring, guided by a robust biological evaluation cascade. Future studies should focus on synthesizing a focused library of these analogs and screening them against a diverse panel of biological targets to uncover their full therapeutic potential.
References
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules. [Link]
-
Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie. [Link]
-
Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological activities of substituted 7-chloroquinoline derivatives, part II. ResearchGate. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]
-
Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide to Anticancer Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel synthetic compound, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, as a potential anticancer agent. While direct in vivo efficacy data for this specific molecule is emerging, this document outlines a robust validation pathway based on established protocols and compares its potential with other quinoline-based anticancer compounds. We will delve into the rationale behind experimental design, provide detailed methodologies, and present a comparative analysis of potential outcomes.
The Rationale for Investigating Tetrahydroquinolines
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this and the broader quinoline family have shown promise in treating a range of diseases, including cancer.[1][2][3] The anticancer properties of quinolones are a significant area of interest, as they often exhibit mechanisms that can overcome the limitations of current cytostatic drugs.[3] Specifically, 7-chloroquinoline derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, including breast, colon, lung, and leukemia.[4][5][6][7] The proposed mechanism for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][5][8]
This compound is a novel entity within this class. Its dimethyl substitution at the 4-position may enhance its metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties and tissue distribution—critical factors for in vivo efficacy.[9] This guide outlines the essential steps to validate its anticancer potential in living organisms.
Comparative Landscape of Quinolone-Based Anticancer Agents
To establish a benchmark for evaluating this compound, it is crucial to consider the performance of other quinoline derivatives that have undergone preclinical testing. The following table summarizes the reported activities of several related compounds, providing a comparative context for our proposed validation studies.
| Compound/Derivative Class | Cancer Model(s) | Key In Vitro/In Vivo Findings | Reference |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Human colorectal cancer (HCT116), Leukemia (CCRF-CEM) | Induced apoptosis and DNA/RNA damage; showed selectivity for cancer cells over non-malignant fibroblasts. | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Colon (HCT-116) and Lung (A549) cancer cell lines | Exhibited potent cytotoxicity and induced cell cycle arrest at the G2/M phase, leading to apoptosis. | [3] |
| Morpholine-Substituted Tetrahydroquinoline Derivatives | Lung (A549), Breast (MCF-7, MDA-MB-231) cancer cell lines | Demonstrated potent and selective cytotoxicity, with some compounds showing IC50 values in the nanomolar range. | [10] |
| 7-Chloroquinolinehydrazones | NCI-60 panel (including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) | Exhibited broad-spectrum cytotoxic activity with submicromolar GI50 values across a wide range of cancer cell lines. | [7] |
Proposed In Vivo Validation Workflow
The successful in vivo evaluation of a novel anticancer agent requires a meticulously planned and executed series of experiments.[11] The following workflow is proposed for this compound.
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols
Human Tumor Xenograft Model
This model is crucial for assessing the direct antitumor activity of a compound on human cancer cells.[12]
Objective: To determine the efficacy of this compound in reducing the growth of human tumors in an immunodeficient mouse model.
Step-by-Step Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.[11][13]
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma or HCT-116 colon carcinoma) under standard conditions. Ensure cells are in the exponential growth phase and have high viability before implantation.
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
The control group receives the vehicle only.
-
-
Toxicity Assessment: Monitor animal health daily, recording body weight, clinical signs of distress, and any adverse reactions. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Endpoint Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate the Tumor Growth Inhibition (TGI) for the treated group relative to the control group.
-
Excise tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Syngeneic Mouse Model
If the compound is hypothesized to have an immunomodulatory effect, a syngeneic model is essential as it utilizes an intact immune system.[12][15]
Objective: To evaluate the anticancer efficacy of this compound in an immunocompetent mouse model and to analyze its impact on the tumor microenvironment (TME).
Step-by-Step Protocol:
-
Animal and Cell Line Selection: Use an inbred mouse strain (e.g., C57BL/6 or BALB/c) and a cancer cell line derived from the same genetic background (e.g., MC38 colon adenocarcinoma for C57BL/6).[15][16] This ensures the tumor is not rejected by the host's immune system.[12][17]
-
Tumor Implantation: Subcutaneously implant the murine cancer cells into the flank of the genetically identical host mice.
-
Treatment and Monitoring: Follow similar procedures for treatment administration and tumor growth monitoring as described for the xenograft model.
-
Immune Profiling:
-
At the study endpoint, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Utilize multi-color flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and natural killer cells) within the TME.[16][18]
-
Immunohistochemistry (IHC) can also be performed on tumor sections to visualize immune cell localization.
-
Data Presentation and Interpretation
Quantitative data from these studies should be summarized for clear comparison.
Table 2: Hypothetical Xenograft Study Outcome
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | -2.5 ± 1.5 |
| Compound (10 mg/kg) | Daily, p.o. | 1100 ± 150 | 40.5 | -4.0 ± 2.0 |
| Compound (30 mg/kg) | Daily, p.o. | 650 ± 95 | 64.9 | -7.5 ± 3.1 |
| Positive Control | Per Standard | 500 ± 80 | 73.0 | -10.0 ± 2.8 |
A significant, dose-dependent TGI with acceptable toxicity (minimal body weight loss) would warrant further investigation, potentially in a syngeneic model to explore immune contributions.
Predicted Mechanism of Action
Based on related 7-chloroquinoline derivatives, the predicted anticancer mechanism of this compound likely involves the induction of cellular stress, leading to DNA/RNA damage and subsequent cell cycle arrest and apoptosis.[5][8]
Caption: Predicted signaling pathway for the anticancer activity of this compound.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. By leveraging established xenograft and syngeneic models, researchers can rigorously assess its therapeutic potential. The protocols and comparative data outlined in this guide provide a solid foundation for these critical preclinical studies. A successful outcome, demonstrating significant tumor growth inhibition with a favorable safety profile, would position this compound as a promising candidate for further development in the fight against cancer.
References
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
-
PubMed Central. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. [Link]
- (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies.
-
National Center for Biotechnology Information. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. [Link]
-
Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]
-
Altogen Labs. Syngeneic Models. [Link]
-
MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
-
National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Bio-protocol. (2017). BiTE® Xenograft Protocol. [Link]
-
The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]
- BenchChem. (2025). Unraveling the Enigmatic Mechanism of Action of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide.
-
National Center for Biotechnology Information. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. [Link]
- BenchChem. (2025). Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 7-Chloroquinoline-4-carboxylic Acid.
-
National Center for Biotechnology Information. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. [Link]
-
ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. [Link]
-
SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]
-
MDPI. (2018). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
-
MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]
-
National Center for Biotechnology Information. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
-
SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
- 15. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold is a key building block in medicinal chemistry, appearing in a range of compounds with potential therapeutic applications. The strategic placement of the chlorine atom and the gem-dimethyl group on the tetrahydroquinoline core offers unique physicochemical properties that are of significant interest in drug design. This guide provides a comparative analysis of the primary synthetic routes to this valuable molecule, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two distinct strategies:
-
Route A: Multi-step Synthesis via a Dihydroquinolinone Intermediate. This classic approach involves the construction of a lactam intermediate, 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, followed by its reduction to the target tetrahydroquinoline. This method offers a high degree of control and is amenable to the synthesis of various analogs.
-
Route B: Catalytic Hydrogenation of a Substituted Quinoline. This route focuses on the synthesis of a fully aromatic quinoline precursor, 7-chloro-2,4-dimethylquinoline, which is then reduced to the desired tetrahydroquinoline. This approach can be more direct if the quinoline precursor is readily accessible.
This guide will delve into the specifics of each route, providing the necessary experimental details for their execution and a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Method 1: Multi-step Synthesis via a Dihydroquinolinone Intermediate
This robust method involves a two-step process: the formation of a dihydroquinolinone via a Friedel-Crafts-type reaction, followed by the reduction of the lactam functionality.
Step 1: Synthesis of 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
The key intermediate is synthesized through the reaction of 3-chloroaniline with 3,3-dimethylacrylic acid. This reaction proceeds via an initial Michael addition followed by an intramolecular Friedel-Crafts acylation to form the cyclic lactam.
Reaction Scheme:
Synthesis of 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol:
-
To a mechanically stirred mixture of polyphosphoric acid (100 g), add 3-chloroaniline (12.75 g, 0.1 mol).
-
Heat the mixture to 80°C.
-
Slowly add 3,3-dimethylacrylic acid (10.0 g, 0.1 mol) to the mixture over 30 minutes, maintaining the temperature between 80-90°C.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain for 2 hours.
-
Cool the reaction mixture to approximately 80°C and pour it onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallize the crude product from ethanol to afford 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a crystalline solid.
Step 2: Reduction of 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
The amide carbonyl of the dihydroquinolinone is then reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) to yield the final product.[1][2][3][4][5][6][7][8]
Reaction Scheme:
Reduction of the dihydroquinolinone intermediate.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Dissolve 7-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (10.5 g, 0.05 mol) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension with stirring under a nitrogen atmosphere.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of water (4 mL), followed by 15% aqueous sodium hydroxide (4 mL), and then water (12 mL).
-
Filter the resulting granular precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to give this compound.
Method 2: Catalytic Hydrogenation of 7-Chloro-2,4-dimethylquinoline
This alternative route involves the initial synthesis of the corresponding aromatic quinoline, followed by catalytic hydrogenation.
Step 1: Synthesis of 7-Chloro-2,4-dimethylquinoline
7-Chloro-2,4-dimethylquinoline can be synthesized from 3-chloroaniline and acetylacetone via the Combes quinoline synthesis.
Reaction Scheme:
Synthesis of 7-chloro-2,4-dimethylquinoline.
Experimental Protocol:
-
Carefully add concentrated sulfuric acid (50 mL) to 3-chloroaniline (12.75 g, 0.1 mol) with cooling in an ice bath.
-
To this mixture, add acetylacetone (10.0 g, 0.1 mol) dropwise with stirring, keeping the temperature below 20°C.
-
After the addition is complete, heat the mixture to 100°C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice (500 g).
-
Neutralize the solution with concentrated ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to give 7-chloro-2,4-dimethylquinoline.
Step 2: Catalytic Hydrogenation of 7-Chloro-2,4-dimethylquinoline
The synthesized quinoline is then reduced to the tetrahydroquinoline via catalytic hydrogenation.[9]
Reaction Scheme:
Catalytic hydrogenation of the quinoline precursor.
Experimental Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 7-chloro-2,4-dimethylquinoline (9.6 g, 0.05 mol) in ethanol (100 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 atm and heat to 80°C with stirring.
-
Maintain these conditions for 24 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of celite and wash the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to afford this compound.
Comparative Analysis
| Feature | Method 1: Dihydroquinolinone Route | Method 2: Catalytic Hydrogenation Route |
| Overall Yield | Generally moderate to good. | Can be high, but dependent on the efficiency of both steps. |
| Scalability | Readily scalable, though the use of LAH requires careful handling on a large scale. | Scalable, with appropriate high-pressure hydrogenation equipment. |
| Safety Considerations | Use of polyphosphoric acid requires care due to its corrosive nature. Lithium aluminum hydride is highly reactive and pyrophoric; requires handling under inert atmosphere. | High-pressure hydrogenation carries inherent risks and requires specialized equipment and training. |
| Versatility | The dihydroquinolinone intermediate can be a versatile precursor for other derivatives. | The Combes synthesis can be adapted for various substituted anilines and β-dicarbonyl compounds. |
| Atom Economy | Lower, due to the multi-step nature and the use of a stoichiometric reducing agent. | Potentially higher, especially if the quinoline synthesis is efficient. |
| Purification | Recrystallization and chromatography are typically required for both steps. | Purification is generally required after each step. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Method 1 , the dihydroquinolinone route, is a classic and reliable approach that provides good control over the synthesis. The primary drawback is the use of hazardous reagents like polyphosphoric acid and lithium aluminum hydride, which require stringent safety precautions, especially at a larger scale.
Method 2 , involving the catalytic hydrogenation of a quinoline precursor, can be more efficient if the initial Combes synthesis proceeds in high yield. The main challenge lies in the handling of high-pressure hydrogenation, which necessitates specialized equipment.
The choice between these methods will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the comfort level of the researcher with the handling of the required reagents and equipment. For laboratories equipped for large-scale reactions and with experience in handling pyrophoric reagents, Method 1 may be preferable due to its well-established nature. For those with access to high-pressure hydrogenation facilities, Method 2 offers a potentially more streamlined approach.
References
[10] PrepChem. Synthesis of 7-chloroquinaldine. [Link] [9] Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link] [1] Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link] [11] Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link] [12] Google Patents. Synthesis method of 7-chloroquinaldine. Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link] [13] Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link] [14] Organic Syntheses. 4,7-dichloroquinoline. [Link] [2] Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link] [15] Organic Chemistry Portal. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. [Link] [16] Scribd. Synthesis of 4,7-Dichloroquinoline. [Link] [3] University of Glasgow School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link] [4] YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link] [17] Scilit. Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds1. [Link] [18] ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link] [19] MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link] [5] Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link] [6] Google Patents. Reduction compositions and processes for making the same. [7] YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link] [8] Chad's Prep. Hydride Reduction. [Link] [20] PubChem. 7-Chloro-1,2,3,4-tetrahydroquinoline. [Link] [21] MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link] [22] PubMed. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link] [23] National Center for Biotechnology Information. 4,7-Dichloroquinoline. [Link]
Sources
- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 6. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of increasing interest within pharmaceutical research and development. As a derivative of the tetrahydroquinoline scaffold, it holds potential as a key intermediate in the synthesis of novel therapeutic agents.[1][2] The robust and reliable quantification of this analyte in various matrices is paramount for ensuring product quality, consistency, and safety throughout the drug development lifecycle.
This guide provides an in-depth comparison of two orthogonal analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The selection of an appropriate analytical technique is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the method.[3]
Herein, we will not only detail the experimental protocols for each method but also delve into the causality behind the methodological choices. Furthermore, we will present a comprehensive framework for the cross-validation of these analytical procedures, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] The objective of analytical method validation is to unequivocally demonstrate that a procedure is fit for its intended purpose.[7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is essential for rational method development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on related compounds.[8][9]
| Property | Predicted Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C₁₁H₁₄ClN | --- |
| Molecular Weight | 195.69 g/mol | Suitable for both HPLC and GC analysis. |
| Boiling Point | Predicted to be > 250 °C | Sufficiently volatile for GC analysis, likely with an appropriate inlet temperature. |
| Polarity | Moderately polar | Amenable to reverse-phase HPLC. |
| UV Absorbance | Expected to have a chromophore due to the aromatic ring. | Suitable for UV detection in HPLC. |
| Thermal Stability | Expected to be thermally stable. | A prerequisite for GC analysis to prevent on-column degradation. |
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and reproducibility for the quantification of a wide range of compounds. A reverse-phase HPLC method is proposed here due to the predicted moderate polarity of the analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by DAD).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Causality of Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining and separating moderately polar analytes like the target compound from potential impurities.
-
Formic Acid in Mobile Phase: The addition of an acid improves peak shape for basic compounds by minimizing tailing and ensures consistent ionization.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities, leading to a shorter run time and better peak resolution.
-
UV Detection at 254 nm: This is a common wavelength for aromatic compounds and provides good sensitivity. A DAD would be used during method development to determine the optimal wavelength for maximum absorbance, thereby enhancing sensitivity and specificity.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and thermally stable compounds. The mass spectrometer provides structural information, which is invaluable for impurity profiling and confirmation of the analyte's identity.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and impurity profiling, and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Select characteristic ions from the mass spectrum of the analyte (e.g., the molecular ion and major fragment ions).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or dichloromethane.
-
Working Standards: Prepare by serial dilution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.
-
Causality of Experimental Choices:
-
HP-5ms Column: This is a general-purpose, low-bleed column with a 5% phenyl-methylpolysiloxane stationary phase, providing good separation for a wide range of semi-volatile compounds.
-
High Inlet Temperature: Ensures the rapid and complete volatilization of the analyte.
-
Temperature Programming: The oven temperature ramp allows for the separation of compounds with different boiling points.
-
EI Source: Electron ionization is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, aiding in compound identification.
-
SIM Mode: For quantification, SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions related to the target analyte.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[10] This is crucial when, for instance, a method is transferred between laboratories or when data from different analytical techniques need to be correlated. The framework for cross-validation is guided by regulatory documents such as the ICH Q2(R2) guideline.[6]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Key Cross-Validation Parameters and Acceptance Criteria
A subset of validation experiments is performed on a common set of samples to demonstrate the equivalence of the two methods.
| Parameter | Experimental Approach | Acceptance Criteria (Typical) |
| Accuracy | Analyze a minimum of 3 concentrations (low, medium, high) in triplicate with both methods. Calculate the percent recovery for each. | The mean recovery should be within 98.0% to 102.0%. The results from both methods should not be statistically significantly different. |
| Precision | Analyze a minimum of 6 replicates of a homogeneous sample at 100% of the test concentration with both methods. | The Relative Standard Deviation (RSD) should be ≤ 2%. The variances of the two methods should be comparable (e.g., determined by an F-test). |
| Specificity | Analyze placebo samples and spiked samples to demonstrate that there is no interference from excipients or impurities at the retention time of the analyte. | The methods should be free from interference at the analyte's retention/elution time. |
| Linearity | Compare the slopes and intercepts of the calibration curves obtained with both methods. | The correlation coefficients (r²) should be ≥ 0.999. The slopes should not be statistically different. |
Comparative Performance of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-MS | Rationale |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | These are fundamentally different separation and detection principles, making them good orthogonal methods. |
| Analyte Volatility | Not required. | Required. | GC is limited to volatile and thermally stable compounds. |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities. | Derivatization can add complexity and potential for error. |
| Impurity Profiling | Good for non-volatile and thermally labile impurities. | Excellent for volatile and semi-volatile impurities. | The methods are complementary for a comprehensive impurity profile. |
| Structural Information | Limited to UV spectrum. | Provides mass fragmentation patterns for structural elucidation. | GC-MS offers a higher degree of confidence in compound identification. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. | GC-MS is generally more sensitive. |
| Robustness | Generally considered very robust for routine QC. | Can be more susceptible to matrix effects and requires more maintenance. | HPLC is often the workhorse of QC laboratories. |
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The HPLC-UV method offers robustness, simplicity, and is well-suited for routine quality control applications where high sample throughput is required. The GC-MS method provides superior sensitivity and selectivity, along with valuable structural information, making it an excellent choice for trace-level analysis, impurity identification, and as a confirmatory technique.
A thorough cross-validation, as outlined in this guide and in accordance with regulatory expectations, is essential to ensure the interchangeability of these methods.[11][12] The ultimate choice of method will be dictated by the specific analytical challenge at hand. A comprehensive approach, potentially utilizing both techniques at different stages of the drug development process, will provide the highest level of analytical confidence. The principles of analytical method validation are not static; they are part of a lifecycle approach that ensures the method remains fit for purpose over time.[13]
References
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
ResearchGate. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
-
ResearchGate. (n.d.). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. Retrieved from [Link]
-
S. K. S. Al-Karadaghi, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13886. [Link]
-
S. F. Nielsen, et al. (2020). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 25(11), 2736. [Link]
-
Unimission. (n.d.). 1,2,3,4-Tetrahydroquinoline Reagent Market Size, Growth and Analysis Report - 2033. Retrieved from [Link]
Sources
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Strategic Guide to Benchmarking 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Against Known Kinase Inhibitors
In the landscape of drug discovery, the identification of novel kinase inhibitors with high potency and selectivity is a paramount objective. The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide introduces a comprehensive benchmarking strategy for a novel compound, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a molecule of interest due to its structural similarity to pharmacophores known to interact with ATP-binding sites of various kinases.
While the specific kinase inhibitory profile of this compound is yet to be fully elucidated, its unique substitution pattern warrants a thorough investigation. This document provides a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential as a kinase inhibitor. We will outline a series of robust experimental workflows, from broad-spectrum screening to detailed mechanistic studies, and compare its hypothetical performance against a panel of well-characterized kinase inhibitors.
Rationale and Selection of Benchmark Inhibitors
The rationale for investigating this compound stems from the established anticancer and antiproliferative activities of various quinoline and tetrahydroquinoline derivatives.[3][4] The core hypothesis is that the electron-withdrawing nature of the chloro group at the 7-position, combined with the steric bulk of the gem-dimethyl groups at the 4-position, may confer unique binding properties within the kinome.
To establish a meaningful comparison, a carefully selected panel of known kinase inhibitors is essential. The chosen benchmarks represent a spectrum of activity profiles:
-
Staurosporine: A potent, broad-spectrum inhibitor that interacts with the ATP-binding site of a vast number of kinases.[5][6][7][8][9] It serves as a positive control for assay validity and a benchmark for promiscuity.
-
Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[10][11][12][13] It represents a clinically successful drug with a defined, yet broad, selectivity profile.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15][16][17][18] It serves as a benchmark for a highly targeted inhibitor.
By benchmarking against these compounds, we can contextualize the potency and selectivity of our novel molecule.
Experimental Workflow for Kinase Inhibitor Benchmarking
A tiered approach is recommended to efficiently characterize the inhibitory profile of this compound. This workflow ensures a logical progression from broad screening to in-depth analysis.
Caption: A tiered experimental workflow for benchmarking a novel kinase inhibitor.
Detailed Experimental Protocols
Broad-Panel Kinase Screen
Objective: To identify the primary kinase targets of this compound from a large, representative panel of the human kinome.
Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is the gold standard due to its direct measurement of substrate phosphorylation and low incidence of false positives.[19][20]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the test compound into a 384-well plate at a final concentration of 10 µM. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its corresponding substrate (peptide or protein), and [γ-³³P]-ATP at a concentration approximating the Kₘ for each kinase.
-
Initiation and Incubation: Add the kinase reaction mixture to the assay plate to initiate the reaction. Incubate at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
IC₅₀ Determination
Objective: To quantify the potency of this compound against the "hit" kinases identified in the initial screen.
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound, starting from a high concentration (e.g., 100 µM).
-
Assay Procedure: Perform the radiometric kinase assay as described in section 3.1 for each hit kinase, using the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
ATP Competition Assay
Objective: To determine if this compound inhibits kinase activity by competing with ATP, which is a common mechanism for kinase inhibitors.[21][22][23]
Protocol:
-
IC₅₀ Determination at Varying ATP Concentrations: Determine the IC₅₀ of the compound against a selected kinase at multiple fixed concentrations of ATP, ranging from below to well above the Kₘ for ATP.
-
Data Analysis: Analyze the shift in IC₅₀ values as a function of ATP concentration. A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.[23]
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the performance of this compound (referred to as "Test Compound") would be compared against the benchmark inhibitors.
Table 1: Hypothetical Results from a Broad-Panel Kinase Screen (% Inhibition at 10 µM)
| Kinase Target | Test Compound | Staurosporine | Dasatinib | Gefitinib |
| ABL1 | 85 | 99 | 98 | 15 |
| SRC | 92 | 99 | 97 | 20 |
| EGFR | 35 | 98 | 40 | 95 |
| VEGFR2 | 78 | 95 | 88 | 10 |
| CDK2 | 15 | 92 | 25 | 5 |
| PKA | 10 | 99 | 15 | 8 |
Table 2: Hypothetical IC₅₀ Values (nM) for Selected Kinases
| Kinase Target | Test Compound | Staurosporine | Dasatinib | Gefitinib |
| ABL1 | 150 | 5 | <1 | 5,000 |
| SRC | 95 | 3 | 0.8 | >10,000 |
| EGFR | >10,000 | 10 | 500 | 30 |
| VEGFR2 | 250 | 8 | 5 | >10,000 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be characterized as a potent inhibitor of Src family kinases and ABL1, with moderate activity against VEGFR2. Its selectivity would be considered superior to the broad-spectrum inhibitor Staurosporine but less potent than the clinically optimized inhibitor Dasatinib for these specific targets. The lack of significant activity against EGFR would differentiate it from Gefitinib.
Elucidating the Mechanism of Action
Understanding whether an inhibitor is ATP-competitive, non-competitive, or allosteric is crucial for its development.[24][25][26] Allosteric inhibitors, which bind to sites other than the highly conserved ATP pocket, can offer greater selectivity.[24][27][28]
Caption: Differentiating kinase inhibitor mechanisms of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel compound, this compound, as a potential kinase inhibitor. The proposed workflow, from broad-panel screening to mechanistic studies, allows for a systematic and data-driven evaluation of its potency, selectivity, and mode of action.
The hypothetical data presented herein suggests that our test compound could represent a promising scaffold for the development of inhibitors targeting Src and ABL kinases. Further studies would be warranted to confirm these findings, including cell-based assays to assess its on-target effects in a physiological context, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. By adhering to a rigorous benchmarking strategy, the true potential of this compound in the vast and competitive field of kinase inhibitor drug discovery can be thoroughly explored.
References
-
PubChem. 7-Chloro-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
MDPI. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals. [Link]
-
PharmaCompass. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline phosphate (1:2). [Link]
-
Sridharan, V., & Bunce, R. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Nussinov, R., & Tsai, C. J. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]
-
Roskoski, R. Jr. (2016). Allosteric regulation and inhibition of protein kinases. Pharmacological Research. [Link]
-
PubChem. Dasatinib. National Center for Biotechnology Information. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Le, T. N., & Ehebauer, M. T. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. [Link]
-
PubChem. Gefitinib. National Center for Biotechnology Information. [Link]
-
Möbitz, H., & Gsponer, J. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry. [Link]
-
Cappuzzo, F., et al. (2004). Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. Annals of Oncology. [Link]
-
Wsol, A., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Li, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. Different types of ATP-competitive kinase inhibitors. [Link]
-
Keating, G. M. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs. [Link]
-
ResearchGate. Kinase profile of dasatinib. [Link]
-
ResearchGate. Specificity profiles of clinical kinase inhibitors. [Link]
-
ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. [Link]
-
Zhang, X., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Wodicka, L. M., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. [Link]
-
ProQinase. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
-
Komatsu, N., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research. [Link]
-
Ugbaja, C. O., et al. (2023). Discontinued BACE1 Inhibitors in Phase II/III Clinical Trials and AM-6494 (Preclinical) Towards Alzheimer's Disease Therapy: Repurposing Through Network Pharmacology and Molecular Docking Approach. International Journal of Molecular Sciences. [Link]
-
Noman, M. A. A., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]
-
Sessa, M., et al. (2024). Adverse Respiratory Reactions to Tyrosine Kinase Inhibitors: A Disproportionality Analysis of Spontaneous Reports from European Countries. Journal of Clinical Medicine. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 10. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Allosteric Inhibitors [chemdiv.com]
- 27. books.rsc.org [books.rsc.org]
- 28. Allosteric Kinase Library - Enamine [enamine.net]
Head-to-head comparison of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives
An In-Depth Comparative Guide to 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives for Drug Discovery Professionals
Editorial Note: Direct head-to-head comparative studies on the biological activities of a broad series of this compound derivatives are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive analysis by synthesizing data from structurally related 7-chloroquinoline and tetrahydroquinoline analogs to provide critical insights into their therapeutic potential, with a primary focus on anticancer applications. The data herein is compiled from various independent, peer-reviewed studies to serve as an authoritative resource for researchers, scientists, and drug development professionals.
Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry
The quinoline and its reduced form, tetrahydroquinoline, represent "privileged scaffolds" in medicinal chemistry.[1] These nitrogen-containing heterocyclic structures are central to a vast number of therapeutic agents, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and neuroprotective properties.[1][2][3] The rigid, planar nature of the quinoline core allows for specific spatial arrangements of functional groups, facilitating interactions with various biological targets like enzymes and receptors.[4]
The 1,2,3,4-tetrahydroquinoline (THIQ) core, in particular, offers greater conformational flexibility compared to the aromatic quinoline, which can be crucial for optimizing binding affinity to target proteins. The introduction of a chloro group at the 7-position and gem-dimethyl groups at the 4-position creates a unique chemical entity—this compound. This specific substitution pattern is anticipated to modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacological profile. This guide explores the synthesis, structure-activity relationships (SAR), and biological potential of derivatives based on this core structure, drawing parallels from closely related and well-documented analogs.
Synthetic Strategies and Rationale
The construction of the tetrahydroquinoline core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A plausible and efficient approach for synthesizing the this compound scaffold is a modification of the Doebner-von Miller reaction.
This reaction typically involves the condensation of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions. For our target scaffold, the synthesis would logically proceed by reacting 3-chloroaniline with a source of the 4,4-dimethyl fragment, such as mesityl oxide, in the presence of a strong acid catalyst.
Caption: Key SAR insights for designing novel tetrahydroquinoline-based therapeutic agents.
-
C7-Position Halogen: The identity of the halogen at the C7 position is critical. Studies on 4-aminoquinolines have shown that 7-iodo and 7-bromo analogs are often as active or more active than the corresponding 7-chloro derivatives against Plasmodium falciparum. [5]In contrast, 7-fluoro and 7-methoxy derivatives tend to be significantly less active. [5]This suggests that both size and electronic effects at this position are key determinants of activity.
-
N1-Position Side Chains: For tetrahydroisoquinolines, structure-activity relationships have shown that the nature of side chains attached to the nitrogen is important. There is often a trend of improved potency with higher lipophilicity. [6]Linkers such as amides (-CONH-) can be more effective than others like ketones (-CO-), indicating that the precise positioning of terminal groups is crucial for target binding. [6]* C4-Position Gem-Dimethyl Group: The 4,4-dimethyl substitution is a strategic design choice. This modification blocks the C4 position, which is a potential site of metabolic oxidation. This is expected to increase the metabolic stability and bioavailability of the compounds, a desirable trait for drug candidates.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
The primary therapeutic potential for this class of compounds appears to be in oncology. [2]The mechanism of action for quinoline-based anticancer agents is diverse and can include:
-
Induction of Apoptosis: Many derivatives induce programmed cell death. For example, certain tetrahydroquinolinones were found to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways in lung cancer cells. [7]* Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase. [7]* DNA/RNA Damage: Some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit DNA and RNA synthesis, leading to cell death. [4]* Kinase Inhibition: The quinoline scaffold is a component of several approved kinase inhibitors (e.g., bosutinib, cabozantinib), which target signaling pathways that are often dysregulated in cancer.
Potential in Neurodegenerative Diseases
The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. [8][9][10]* Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives are effective inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. [8]Inhibiting AChE is a key strategy for managing the symptoms of Alzheimer's disease.
-
Modulation of Tau and Aβ: A multi-target 7-chloroquinoline derivative was recently shown to reduce the formation of amyloid-beta (Aβ) plaques and decrease the phosphorylation of tau protein in cellular models of Alzheimer's, acting on key enzymes like BACE1 and GSK3β. [11]* Neuroprotection: Certain 4-amino-7-chloroquinoline derivatives have been identified as potential therapeutic agents for Parkinson's disease, highlighting the neuroprotective potential of this chemical class. [9]
Standardized Experimental Protocols
To ensure the reproducibility and comparability of data, standardized assays are essential. The following are detailed protocols for evaluating the cytotoxic activity of novel chemical entities.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for therapeutic agent development. Based on extensive data from related 7-chloroquinoline and tetrahydroquinoline analogs, derivatives of this core structure are predicted to possess potent biological activities, particularly in the fields of oncology and neurodegenerative diseases. The gem-dimethyl group at the C4 position is a key structural feature anticipated to confer enhanced metabolic stability, a critical advantage in drug design.
Future research should focus on the systematic synthesis and screening of a dedicated library of 7-Chloro-4,4-dimethyl-THIQ derivatives. Key areas for investigation include:
-
Functionalization of the N1 Position: Introducing a variety of side chains with different linkers (amides, ureas) and terminal groups to probe interactions with specific biological targets.
-
Substitution on the Aromatic Ring: Exploring the impact of additional substituents on the benzene ring to fine-tune electronic properties and target selectivity.
-
Direct Comparative Studies: Performing head-to-head comparisons of novel derivatives against established drugs and other quinoline analogs in standardized biological assays.
By leveraging the foundational knowledge outlined in this guide, researchers can rationally design the next generation of tetrahydroquinoline-based therapeutics with improved efficacy and drug-like properties.
References
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.
- A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Synthesis of 7-chloroquinolinyl-4-.
- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH.
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegener
- Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- 7-chloroquinaldine synthesis.
- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to tre
- 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide Reduces Aβ Formation and Tau Phosphorylation in Cellular Models of Alzheimer's Disease. PubMed.
- 7-Chloroquinoline-4-carboxylic acid liter
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2, 3-Triazole-4- carboxamide Reduces Aβ Formation and Tau Phosphorylation in Cellular Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Approach to Replicating Published Methodologies
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,3,4-tetrahydroquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. This guide provides an in-depth technical overview and a plausible, robust synthetic route to a specific, yet sparsely documented derivative: 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline .
Strategic Overview: A Three-Step Approach to the Target Molecule
Our synthetic strategy for this compound is a three-step process that begins with commercially available starting materials. The key challenge in this synthesis is the introduction of the gem-dimethyl group at the 4-position of the quinoline ring system. Our proposed route, a modified Conrad-Limpach synthesis, addresses this challenge head-on.
Caption: Proposed three-step synthesis of the target molecule.
Step 1: Formation of the Amide Intermediate - A Comparative Analysis
The initial step involves the reaction of 3-chloroaniline with ethyl 3,3-dimethylacetoacetate. This reaction can proceed via two main pathways, characteristic of the Conrad-Limpach and Knorr quinoline syntheses, depending on the reaction conditions.
-
Conrad-Limpach Pathway (Lower Temperature): At moderate temperatures (typically below 140°C), the reaction favors the formation of an enamine intermediate through condensation of the aniline with the ketone carbonyl of the β-ketoester.
-
Knorr Pathway (Higher Temperature): At higher temperatures, the reaction tends to favor the formation of a β-ketoanilide through acylation of the aniline by the ester group.
For the synthesis of our target molecule, we will proceed via the Knorr pathway to form the amide intermediate, N-(3-chlorophenyl)-3,3-dimethylacetoacetamide. This choice is dictated by our goal of ultimately forming a 2-quinolone intermediate in the subsequent cyclization step.
Experimental Protocol: Synthesis of N-(3-chlorophenyl)-3,3-dimethylacetoacetamide (Intermediate A)
Materials:
-
3-Chloroaniline
-
Ethyl 3,3-dimethylacetoacetate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 3-chloroaniline (1.0 eq) and ethyl 3,3-dimethylacetoacetate (1.1 eq).
-
Heat the mixture to 140-160°C. Ethanol will begin to distill off as the reaction proceeds.
-
Maintain the temperature and continue to remove ethanol for 2-3 hours, or until the theoretical amount of ethanol has been collected.
-
Allow the reaction mixture to cool to room temperature. The crude product, N-(3-chlorophenyl)-3,3-dimethylacetoacetamide, can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol or heptane.
Step 2: Acid-Catalyzed Intramolecular Cyclization
The second step is the critical ring-closing reaction to form the quinolone scaffold. This is typically achieved through treatment of the amide intermediate with a strong acid, which promotes an intramolecular Friedel-Crafts-type acylation.
Causality Behind Experimental Choices:
The choice of a strong acid catalyst is crucial for promoting the electrophilic aromatic substitution on the electron-deficient chlorophenyl ring. Concentrated sulfuric acid is a common and effective choice for this transformation. The reaction is typically heated to ensure a sufficient reaction rate.
Experimental Protocol: Synthesis of 7-Chloro-4,4-dimethyl-1,4-dihydroquinolin-2(1H)-one (Intermediate B)
Materials:
-
N-(3-chlorophenyl)-3,3-dimethylacetoacetamide (Intermediate A)
-
Concentrated sulfuric acid
Procedure:
-
Carefully add the crude N-(3-chlorophenyl)-3,3-dimethylacetoacetamide to an excess of cold (0°C) concentrated sulfuric acid with stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from ethanol or a similar solvent to yield 7-chloro-4,4-dimethyl-1,4-dihydroquinolin-2(1H)-one.
Step 3: Reduction of the Quinolone to the Tetrahydroquinoline
The final step is the reduction of both the amide carbonyl and the double bond in the heterocyclic ring of the quinolone intermediate. There are several powerful reducing agents capable of this transformation, and the choice can impact the yield and purity of the final product.
Comparison of Reducing Agents:
| Reducing Agent | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LAH) | Powerful, reduces both amide and double bond | Highly reactive, requires anhydrous conditions, can be hazardous |
| Borane (BH₃) | Selective for amides, can be used in THF | May require a separate step for double bond reduction |
| Catalytic Hydrogenation | "Green" and scalable | May require high pressure and temperature, catalyst can be expensive |
For this guide, we will detail the protocol using Lithium Aluminum Hydride (LAH) , as it is a common and effective method for the complete reduction of such systems in a single step.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Chloro-4,4-dimethyl-1,4-dihydroquinolin-2(1H)-one (Intermediate B)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (2-3 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the quinolone intermediate in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Caption: Detailed workflow of the proposed synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on fundamental and widely practiced organic chemistry reactions. Each step includes a purification procedure (recrystallization or column chromatography) that, when combined with standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), will allow for the unambiguous confirmation of the structure and purity of the intermediates and the final product. Researchers following these procedures should be able to validate their results at each stage of the synthesis.
Concluding Remarks
This guide presents a viable and robust synthetic route to this compound. By providing a comparative analysis of key reaction steps and detailed, adaptable protocols, we aim to equip researchers with the necessary information to successfully synthesize this and related compounds. The principles and techniques outlined here are foundational to the field of medicinal chemistry and can be applied to a wide range of synthetic targets.
References
-
Conrad-Limpach Synthesis
- Title: The Conrad-Limpach Reaction
- Source: Comprehensive Organic Name Reactions and Reagents
-
URL: [Link]
-
Knorr Quinoline Synthesis
- Title: Knorr Quinoline Synthesis
- Source: Comprehensive Organic Name Reactions and Reagents
-
URL: [Link]
-
Reduction of Amides
- Title: Reduction of Amides and Other Carboxylic Acid Deriv
- Source: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
-
URL: [Link]
- Synthesis of 3-Chloroaniline: Title: 3-Chloroaniline Source: ChemicalBook
-
Synthesis of Quinolones
- Title: Quinolin-4-ones: Methods of Synthesis and Applic
- Source: Molecules (MDPI)
-
URL: [Link]
A Comparative Meta-Analysis of the Biological Activities of 7-Chloroquinoline Compounds: A Guide for Researchers
The 7-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a remarkable breadth of biological activities.[1] From the historical success of chloroquine in combating malaria to the burgeoning interest in its derivatives for cancer and viral therapies, this heterocyclic motif continues to be a fertile ground for drug discovery.[2][3][4][5][6] This guide provides a comparative meta-analysis of the principal biological activities of 7-chloroquinoline compounds, offering researchers, scientists, and drug development professionals a synthesized overview of their performance, supported by experimental data and detailed protocols.
Our approach is to move beyond a simple cataloging of activities, instead providing insights into the structure-activity relationships and the mechanistic underpinnings that drive the therapeutic potential of these versatile molecules. We will delve into the key areas where 7-chloroquinoline derivatives have shown significant promise: antimalarial, anticancer, antiviral, and antibacterial activities.
Antimalarial Efficacy: The Enduring Legacy and Modern Adaptations
The quintessential biological activity of 7-chloroquinoline is its antiplasmodial effect.[6] Chloroquine, a cornerstone of malaria treatment for decades, functions by accumulating in the parasite's digestive vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[7][8] However, the emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has necessitated the development of new analogs that can circumvent these resistance mechanisms.[7]
Comparative Antimalarial Activity of 7-Chloroquinoline Derivatives
The following table summarizes the in vitro antimalarial activity of various 7-chloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | HB3 (CQS) | Submicromolar | [7] |
| Chloroquine | Dd2 (CQR) | > Submicromolar | [7] |
| CQPA-26 | NF54 | 1.29 | |
| CQPPM-9 | NF54 | 1.42 | |
| Quinoline-Triazine Hybrid (146) | - | β-hematin inhibition | [9] |
| 7-Chloroquinoline-β-carboline Hybrid (141) | Pf3D7 (CQS) | 0.002 | [9] |
| 7-Chloroquinoline-β-carboline Hybrid (141) | PfDd2 (MDR) | 0.0162 | [9] |
Insights from the Data:
The data clearly illustrates the challenge of chloroquine resistance. While highly effective against CQS strains, its potency diminishes significantly against CQR strains.[7] Modern synthetic strategies, such as molecular hybridization, have yielded compounds with impressive activity against resistant parasites. For instance, the 7-chloroquinoline-β-carboline hybrid 141 demonstrates nanomolar efficacy against a multidrug-resistant strain, highlighting the potential of this approach to revitalize the clinical utility of the 7-chloroquinoline scaffold.[9] The development of derivatives like CQPA-26 and CQPPM-9 with low micromolar activity also represents a promising avenue for new antimalarial agents.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This protocol is a widely used and reliable method for determining the IC50 values of antimalarial compounds.[7]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I dye
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Causality Behind Experimental Choices:
-
Synchronization of parasites: Using ring-stage parasites ensures a uniform starting point for the assay, leading to more reproducible results.
-
SYBR Green I: This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, providing a direct measure of parasite growth.
-
72-hour incubation: This duration allows for at least one full intraerythrocytic developmental cycle of the parasite, enabling the assessment of the compound's effect on parasite proliferation.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The repurposing of 7-chloroquinoline derivatives, particularly chloroquine and hydroxychloroquine, as anticancer agents has gained significant traction.[5] Their mechanisms of action are pleiotropic, ranging from the inhibition of autophagy, a cellular process that cancer cells exploit for survival, to the induction of apoptosis and cell cycle arrest.[5][10]
Comparative Anticancer Activity of 7-Chloroquinoline Derivatives
The following table presents the cytotoxic activity (IC50 or GI50) of various 7-chloroquinoline derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Chloroquinolinehydrazone (6) | NCI-60 Panel | Submicromolar | [2] |
| 7-Chloroquinolinehydrazone (13) | NCI-60 Panel | Submicromolar | [2] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | 5637 (Bladder) | Dose-dependent | [10] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-4) | 5637 (Bladder) | Dose-dependent | [10] |
| 7-Chloroquinoline-benzimidazole Hybrid (12d) | HuT78 (Leukemia) | 0.4 - 8 | [11] |
| 7-Chloroquinoline Derivative (3) | HCT-116 (Colon) | 23.39 | [12] |
| 7-Chloroquinoline Derivative (9) | HCT-116 (Colon) | 21.41 | [12] |
| Morita-Baylis-Hillman Adduct (ortho-nitro) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | [13] |
Insights from the Data:
The data showcases the broad-spectrum anticancer potential of 7-chloroquinoline derivatives. Hydrazone derivatives have demonstrated potent, submicromolar activity across the NCI-60 panel of cancer cell lines, indicating a wide therapeutic window.[2] Hybrid molecules, such as the 7-chloroquinoline-benzimidazole and triazoyl carboxamide derivatives, exhibit strong cytotoxic effects, often inducing apoptosis and cell cycle arrest.[10][11] The Morita-Baylis-Hillman adducts also show promising activity, particularly the ortho-nitro substituted compound.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Causality Behind Experimental Choices:
-
MTT Reagent: This choice is based on the principle that only metabolically active cells can reduce the tetrazolium salt, providing a clear distinction between viable and non-viable cells.[15]
-
Incubation Time: The duration of drug exposure is critical as it allows for the compound to exert its cytotoxic or cytostatic effects.
-
Solubilization Step: This is essential to dissolve the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.
Mechanism of Action: Induction of Apoptosis
A key mechanism through which many 7-chloroquinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[5][10] This can be assessed by various methods, including flow cytometry analysis of Annexin V/Propidium Iodide (PI) stained cells.
Workflow for Apoptosis Assessment:
Caption: Workflow for assessing apoptosis induction by 7-chloroquinoline derivatives using Annexin V/PI staining and flow cytometry.
Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon
Beyond their well-established roles in fighting malaria and cancer, 7-chloroquinoline derivatives have demonstrated promising activity against a range of viruses and bacteria.[4][16][17] Chloroquine and hydroxychloroquine, for instance, have been investigated for their potential antiviral effects against various viruses, including flaviviruses and coronaviruses, often by inhibiting viral entry or replication.[4][18]
Comparative Antiviral and Antibacterial Activity
The following table summarizes the antiviral and antibacterial activities of selected 7-chloroquinoline derivatives.
| Compound/Derivative | Target Organism | Activity Metric (EC50/MIC/Zone of Inhibition) | Reference |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2) | Zika Virus | EC50: 0.8 µM | [19] |
| Quinoline-triazole hybrid (6d) | Influenza H1N1 | IC50: 0.30 µM (Neuraminidase inhibition) | [20] |
| 7-Chloroquinoline Derivative (6) | E. coli | Inhibition Zone: 11.00 ± 0.04 mm | [16][21] |
| 7-Chloroquinoline Derivative (8) | E. coli | Inhibition Zone: 12.00 ± 0.00 mm | [16][21] |
| 7-Chloroquinoline Derivative (5) | S. aureus | Inhibition Zone: 11.00 ± 0.03 mm | [16][21] |
Insights from the Data:
The data indicates that the 7-chloroquinoline scaffold can be effectively modified to target viral and bacterial pathogens. The potent anti-Zika virus activity of the imino derivative and the neuraminidase inhibition by the quinoline-triazole hybrid highlight the potential for developing novel antiviral agents.[19][20] Furthermore, the antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria suggests that these compounds could be developed into broad-spectrum antibacterial agents.[16][21]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[22][23]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Test compounds
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the test compound dilutions.
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the test compound to restrict virus spread to adjacent cells.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Causality Behind Experimental Choices:
-
Cell Monolayer: This provides a uniform surface for viral infection and plaque formation.
-
Overlay Medium: The semi-solid overlay is crucial as it prevents the progeny virus from spreading through the liquid medium, ensuring that new infections are localized and form discrete plaques.
-
Crystal Violet Staining: This dye stains the living cells, leaving the areas of dead or lysed cells (plaques) unstained and therefore visible.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility (MIC Determination)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[24][25]
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microplates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[24][25]
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Many antibacterial agents, including some quinolone derivatives, target bacterial DNA gyrase, an essential enzyme involved in DNA replication.
Caption: Simplified diagram illustrating the inhibition of bacterial DNA gyrase by a 7-chloroquinoline derivative, leading to the blockage of DNA replication and subsequent cell death.
Conclusion and Future Directions
The 7-chloroquinoline scaffold remains a remarkably versatile and enduring platform in drug discovery. This meta-analysis highlights the significant and diverse biological activities of its derivatives, spanning antimalarial, anticancer, antiviral, and antibacterial applications. The comparative data presented herein underscores the power of medicinal chemistry to modify this core structure to enhance potency, overcome resistance, and target a wide array of diseases.
Future research should continue to explore the vast chemical space around the 7-chloroquinoline nucleus. A deeper understanding of the structure-activity relationships and the molecular targets for each biological activity will be crucial for the rational design of next-generation therapeutics. Furthermore, comprehensive preclinical and clinical evaluations are necessary to translate the promising in vitro activities of these compounds into effective and safe medicines for a multitude of human diseases.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. apec.org [apec.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
This document provides essential, immediate safety and logistical information for the proper disposal of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this guide offers a procedural, step-by-step plan to ensure operational safety and environmental compliance. By moving beyond a simple checklist and explaining the rationale behind each step, we aim to build a deeper understanding of safe laboratory practices.
The disposal of any chemical waste is a critical aspect of laboratory safety and environmental stewardship. For halogenated heterocyclic compounds like this compound, improper disposal can lead to significant health hazards and long-term environmental damage. This guide is structured to provide a clear, logical workflow, from immediate pre-disposal handling to the final steps of waste collection, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Profile
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its probable hazards from the SDS for the closely related compound, 1,2,3,4-tetrahydroquinoline, and general knowledge of chlorinated organic compounds.
The core structure, tetrahydroquinoline, is classified with the following hazards:
-
Combustible Liquid : Can form explosive mixtures with air upon intense heating.
-
Toxic if Swallowed : Oral ingestion can be highly dangerous.
-
Suspected of Causing Cancer : Belongs to a class of compounds with carcinogenic potential.
-
Harmful to Aquatic Life with Long-Lasting Effects : Poses a significant threat to ecosystems if released into waterways.
The presence of a chlorine atom on the aromatic ring likely enhances its toxicity and persistence in the environment. Halogenated organic compounds are a recognized class of hazardous substances with specific disposal regulations.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Carcinogenicity | H350: May cause cancer | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Chronic Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |
| Flammable Liquids | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is non-negotiable and is critical for minimizing exposure risk.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection : If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Segregation and Containment: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste : Collect any solid this compound, contaminated items (e.g., weighing paper, gloves, and paper towels), and empty containers in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : If the chemical is in a solution, it must be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container.
-
Incompatible Materials : Do not mix this compound with other waste streams, particularly strong oxidizing agents or strong acids, to avoid potentially violent reactions.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its transfer to a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Container Selection and Labeling
-
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap. Do not use containers with corks or parafilm as a primary seal. If possible, use the original container.
-
Labeling : The waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard)
-
The date of waste accumulation
-
Step 2: Waste Accumulation and Storage
-
Designated Area : Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Secondary Containment : Place the waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold at least 110% of the volume of the primary container. This is to contain any potential leaks or spills.
-
Segregation : Ensure the storage area segregates incompatible waste types, such as acids and bases.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Every research institution has an EHS department or an equivalent office responsible for the management of hazardous waste. Contact your EHS office to schedule a pickup for the hazardous waste. Provide them with accurate information about the chemical and its quantity.
-
Documentation : Maintain a detailed log of the chemical waste generated, including the chemical name, quantity, and the date the disposal request was made. This documentation is crucial for regulatory compliance and institutional record-keeping.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and the institutional EHS department immediately.
-
Control : If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Clean-up : Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to the detailed steps outlined in this guide—from understanding the inherent hazards to meticulous documentation—researchers can ensure a safe working environment, protect the ecosystem, and maintain regulatory compliance. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
A Comprehensive Guide to the Safe Handling of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, use, and disposal of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for structurally related chlorinated aromatic compounds and heterocyclic amines, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment and Toxidological Profile
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[3][5][6]
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[3][5][6]
-
Chronic Effects: Prolonged or repeated exposure may lead to target organ damage. Some chlorinated aromatic compounds are suspected carcinogens.[3]
-
Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[2]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed.[4][6] |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation.[6][7] |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation.[6][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.
Core PPE Requirements
A. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
B. Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8]
-
Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities or during reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[1][8]
C. Hand Protection:
-
Chemically Resistant Gloves: Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact. It is imperative to use gloves made of a material resistant to chlorinated aromatic compounds. Consult the glove manufacturer's chemical resistance guide. Recommended materials often include Viton®, butyl rubber, or laminate films.[1][9] Double gloving is recommended.
D. Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[3][8]
-
Chemical-Resistant Apron: For handling larger volumes or in situations with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory.[8]
E. Respiratory Protection:
-
Work should always be conducted in a fume hood to avoid the need for respiratory protection.[1] If a fume hood is not available or in the case of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[9]
Operational and Handling Procedures
A systematic approach to handling ensures both safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct glove contact.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces in the designated area with an appropriate solvent, followed by soap and water.[1]
-
Carefully remove PPE, avoiding contact with the contaminated exterior. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[6]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
A. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
B. Spill Response:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: Wearing appropriate PPE, contain the spill using a chemical absorbent material.
-
Clean-Up: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidental release and environmental contamination.[1]
A. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[1]
-
Keep it in a cool, dry, and well-ventilated area designated for hazardous chemicals.
-
Store away from incompatible materials such as strong oxidizing agents.[1][6]
B. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Dispose of this waste in designated, labeled hazardous waste containers in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in general waste. Chlorinated aromatic compounds often require incineration at high temperatures for complete destruction.[2][10]
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Material Safety D
- SAFETY D
- Disposal Methods for Chlorinated Arom
- GHS07 - Safety D
- Chemical Safety: Personal Protective Equipment.
- SAFETY D
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- Safety D
- US6222089B1 - Process for destroying chlorinated aromatic compounds.
- 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. research.fiu.edu [research.fiu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
